amphiphysin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
147954-52-7 |
|---|---|
分子式 |
C10H19NO4 |
同義語 |
amphiphysin |
製品の起源 |
United States |
Foundational & Exploratory
The Multifaceted Role of Amphiphysin in Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphiphysin is a critical multidomain protein prominently implicated in the complex process of clathrin-mediated endocytosis (CME), particularly at the synapse. This technical guide provides an in-depth exploration of this compound's molecular functions, its intricate protein-protein and protein-lipid interactions, and its essential role in membrane dynamics. Through a synthesis of current research, this document details the structural domains of this compound, their specific functions, and the regulatory mechanisms that govern their activity. Quantitative data are presented to substantiate these functions, and detailed experimental protocols are provided to enable further investigation. Furthermore, signaling pathways and molecular interactions are visualized through diagrams to offer a clear and comprehensive understanding of this compound's pivotal role in cellular biology.
Introduction: The Endocytic Machinery and the Central Role of this compound
Clathrin-mediated endocytosis is a fundamental cellular process for the internalization of a wide array of molecules, from nutrients to signaling receptors, and for the recycling of synaptic vesicles.[1] This process involves the coordinated action of a multitude of proteins that assemble at the plasma membrane to generate clathrin-coated pits, which subsequently invaginate and pinch off to form clathrin-coated vesicles.[1][2] Within this intricate molecular machinery, this compound has emerged as a key player, acting as a scaffold protein that orchestrates several crucial steps of vesicle formation.[3][4]
Initially identified as a synaptic vesicle-associated protein, this compound is highly enriched in nerve terminals.[3][4] It is now understood to function as a critical link between the clathrin coat and the GTPase dynamin, which is responsible for the final membrane scission event.[5][6] There are two mammalian isoforms, this compound 1 (Amph1) and this compound 2 (Amph2), which share a similar domain architecture and can form heterodimers, suggesting a cooperative function in endocytosis.[7][8] Disruptions in this compound function have been linked to various pathological conditions, including neurodegenerative disorders and certain types of cancer, highlighting its importance in cellular homeostasis.[7][9][10]
Domain Architecture and Molecular Function
This compound's multifaceted role in endocytosis is dictated by its distinct protein domains, each with specific binding partners and functions. The canonical structure of this compound includes an N-terminal Bin/Amphiphysin/Rvs (BAR) domain, a central clathrin and AP2-binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain.[11][12]
The BAR Domain: Sensing and Inducing Membrane Curvature
The N-terminal BAR domain is a defining feature of this compound and is crucial for its interaction with lipid membranes.[13] This domain exists as a banana-shaped dimer, with a positively charged concave surface that preferentially binds to negatively charged phospholipids in the plasma membrane.[13][14] The curvature of the BAR domain dimer is thought to match the high curvature of the neck of an endocytic pit.[13]
The function of the BAR domain is twofold: it can both sense existing membrane curvature and actively induce membrane bending.[15][16][17] At low concentrations, this compound is thought to act as a curvature sensor, accumulating at pre-existing curved membrane sites.[16][17] However, at higher concentrations, the BAR domains can oligomerize and form a rigid scaffold that actively deforms the membrane, promoting the formation and elongation of the vesicle neck.[16][17] An N-terminal amphipathic helix preceding the BAR domain can insert into the lipid bilayer, further contributing to membrane curvature generation.[18]
The CLAP Domain: Linking to the Clathrin Coat
The central region of this compound contains a CLAP domain, which mediates its interaction with the core components of the endocytic coat machinery: clathrin and the adaptor protein complex 2 (AP2).[11][19] This interaction is essential for localizing this compound to clathrin-coated pits and for its function as a scaffold protein.[11] By binding to both clathrin and AP2, this compound helps to stabilize the assembling clathrin lattice and link it to the underlying membrane.[6][20]
The SH3 Domain: Recruiting Dynamin for Vesicle Scission
The C-terminal SH3 domain of this compound is responsible for its critical interaction with the proline-rich domain (PRD) of the large GTPase dynamin.[3][6][21] This interaction is fundamental for the recruitment of dynamin to the necks of deeply invaginated clathrin-coated pits.[8][11] Overexpression of the this compound SH3 domain acts as a potent inhibitor of clathrin-mediated endocytosis by preventing dynamin recruitment.[3][11] The binding of multiple dynamin molecules to an this compound dimer is thought to facilitate the oligomerization of dynamin into a helical collar around the vesicle neck, a prerequisite for its fission activity.[8][22] Furthermore, this compound can stimulate the GTPase activity of dynamin, which is essential for membrane scission.[7][19][23]
Quantitative Analysis of this compound Interactions
The functional interactions of this compound are characterized by specific binding affinities and stoichiometries. While comprehensive quantitative data remains an active area of research, some key parameters have been determined.
| Interacting Partner | This compound Domain | Method | Affinity (Kd) / Stoichiometry | Reference |
| Dynamin (PRD) | SH3 Domain | Various | Low affinity (micromolar range) | [11] |
| AP2 Adaptor Complex | CLAP Domain | Co-immunoprecipitation | Not specified | [6][20] |
| Clathrin | CLAP Domain | Binding Assays | Not specified | [11] |
| Phospholipid Membranes | BAR Domain | Liposome Binding Assays | Dependent on lipid composition and curvature | [14] |
| This compound 1 / this compound 2 | Dimerization Domain | Cross-linking | 1:1 equimolar complex | [8] |
Regulatory Mechanisms of this compound Function
The activity of this compound is tightly regulated to ensure the precise temporal and spatial control of endocytosis. The primary mechanisms of regulation are phosphorylation and proteolytic cleavage.
Regulation by Phosphorylation
This compound is subject to phosphorylation by several kinases, including cyclin-dependent kinase 5 (Cdk5).[24] Phosphorylation of this compound I has been shown to inhibit its interaction with dynamin and other endocytic proteins.[24] Conversely, dephosphorylation, mediated by phosphatases such as calcineurin, promotes these interactions.[24] This phosphorylation/dephosphorylation cycle provides a mechanism to rapidly switch this compound between active and inactive states, thereby controlling the progression of endocytosis.[7][19] A recent study has also highlighted the importance of the phosphorylation status of Amph1-S293 in regulating its interaction with endophilin A1, which is crucial for efficient synaptic vesicle endocytosis.[25][26]
Regulation by Proteolytic Cleavage
Under conditions of neuronal hyperexcitation, which are associated with large influxes of calcium, this compound I can be truncated by the calcium-dependent protease calpain.[7][19][24] The resulting truncated form of this compound I acts as an inhibitor of endocytosis, suggesting that this proteolytic cleavage is a regulatory mechanism to downregulate synaptic vesicle recycling during periods of intense neuronal activity.[7][19]
Visualizing this compound's Role in Endocytosis
To provide a clearer understanding of the molecular events orchestrated by this compound, the following diagrams illustrate key pathways and relationships.
Experimental Protocols
Investigating the function of this compound requires a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-immunoprecipitation to Demonstrate Protein-Protein Interactions
Objective: To confirm the in vivo or in vitro interaction between this compound and its binding partners (e.g., dynamin, AP2).
Methodology:
-
Lysate Preparation:
-
For in vivo studies, lyse cultured cells or brain tissue homogenates in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
For in vitro studies, combine purified recombinant proteins in a suitable binding buffer.
-
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest (e.g., anti-amphiphysin) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for a further 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using a primary antibody against the putative interacting protein (e.g., anti-dynamin).
-
Liposome Tubulation Assay to Assess Membrane Bending Capacity
Objective: To visualize the ability of the this compound BAR domain to induce membrane curvature.
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition should mimic the plasma membrane (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol 4,5-bisphosphate).
-
-
Incubation: Incubate the purified this compound protein or its BAR domain with the liposomes at room temperature for a specified time (e.g., 30 minutes).
-
Visualization:
-
Adsorb the liposomes onto a carbon-coated grid.
-
Negatively stain the samples with uranyl acetate.
-
Visualize the liposomes by transmission electron microscopy (TEM). The formation of narrow membrane tubules is indicative of the membrane-bending activity of this compound.
-
In Vitro GTPase Assay to Measure Dynamin Activity
Objective: To determine the effect of this compound on the GTPase activity of dynamin.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified dynamin, GTP, and a buffer with appropriate salts (e.g., HEPES, MgCl2).
-
In parallel reactions, include purified this compound.
-
-
Initiation and Incubation: Start the reaction by adding GTP and incubate at 37°C for a defined period.
-
Measurement of GTP Hydrolysis:
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay, such as the malachite green assay.
-
Alternatively, use a radioactive GTP analog (e.g., [γ-32P]GTP) and measure the release of 32P-labeled phosphate.
-
-
Data Analysis: Compare the rate of GTP hydrolysis in the presence and absence of this compound to determine its effect on dynamin's GTPase activity.
Conclusion and Future Directions
This compound stands as a central organizer of clathrin-mediated endocytosis, with its distinct domains mediating a cascade of interactions that are essential for the formation of endocytic vesicles. Its ability to sense and generate membrane curvature, link the clathrin coat to the membrane, and recruit and activate dynamin underscores its indispensable role in this fundamental cellular process. The regulation of this compound through phosphorylation and proteolysis adds another layer of complexity, allowing for the fine-tuning of endocytic activity in response to cellular signals.
For drug development professionals, the critical role of this compound in endocytosis, a pathway often hijacked by pathogens and dysregulated in diseases, makes it an attractive, albeit challenging, therapeutic target. Further research is needed to fully elucidate the quantitative aspects of its interactions and the precise signaling pathways that regulate its function. A deeper understanding of these mechanisms will not only advance our knowledge of fundamental cell biology but may also pave the way for novel therapeutic strategies targeting diseases with aberrant endocytic trafficking.
References
- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. its.caltech.edu [its.caltech.edu]
- 3. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound I and regulation of synaptic vesicle endocytosis - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Scholars@Duke publication: Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer. [scholars.duke.edu]
- 10. Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. BAR Protein Domain | Cell Signaling Technology [cellsignal.com]
- 14. scispace.com [scispace.com]
- 15. The BAR domain of this compound is required for cleavage furrow tip–tubule formation during cellularization in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Nature of curvature coupling of this compound with membranes depends on its bound density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Membrane-Bending Mechanism of this compound N-BAR Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound I and regulation of synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Truncations of this compound I by calpain inhibit vesicle endocytosis during neural hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The phospho-regulated this compound/endophilin interaction is required for synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.ed.ac.uk [research.ed.ac.uk]
Amphiphysin Protein Structure and the BAR Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphiphysin is a crucial protein implicated in clathrin-mediated endocytosis (CME) and the organization of membrane tubules in various cell types. Its function is intrinsically linked to its modular structure, most notably the Bin/Amphiphysin/Rvs (BAR) domain. This technical guide provides a comprehensive overview of the structure and function of this compound, with a deep dive into its N-terminal BAR (N-BAR) domain. We will explore the molecular mechanisms by which the N-BAR domain senses and induces membrane curvature, a process fundamental to vesicle formation. Furthermore, this guide details the critical interactions of this compound with its binding partners, particularly dynamin, in the context of endocytosis. Detailed experimental protocols for studying this compound's structure and function are provided, along with a summary of key quantitative data. Visualizations of pertinent cellular pathways and experimental workflows are presented to facilitate a thorough understanding of this compound's role in cellular membrane dynamics.
Introduction to this compound
This compound is a family of proteins that play a pivotal role in membrane remodeling processes, most notably in the late stages of clathrin-mediated endocytosis.[1] In mammals, there are two main isoforms, this compound 1 and this compound 2 (also known as BIN1), which can form both homodimers and heterodimers. These proteins are characterized by a conserved domain architecture: an N-terminal N-BAR domain, a central clathrin and AP2-binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain.[1] This multi-domain structure allows this compound to act as a scaffold, orchestrating the assembly of the endocytic machinery at the neck of budding vesicles.[2]
The N-BAR domain is responsible for sensing and inducing membrane curvature, a critical step in the formation of transport vesicles. The CLAP domain mediates the interaction with the clathrin coat and the AP2 adaptor complex, linking this compound to the core endocytic machinery.[3] The C-terminal SH3 domain is crucial for the recruitment of the large GTPase dynamin, which is responsible for the final scission of the vesicle from the plasma membrane.[4][5]
The Structure and Function of the N-BAR Domain
The defining feature of this compound is its N-BAR domain, a specialized type of BAR domain characterized by an N-terminal amphipathic helix.[6][7]
The Crescent-Shaped Dimer
The BAR domain itself is a structural module that forms a crescent-shaped dimer.[7][8][9] This banana-like shape is fundamental to its function. The concave face of the dimer is positively charged, facilitating its interaction with the negatively charged headgroups of phospholipids in the cell membrane.[7] This electrostatic interaction allows the BAR domain to bind to the membrane surface.
Membrane Curvature Sensing and Generation
The intrinsic curvature of the BAR domain dimer allows it to preferentially bind to already curved membranes, thus acting as a membrane curvature sensor.[8][9] More importantly, at higher concentrations, the binding of multiple BAR domains can impose their crescent shape onto the membrane, actively inducing or stabilizing membrane curvature.[10] This scaffolding mechanism is a key driver of membrane invagination during endocytosis.
The N-terminal amphipathic helix of the N-BAR domain plays a crucial role in enhancing this curvature-generating activity. Upon membrane binding, this helix inserts into one leaflet of the lipid bilayer, acting as a wedge that further promotes membrane bending.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of the this compound N-BAR domain.
| Parameter | Value | Reference |
| BAR Domain Dimer Dimensions | ||
| Length | ~220 Å | |
| Width | ~50 Å | |
| Height | ~35 Å | |
| Radius of Curvature | ~11 nm | [11] |
| This compound-Induced Membrane Tubulation | ||
| Tubule Diameter (in vitro) | 15 - 100 nm | [12][13] |
| Binding Affinities (Kd) | ||
| dAmp-BAR to POPC/POPS/PtdIns(4,5)P2 (77:20:3) | 30 ± 5 µM | [14] |
| dAmp-BAR to POPC/POPS (80:20) | 1000 ± 200 µM | [14] |
| This compound SH3 domain to Dynamin PRD peptide (PSRPNR) | High Affinity | [4][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and function of this compound and its N-BAR domain.
Expression and Purification of GST-Tagged this compound N-BAR Domain
This protocol describes the expression of a Glutathione S-Transferase (GST)-tagged N-BAR domain of human this compound 1 in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the human this compound 1 N-BAR domain sequence
-
E. coli BL21 (DE3) competent cells
-
LB medium and agar plates with ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, 10% glycerol, and protease inhibitors (e.g., PMSF)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione
-
Glutathione-Sepharose resin
Procedure:
-
Transformation: Transform the pGEX-Amphiphysin-N-BAR plasmid into competent E. coli BL21 (DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Incubate the supernatant with pre-equilibrated Glutathione-Sepharose resin for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-tagged N-BAR domain with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Liposome Preparation and Tubulation Assay
This protocol describes the preparation of liposomes and their use in a tubulation assay to assess the membrane-bending activity of the purified N-BAR domain.
Materials:
-
Lipids (e.g., DOPC, DOPS, PtdIns(4,5)P2) in chloroform
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl
-
Purified this compound N-BAR domain
-
Uranyl acetate for negative staining
-
Transmission Electron Microscope (TEM)
Procedure:
-
Lipid Film Formation: In a glass test tube, mix the desired lipids in chloroform. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing to form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done at least 11 times.
-
Tubulation Assay: Incubate the prepared liposomes with the purified this compound N-BAR domain at a desired concentration (e.g., 1-10 µM) at room temperature for 30 minutes.
-
Negative Staining and TEM: Apply a small volume of the liposome-protein mixture to a glow-discharged carbon-coated copper grid. Remove excess liquid with filter paper and stain with 2% uranyl acetate. Allow the grid to air dry.
-
Imaging: Visualize the liposomes and any resulting tubules using a Transmission Electron Microscope.
GST Pull-Down Assay for this compound-Dynamin Interaction
This protocol describes an in vitro GST pull-down assay to confirm the interaction between the this compound SH3 domain and dynamin.
Materials:
-
GST-tagged this compound SH3 domain (purified as described in 4.1, but with the SH3 domain sequence)
-
Cell lysate containing dynamin (e.g., from brain tissue or cells overexpressing dynamin) or purified dynamin
-
Glutathione-Sepharose resin
-
Binding/Wash Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
SDS-PAGE gels and Western blotting reagents
-
Anti-dynamin antibody
Procedure:
-
Immobilization of Bait Protein: Incubate the purified GST-amphiphysin SH3 domain with Glutathione-Sepharose resin for 1 hour at 4°C.
-
Washing: Wash the resin with Binding/Wash Buffer to remove unbound GST-fusion protein.
-
Binding of Prey Protein: Add the cell lysate containing dynamin to the resin and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins with Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-dynamin antibody to detect the presence of dynamin in the eluate. A control experiment using GST alone should be performed to ensure the interaction is specific to the this compound SH3 domain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound function.
Conclusion and Future Directions
This compound, through its modular domain architecture, stands as a central player in the intricate process of membrane remodeling. The N-BAR domain, with its unique ability to sense and generate membrane curvature, is a prime example of how protein structure dictates function in cellular processes. The coordinated action of its domains allows this compound to bridge the clathrin coat with the fission machinery, ensuring the efficient progression of endocytosis.
For drug development professionals, understanding the molecular details of this compound's function and its interactions opens avenues for therapeutic intervention. Dysregulation of endocytosis is implicated in various diseases, including neurodegenerative disorders and cancer. Targeting the specific interactions of this compound, such as the SH3-dynamin interface, could offer novel strategies for modulating endocytic pathways.
Future research will likely focus on the precise regulatory mechanisms governing this compound activity, including post-translational modifications and its interplay with a broader network of endocytic proteins. Advanced imaging techniques, such as cryo-electron tomography, will provide unprecedented insights into the dynamic organization of this compound and its partners on the membrane during vesicle formation. A deeper understanding of these processes will undoubtedly pave the way for innovative therapeutic approaches targeting membrane trafficking pathways.
References
- 1. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 2. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clathrin interacts specifically with this compound and is displaced by dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SH3 domain of this compound binds the proline-rich domain of dynamin at a single site that defines a new SH3 binding consensus sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stimulatory action of this compound on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAR domains and membrane curvature: Two BAR domains form a crescent shaped homodimer with positively charge residues distributed along the membrane-interacting concave face. We refer to the homodimer as a BAR module [www2.mrc-lmb.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. BAR domains as sensors of membrane curvature: the this compound BAR structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulation by this compound requires concentration-dependent switching from wedging to scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct observation of Bin/amphiphysin/Rvs (BAR) domain-induced membrane curvature by means of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simulations of Membrane Tubulation by Lattices of this compound N-BAR Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulations of membrane tubulation by lattices of this compound N-BAR domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Specifically Induces Membrane Penetration and Deformation by Bin/Amphiphysin/Rvs (BAR) Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into Amphiphysin 1 and Amphiphysin 2: Structure, Function, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphysin 1 (AMPH1) and this compound 2 (BIN1) are members of the Bin-Amphiphysin-Rvs (BAR) domain-containing protein family, playing crucial roles in fundamental cellular processes, including membrane dynamics and trafficking. While sharing a similar architectural framework, these two isoforms exhibit distinct expression patterns, protein interactions, and physiological functions. Understanding the nuances between AMPH1 and BIN1 is critical for elucidating their roles in health and disease, and for the development of targeted therapeutics. This technical guide provides a comprehensive comparison of the two isoforms, detailing their molecular characteristics, functional roles, and the experimental methodologies used to study them.
Core Molecular Features
Both this compound 1 and 2 possess a conserved domain structure consisting of an N-terminal BAR (Bin/Amphiphysin/Rvs) domain, a central CLAP (Clathrin and AP-2 binding) domain, and a C-terminal SH3 (Src homology 3) domain. However, the presence and composition of these domains can vary significantly due to alternative splicing, particularly in BIN1, leading to a diverse array of isoforms with specialized functions.[1][2][3]
Domain Architecture and Function
-
N-terminal BAR Domain: This crescent-shaped domain is responsible for sensing and inducing membrane curvature, a critical step in vesicle formation.[4] Both AMPH1 and BIN1 BAR domains can tubulate liposomes in vitro.[5]
-
CLAP Domain: This central region mediates interactions with core endocytic machinery, including clathrin and the adaptor protein complex 2 (AP-2).[1][6] The presence of a functional CLAP domain is a key differentiator between splice variants, particularly for BIN1, where its absence in certain isoforms dictates a shift in function away from clathrin-mediated endocytosis.[1]
-
C-terminal SH3 Domain: This domain facilitates protein-protein interactions, most notably with the proline-rich domain (PRD) of dynamin, a large GTPase essential for scission of newly formed vesicles.[7][8]
Comparative Analysis of this compound 1 and this compound 2
While both isoforms are implicated in membrane remodeling, their tissue-specific expression and splice variant diversity lead to distinct physiological roles.
| Feature | This compound 1 (AMPH1) | This compound 2 (BIN1) |
| Primary Function | Clathrin-mediated endocytosis (CME) at the synapse.[9][10] | T-tubule formation and maintenance in muscle; diverse roles including endocytosis, and potential involvement in transcriptional regulation and apoptosis depending on the splice variant.[2][11][12] |
| Tissue Distribution | Primarily enriched in the brain.[5][13] | Ubiquitously expressed, with high levels in skeletal and cardiac muscle. Specific splice variants show tissue-specific expression patterns.[5][11][14] |
| Splice Variants | Fewer known splice variants. | Numerous splice variants with distinct domain compositions and functions. For example, muscle-specific isoforms often contain a phosphoinositide-binding (PI) domain, enhancing membrane interaction.[2][15][16] |
| Disease Association | Autoantibodies against AMPH1 are associated with Stiff-Person Syndrome, a rare neurological disorder.[17] | Mutations in BIN1 are linked to centronuclear myopathy (CNM). BIN1 is also a risk factor for late-onset Alzheimer's disease.[18][19] |
Quantitative Data Summary
A direct quantitative comparison of the binding affinities and functional efficiencies of this compound 1 and 2 is crucial for a complete understanding of their distinct roles. The following tables summarize the available quantitative data. Note: Direct comparative studies with Kd values for all interactions are limited in the literature.
Table 1: Protein-Protein Interaction Affinities
| Interacting Partner | This compound 1 (AMPH1) | This compound 2 (BIN1) | Method |
| Dynamin (via SH3 domain) | High affinity.[7] Both isoforms bind dynamin I effectively.[17] | High affinity. Both isoforms bind dynamin I effectively.[17] The SH3 domain of BIN1 has a preference for class 2 PxxP motifs found in dynamin.[9] | Affinity Chromatography, GST Pull-down |
| Clathrin (via CLAP domain) | Binds to the N-terminal domain of clathrin. This interaction is regulated by phosphorylation.[20] | Splice variants lacking the CLAP domain do not bind clathrin.[1] Isoforms containing the CLAP domain bind clathrin.[21] | In vitro binding assays |
| AP-2 (via CLAP domain) | Interacts with the α-adaptin subunit of AP-2.[8][22] | Splice variants lacking the CLAP domain do not bind AP-2.[1] | Affinity Chromatography, GST Pull-down |
Table 2: Functional Parameters
| Parameter | This compound 1 (AMPH1) | This compound 2 (BIN1) | Method |
| Membrane Tubulation | Capable of tubulating liposomes.[5][23] | Muscle-specific isoforms containing the PI domain are highly efficient at tubulating membranes, a process crucial for T-tubule formation.[4] | Liposome tubulation assays |
| Tissue Expression Levels | Highly expressed in the brain, low in muscle.[5][13] | Highly expressed in skeletal and cardiac muscle, with specific isoforms also present in the brain.[5][14] | Western Blot, Northern Blot |
Signaling Pathways and Regulation
The functions of both this compound isoforms are tightly regulated by complex signaling networks, primarily through post-translational modifications like phosphorylation.
This compound 1 in Clathrin-Mediated Endocytosis
This compound 1 is a key player in the intricate process of clathrin-mediated endocytosis at the synapse. Its recruitment and activity are orchestrated by a series of phosphorylation and dephosphorylation events.
Upon neuronal stimulation, an influx of calcium activates the phosphatase calcineurin, which dephosphorylates this compound 1 and Dynamin.[19] Dephosphorylated this compound 1 can then interact with clathrin and AP-2 at the plasma membrane, recruiting dynamin to the neck of the budding vesicle to mediate scission. Conversely, phosphorylation of this compound 1 by kinases such as Cdk5 and Casein Kinase 2 inhibits its interaction with clathrin, thereby downregulating endocytosis.[1][20][24][25]
This compound 2 (BIN1) in T-Tubule Biogenesis
In muscle cells, specific splice variants of BIN1 are essential for the formation and maintenance of T-tubules, invaginations of the plasma membrane crucial for excitation-contraction coupling.
During muscle cell differentiation, the expression of muscle-specific BIN1 isoforms is upregulated.[2][26] These isoforms, often containing a PI domain, bind to phosphoinositides like PI(4,5)P2 in the sarcolemma, inducing membrane curvature.[4] BIN1 interacts with Caveolin-3 to form ring-like structures that serve as platforms for T-tubule initiation.[15] Through its SH3 domain, BIN1 recruits Dynamin 2, which is involved in the remodeling of the nascent tubules.[18][27] Furthermore, BIN1 can activate N-WASP, leading to actin polymerization that helps stabilize the growing T-tubule network.[28]
Experimental Protocols
A variety of in vitro and in vivo techniques are employed to dissect the functions of this compound isoforms.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This method is used to determine if two proteins interact within a cell.
Workflow:
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., this compound 1).
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., Dynamin).
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
Workflow:
Protocol:
-
Cell Culture: Plate cells (e.g., COS-7 or HeLa) on glass coverslips and grow to the desired confluency.
-
Starvation: Starve the cells in serum-free medium to upregulate transferrin receptor expression.
-
Incubation: Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at 37°C for various time points to allow for internalization.
-
Washing: Place the coverslips on ice and wash with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging and Quantification: Mount the coverslips on slides and visualize the internalized transferrin using fluorescence microscopy. The amount of endocytosis can be quantified by measuring the intracellular fluorescence intensity.
In Vitro Liposome Tubulation Assay
This assay assesses the ability of BAR domain-containing proteins to deform lipid bilayers into tubules.
Workflow:
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition that mimics the plasma membrane (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphoinositides).
-
Incubation: Incubate the prepared liposomes with purified recombinant this compound protein at various concentrations.
-
Visualization: Apply the liposome-protein mixture to an electron microscopy grid, negatively stain (e.g., with uranyl acetate), and visualize using a transmission electron microscope.
-
Analysis: Analyze the electron micrographs for the presence of lipid tubules and characterize their morphology (e.g., diameter, length). The efficiency of tubulation can be quantified by measuring the percentage of tubulated liposomes.[11][29][30]
Conclusion
This compound 1 and this compound 2 (BIN1), while structurally related, have evolved to perform distinct and critical roles in cellular membrane dynamics. AMPH1 is a key regulator of synaptic vesicle recycling in the brain, while the diverse splice isoforms of BIN1 orchestrate a wider range of functions, most notably the formation of T-tubules in muscle. The dysregulation of these proteins is implicated in a variety of human diseases, highlighting their importance as potential therapeutic targets. A thorough understanding of their differential functions, interactions, and regulation, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel diagnostic and therapeutic strategies for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A role for the putative tumor suppressor Bin1 in muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stimulatory action of this compound on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BIN1 Regulates Dynamic T-Tubule Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound I and regulation of synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. BIN1 bridging integrator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Targeted Disruption of the Murine Bin1/Amphiphysin II Gene Does Not Disable Endocytosis but Results in Embryonic Cardiomyopathy with Aberrant Myofibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound II (SH3P9; BIN1), a member of the this compound/Rvs family, is concentrated in the cortical cytomatrix of axon initial segments and nodes of ranvier in brain and around T tubules in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caveolae and Bin1 form ring-shaped platforms for T-tubule initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cophosphorylation of this compound I and dynamin I by Cdk5 regulates clathrin-mediated endocytosis of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound II (SH3P9; BIN1), a Member of the this compound/Rvs Family, Is Concentrated in the Cortical Cytomatrix of Axon Initial Segments and Nodes of Ranvier in Brain and around T Tubules in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutations in this compound 2 (BIN1) disrupt interaction with dynamin 2 and cause autosomal recessive centronuclear myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound 2 (BIN1) in physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nerve growth factor-induced phosphorylation of this compound-1 by casein kinase 2 regulates clathrin-amphiphysin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mutant BIN1-Dynamin 2 complexes dysregulate membrane remodeling in the pathogenesis of centronuclear myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Major Cdk5-dependent phosphorylation sites of this compound 1 are implicated in the regulation of the membrane binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound 1 binds the cyclin-dependent kinase (cdk) 5 regulatory subunit p35 and is phosphorylated by cdk5 and cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Role for the Putative Tumor Suppressor Bin1 in Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. myotubulartrust.org [myotubulartrust.org]
- 28. molbiolcell.org [molbiolcell.org]
- 29. researchgate.net [researchgate.net]
- 30. Tubulation by this compound requires concentration-dependent switching from wedging to scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Landscape of Amphiphysin Isoforms: A Technical Guide to Tissue Distribution and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphysins are a family of BAR (Bin/Amphiphysin/Rvs) domain-containing proteins crucial for a variety of cellular processes, most notably endocytosis and membrane remodeling. In mammals, two main isoforms, Amphiphysin 1 (AMPH1) and this compound 2 (AMPH2, also known as BIN1), exhibit distinct tissue distribution patterns and functional specificities. Understanding this differential expression is paramount for elucidating their physiological roles and their implications in various pathological conditions, including neurodegenerative diseases, myopathies, and cancer. This technical guide provides an in-depth overview of the tissue distribution of this compound isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Data Presentation: Quantitative Tissue Distribution of this compound Isoforms
The expression levels of AMPH1 and AMPH2 vary significantly across different human tissues. The following tables summarize the available quantitative and semi-quantitative data from protein and mRNA expression analyses.
Table 1: this compound 1 (AMPH1) Tissue Distribution
| Tissue | Protein Expression Level | mRNA Expression Level (RNA-Seq) | Key References |
| Brain | High | High | [1],[2],[3] |
| - Cerebral Cortex | High | High | [4] |
| - Cerebellum | High | High | [4] |
| - Hippocampus | High | Not specified | [4] |
| Pituitary Gland | Moderate | Moderate | [3],[5] |
| Adrenal Gland | Low | Low | [3] |
| Testis | Low | Low | [5] |
| Breast | Low (variable in cancer) | Low | [1],[2] |
| Liver | Not Detected | Low | [5] |
| Skeletal Muscle | Not Detected | Low | [4] |
Data is synthesized from sources employing techniques such as Western blotting, immunohistochemistry, and RNA sequencing. "High," "Moderate," and "Low" are relative terms based on the signal intensity reported in the cited literature.
Table 2: this compound 2 (BIN1) Tissue Distribution
| Tissue | Protein Expression Level | mRNA Expression Level (RNA-Seq) | Key References |
| Skeletal Muscle | Very High | Very High | [6],[7],[8] |
| Brain | High | High | [7],[8] |
| - Cerebral Cortex | High | High | [9] |
| - Cerebellum | High | High | [9] |
| Heart | Moderate | Moderate | [9],[10] |
| Testis | Moderate | Moderate | [10] |
| Prostate | Low to Moderate | Moderate | [9] |
| Liver | Low | Low | [9] |
| Kidney | Low | Low | [9] |
| Lung | Low | Low | [9] |
| Ubiquitous Isoforms | Present in most tissues | Present in most tissues | [9],[11] |
BIN1 expression is characterized by numerous splice variants, leading to tissue-specific isoform patterns. The data reflects the overall expression of the BIN1 gene.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the functional context of amphiphysins, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound in Clathrin-Mediated Endocytosis.
References
- 1. Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel protein associated with synaptic vesicles. | The EMBO Journal [link.springer.com]
- 4. Tissue expression of AMPH - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Differential physiological roles for BIN1 isoforms in skeletal muscle development, function and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound II (SH3P9; BIN1), a member of the this compound/Rvs family, is concentrated in the cortical cytomatrix of axon initial segments and nodes of ranvier in brain and around T tubules in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. myotubulartrust.org [myotubulartrust.org]
- 11. researchgate.net [researchgate.net]
The Amphiphysin-Dynamin-Synaptojanin Complex: A Technical Guide to a Core Machinery of Endocytosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of nutrients, receptors, and synaptic vesicles. At the heart of the vesicle scission stage lies a tightly regulated complex of proteins, prominently featuring amphiphysin, dynamin, and synaptojanin. This technical guide provides an in-depth examination of the molecular interactions between these three key players. We will detail the structural basis of their association, present quantitative binding data, outline key experimental protocols for their study, and visualize the intricate signaling pathways and workflows. Understanding this complex is critical for research in neurobiology, cell biology, and for the development of therapeutics targeting endocytic pathways.
Introduction to the Key Proteins
This compound: A family of scaffolding proteins (primarily this compound 1 and 2) enriched in the brain.[1] They are characterized by an N-terminal BAR (Bin/Amphiphysin/Rvs) domain, which senses and induces membrane curvature, a central Clathrin and AP2-binding (CLAP) domain, and a C-terminal SH3 (Src Homology 3) domain.[2] Amphiphysins act as crucial adaptors, linking the endocytic coat to the scission machinery.
Dynamin: A large GTPase that acts as a mechanochemical enzyme.[3] Dynamin polymerizes into helical collars around the necks of budding vesicles.[1] Upon GTP hydrolysis, it is believed to undergo a conformational change that constricts and ultimately severs the membrane, releasing the vesicle into the cytoplasm. Its C-terminal proline-rich domain (PRD) serves as a docking site for numerous SH3 domain-containing proteins.[3]
Synaptojanin: A polyphosphoinositide phosphatase highly concentrated in nerve terminals.[4][5] It possesses two phosphatase domains and a C-terminal PRD.[5] Its primary role in endocytosis is to dephosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a lipid essential for the recruitment of coat proteins. This action is critical for the uncoating of the newly formed vesicle, allowing it to be recycled.
The Molecular Architecture of the Interaction
The formation of the this compound-dynamin-synaptojanin complex is mediated by specific protein domain interactions, primarily involving the SH3 domain of this compound and the proline-rich domains (PRDs) of dynamin and synaptojanin.
This compound-Dynamin Interaction
The canonical interaction occurs when the C-terminal SH3 domain of this compound recognizes and binds to the PRD of dynamin.[3][6] This interaction is fundamental for recruiting dynamin from the cytosol to the necks of deeply invaginated clathrin-coated pits.
-
Structural Basis: The this compound SH3 domain specifically targets a single site on the dynamin I PRD with the core sequence PSRPNR .[6][7] This binding site is distinct from those used by other SH3-containing proteins like Grb2 or spectrin.[1][6] The specificity is conferred by an extensive patch of negative electrostatic potential on the this compound SH3 domain that accommodates the two arginine residues within the dynamin PRD motif.[1]
-
Functional Impact: This targeted recruitment is a critical step for vesicle fission. Beyond simple recruitment, the binding of the this compound SH3 domain actively prevents the self-assembly of dynamin into non-productive rings in solution, keeping it primed for assembly at the membrane neck.[1] In brain extracts, this compound and dynamin are found in a 1:1 stoichiometric complex.
-
Regulation by Phosphorylation: The interaction is dynamically regulated. Cyclin-dependent kinase 5 (Cdk5) can phosphorylate both dynamin I and this compound I.[8] This phosphorylation state inhibits their binding.[9] During periods of high neuronal activity, calcium influx activates the phosphatase calcineurin, which dephosphorylates dynamin, promoting its interaction with partners like this compound and triggering endocytosis.[9]
This compound-Synaptojanin Interaction
The same SH3 domain of this compound that binds dynamin also mediates an interaction with the PRD of synaptojanin 1.[4][5] This allows this compound to act as a co-recruiter, bringing both the scission enzyme (dynamin) and the uncoating facilitator (synaptojanin) to the site of action.
-
Structural Basis: The this compound SH3 domain binds to two distinct sites within the synaptojanin PRD: PIRPSR and PTIPPR .[4][5] These sites share the PxRPxR consensus motif identified for this compound binding.[6] Notably, these binding sites are separate from the motif recognized by another endocytic protein, endophilin, allowing for the potential formation of multi-protein complexes.[4][5]
-
Functional Impact: By recruiting synaptojanin, this compound ensures the timely removal of PI(4,5)P₂ from the newly formed vesicle membrane. This lipid hydrolysis is a prerequisite for the disassembly of the clathrin coat, a necessary step for the vesicle to enter the recycling pool.
Quantitative Data on Protein Interactions
The precise quantification of protein-protein interactions is essential for building accurate models of cellular processes. While the affinity of short peptide ligands for SH3 domains can be modest, the interaction between the full-length protein domains is often significantly stronger due to avidity and the involvement of flanking sequences.
| Interacting Proteins | Interacting Domains | Method | Affinity (Kd) | Binding Stoichiometry | Key Notes |
| This compound & Dynamin I | This compound SH3 + Dynamin PRD | Not Specified | ~10 nM [3] | 1:1 in brain extracts | High-affinity interaction involving the full-length PRD. |
| This compound I SH3 & Dynamin I | This compound I SH3 + Dynamin PRD | Affinity Purification | High Affinity[6] | N/A | Binding is abolished by mutation of the PSRPNR site in dynamin.[6] |
| This compound II SH3 & Dynamin I | This compound II SH3 + Dynamin PRD | Affinity Purification | High Affinity[2] | N/A | Both this compound I and II SH3 domains bind dynamin I effectively.[2] |
| This compound II SH3 & Synaptojanin | This compound II SH3 + Synaptojanin PRD | Affinity Purification | Weaker than Dynamin I | N/A | The SH3 domain of this compound II binds synaptojanin less effectively than dynamin I.[2] |
Visualizing the Interaction Network and Pathway
Diagrams generated using Graphviz provide a clear visual representation of the molecular relationships and the sequence of events during endocytosis.
Figure 1: Core protein interaction network of this compound.
Figure 2: Signaling pathway of clathrin-mediated endocytosis.
Experimental Protocols
Verifying and characterizing the interaction between this compound, dynamin, and synaptojanin can be achieved through several key in vitro and in vivo techniques.
Co-Immunoprecipitation (Co-IP) from Brain Lysate
This protocol is designed to demonstrate the interaction between endogenous proteins within a cellular context.
1. Reagents:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.4-1% NP-40, with protease and phosphatase inhibitor cocktails added fresh).[8]
-
Wash Buffer: Same as lysis buffer, or PBS with 0.1% Triton X-100.
-
Antibodies: High-affinity primary antibody against the "bait" protein (e.g., anti-Dynamin I).
-
Beads: Protein A/G magnetic beads or agarose resin.[8]
-
Elution Buffer: 1X SDS-PAGE loading buffer.
2. Protocol:
-
Lysate Preparation: Homogenize fresh or frozen brain tissue in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.[10][11]
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration. A starting point of at least 1 mg of total protein is recommended.[12]
-
Pre-Clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them. This step reduces non-specific binding.[11][12][13]
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-Dynamin I) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8]
-
Capture: Add 30-50 µL of fresh Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C to capture the immune complexes.[8]
-
Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.[8][12]
-
Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western blotting using antibodies against the suspected interacting partners (e.g., anti-Amphiphysin and anti-Synaptojanin).
Figure 3: Experimental workflow for Co-Immunoprecipitation.
GST Pull-Down Assay
This in vitro assay is used to confirm a direct physical interaction between two proteins. Here, a GST-tagged "bait" protein (e.g., GST-Amphiphysin-SH3) is used to "pull down" a "prey" protein (e.g., Dynamin) from a cell lysate.
1. Reagents:
-
Binding/Wash Buffer: PBS or Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) with 0.1% Triton X-100 and protease inhibitors.
-
Elution Buffer: Binding buffer containing 10-20 mM reduced glutathione.
-
Beads: Glutathione-agarose or glutathione-sepharose beads.[14][15]
-
Bait Protein: Purified GST-fusion protein (e.g., GST-Amphiphysin-SH3) and GST alone as a negative control.
-
Prey Protein Source: Clarified brain lysate or purified prey protein (e.g., Dynamin).
2. Protocol:
-
Bait Protein Expression: Express GST-tagged this compound SH3 domain and GST alone in E. coli and purify them.[14][16]
-
Bead Preparation: Resuspend glutathione beads in Binding Buffer. Aliquot the desired amount of bead slurry into microcentrifuge tubes.[17]
-
Immobilize Bait Protein: Add the purified GST-fusion protein (and GST control in a separate tube) to the beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the GST tag to bind to the glutathione.[15][17]
-
Washing: Pellet the beads by centrifugation and wash 3 times with Binding Buffer to remove any unbound bait protein.[15]
-
Binding Interaction: Add the brain lysate (containing the prey proteins) to the beads immobilized with the bait protein (and to the GST control beads).[14][17]
-
Incubation: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait and prey proteins to interact.[16]
-
Washing: Pellet the beads and wash them 3-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins by adding Elution Buffer (containing reduced glutathione) and incubating for 10-15 minutes at room temperature.[17] Alternatively, elute by boiling in SDS-PAGE sample buffer.
-
Analysis: Collect the eluate by centrifugation. Analyze the eluates from both the GST-fusion and the GST-only control by SDS-PAGE and Western blotting for the presence of the prey protein (Dynamin or Synaptojanin). A band in the GST-fusion lane but not the GST-only lane indicates a specific interaction.
Conclusion
The interactions between this compound, dynamin, and synaptojanin represent a cornerstone of the molecular machinery driving vesicle fission in clathrin-mediated endocytosis. This compound acts as the master scaffold, utilizing its distinct domains to sense membrane curvature and recruit both the dynamin GTPase for membrane scission and the synaptojanin phosphatase for subsequent vesicle uncoating. The high-affinity, yet tightly regulated, nature of these SH3-PRD interactions ensures that these potent enzymatic activities are localized precisely in space and time. The experimental protocols and quantitative data provided herein offer a framework for researchers to further dissect this critical cellular process and for drug developers to identify novel targets for therapeutic intervention.
References
- 1. Crystal structure of the this compound-2 SH3 domain and its role in the prevention of dynamin ring formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound II (SH3P9; BIN1), a Member of the this compound/Rvs Family, Is Concentrated in the Cortical Cytomatrix of Axon Initial Segments and Nodes of Ranvier in Brain and around T Tubules in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SH3 domains of endophilin and this compound bind to the proline-rich region of synaptojanin 1 at distinct sites that display an unconventional binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SH3 domain of this compound binds the proline-rich domain of dynamin at a single site that defines a new SH3 binding consensus sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. The Phospho-Dependent Dynamin–Syndapin Interaction Triggers Activity-Dependent Bulk Endocytosis of Synaptic Vesicles | Journal of Neuroscience [jneurosci.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 15. goldbio.com [goldbio.com]
- 16. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
The Amphiphysin SH3 Domain: A Technical Guide to its Central Role in Protein Binding and Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Src Homology 3 (SH3) domain of amphiphysin is a critical protein-protein interaction module, primarily recognized for its essential role in clathrin-mediated endocytosis (CME), particularly in the context of synaptic vesicle recycling. This technical guide provides an in-depth exploration of the this compound SH3 domain's function, its key binding partners, the quantitative aspects of these interactions, and the experimental methodologies used to characterize them. A central focus is the domain's interaction with the proline-rich domain (PRD) of dynamin, a GTPase indispensable for vesicle fission. Furthermore, this guide details the binding to other significant partners, including synaptojanin and endophilin, and outlines the signaling pathways involved. Detailed experimental protocols for studying these interactions are provided, alongside visualizations of key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The this compound SH3 Domain
This compound is a key protein in the intricate machinery of endocytosis, enriched in the nerve terminals of the brain.[1][2] It is a modular protein possessing an N-terminal Bin/Amphiphysin/Rvs (BAR) domain, a central clathrin and AP2-binding (CLAP) domain, and a C-terminal SH3 domain.[3][4] The SH3 domain, a small protein module of approximately 60 amino acids, is the primary focus of this guide. It functions as an adaptor, mediating protein-protein interactions by binding to proline-rich sequences on target proteins.[2] This binding is fundamental to the recruitment and regulation of proteins involved in the scission of newly formed vesicles from the plasma membrane.
Key Binding Partners and Recognition Motifs
The this compound SH3 domain exhibits a specific binding preference for proline-rich domains (PRDs) on its interaction partners. These interactions are crucial for the orchestration of endocytic events.
Dynamin: The Primary Interaction Partner
The most critical interaction of the this compound SH3 domain is with dynamin, a large GTPase that oligomerizes around the neck of budding vesicles and facilitates their scission.[1][2] The this compound SH3 domain binds with high affinity to a specific proline-rich sequence in the C-terminal PRD of dynamin I.[5] This interaction is not merely a simple binding event; it plays a crucial regulatory role by preventing the self-assembly of dynamin into non-productive rings, thereby keeping dynamin in a state competent for fission.[6]
The specific binding site on dynamin I for the this compound SH3 domain has been identified as the sequence PSRPNR .[5] This motif helped to define a novel SH3 binding consensus sequence: PXRPXR(H)R(H) .[5]
Synaptojanin: A Key Player in Vesicle Uncoating
Synaptojanin, a polyphosphoinositide phosphatase, is another major binding partner of the this compound SH3 domain.[3][7] This interaction is vital for the uncoating of newly formed clathrin-coated vesicles. The this compound SH3 domain binds to two distinct sites within the proline-rich region of synaptojanin 1: PIRPSR and PTIPPR .[3]
Endophilin: A Collaborative Partner in Endocytosis
Endophilin, another BAR domain-containing protein, also interacts with the this compound protein, although this interaction is mediated by the endophilin SH3 domain binding to a proline-rich region on this compound itself, rather than the this compound SH3 domain binding to endophilin.[8] However, both this compound and endophilin bind to dynamin and synaptojanin, suggesting a cooperative role in the recruitment and regulation of the endocytic machinery.[4][9]
Quantitative Analysis of Binding Interactions
The affinity of the this compound SH3 domain for its binding partners can be quantified using various biophysical techniques. This data is crucial for understanding the strength and specificity of these interactions.
| Interacting Protein | Binding Motif/Region | Method | Dissociation Constant (Kd) | Reference |
| Dynamin I | PSRPNR | Not specified | ~200 nM | [10] |
| Itch (peptide 249-269) | PRR | ITC | 2.0 ± 0.2 µM | [11] |
Signaling Pathway: Clathrin-Mediated Endocytosis
The primary signaling pathway involving the this compound SH3 domain is clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling. The binding of the this compound SH3 domain to dynamin is a pivotal step in this pathway.
Experimental Protocols
Characterizing the interactions of the this compound SH3 domain requires specific biochemical and biophysical assays.
GST Pull-Down Assay
This is a common in vitro method to detect protein-protein interactions.
Objective: To determine if the this compound SH3 domain directly interacts with a putative binding partner (e.g., dynamin).
Materials:
-
pGEX vector containing the this compound SH3 domain sequence (GST-Amph-SH3)
-
Expression host (e.g., E. coli BL21)
-
IPTG for induction
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Glutathione-Sepharose beads
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
-
Cell lysate containing the prey protein (e.g., brain lysate for dynamin) or purified prey protein
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the prey protein
Protocol:
-
Expression and Purification of GST-Amph-SH3:
-
Transform E. coli BL21 with the pGEX-Amph-SH3 plasmid.
-
Grow an overnight culture and then a larger culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) for 3-4 hours at 37°C or overnight at 18°C.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication and centrifuge to pellet cell debris.
-
Add the supernatant to equilibrated Glutathione-Sepharose beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer.[12]
-
-
Binding of Prey Protein:
-
Add the cell lysate or purified prey protein to the beads with immobilized GST-Amph-SH3.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the prey protein with beads bound only to GST.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes by adding elution buffer and incubating for 10-15 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein in the GST-Amph-SH3 lane but not in the GST control lane indicates a direct interaction.[12]
-
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the this compound SH3 domain and a binding partner.
Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction. A solution of one molecule (the ligand, e.g., a peptide containing the binding motif) is titrated into a solution of the other molecule (the macromolecule, e.g., the purified this compound SH3 domain) in the calorimeter cell.
General Protocol Outline:
-
Protein and Ligand Preparation:
-
Express and purify the this compound SH3 domain and the proline-rich peptide of the binding partner to high purity.[5]
-
Dialyze both protein and peptide extensively against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the this compound SH3 domain into the sample cell of the calorimeter.
-
Load the concentrated peptide solution into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd) of the interaction.
Principle: SPR is a label-free optical technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., biotinylated peptide) is immobilized on the chip, and the other (the analyte, e.g., purified this compound SH3 domain) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the surface, which is detected as a change in the SPR signal.
General Protocol Outline:
-
Ligand Immobilization:
-
A sensor chip (e.g., streptavidin-coated) is activated.
-
A biotinylated peptide containing the binding motif is flowed over the surface and captured.[13]
-
-
Analyte Binding:
-
A continuous flow of running buffer is established over the sensor surface to create a stable baseline.
-
The purified this compound SH3 domain (analyte) is injected at various concentrations. The association phase is monitored in real-time.
-
The injection is then switched back to running buffer, and the dissociation of the complex is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are analyzed.
-
The association and dissociation curves are fitted to kinetic models to determine kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Conclusion and Future Directions
The this compound SH3 domain is a paradigm of how modular protein domains orchestrate complex cellular processes. Its specific and regulated interactions with dynamin, synaptojanin, and other proteins are fundamental to the precise control of clathrin-mediated endocytosis. For researchers in drug development, understanding the intricacies of these interactions at a molecular and quantitative level offers opportunities for the design of novel therapeutics that can modulate endocytic pathways, which are often dysregulated in various diseases.
Future research will likely focus on the finer aspects of the regulation of these interactions, such as the role of post-translational modifications and the influence of the lipid environment. Furthermore, the development of high-affinity, specific inhibitors of the this compound SH3 domain could provide powerful tools for both basic research and therapeutic intervention. A more comprehensive quantitative understanding of the entire network of interactions will be essential for building predictive models of endocytosis and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SH3 domains of endophilin and this compound bind to the proline-rich region of synaptojanin 1 at distinct sites that display an unconventional binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 5. The SH3 domain of this compound binds the proline-rich domain of dynamin at a single site that defines a new SH3 binding consensus sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the this compound-2 SH3 domain and its role in the prevention of dynamin ring formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SH3 domain-dependent interactions of endophilin with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SH3p4/Sh3p8/SH3p13 protein family: Binding partners for synaptojanin and dynamin via a Grb2-like Src homology 3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
An In-depth Technical Guide to the Human Amphiphysin (AMPH) Gene: Location, Splice Variants, and Functional Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphiphysin (AMPH), a key protein in the regulation of synaptic vesicle endocytosis, is encoded by the AMPH gene. Its expression and function are intricately controlled through alternative splicing, giving rise to multiple protein isoforms with distinct tissue distributions and functional roles. This technical guide provides a comprehensive overview of the human AMPH gene, detailing its genomic location, the characteristics of its major splice variants, and its involvement in cellular signaling pathways. The guide also includes detailed experimental protocols for the analysis of AMPH splice variants and protein isoforms, intended to serve as a valuable resource for researchers in neurobiology, cell biology, and drug development.
Genomic Locus of the Human AMPH Gene
The human AMPH gene is located on the p arm of chromosome 7, specifically in the region 7p14.1.[1]
This compound Splice Variants and Isoforms
Alternative splicing of the AMPH gene results in the expression of multiple transcript variants, which are translated into different protein isoforms. The two most well-characterized isoforms are this compound I and this compound II.
| Feature | This compound Isoform 1 (Amph I) | This compound Isoform 2 (Amph II) |
| Transcript Variant | Encodes the longer isoform.[1] | Lacks an in-frame exon compared to variant 1, resulting in a shorter protein.[1] |
| Number of Exons | Transcript ENST00000356264.2 (AMPH-001) contains 21 exons.[2] | Transcript ENST00000325590.9 (AMPH-201) contains 20 exons. |
| Transcript Length | 3,418 base pairs (ENST00000356264.2).[2] | Not explicitly stated, but shorter than isoform 1. |
| Protein Size (kDa) | ~128 kDa.[3][4][5] | ~108 kDa.[3][4] |
| Protein Length (amino acids) | 695 residues (for the protein encoded by ENST00000356264.2).[2] | Shorter than isoform 1. |
Other splice variants have been described, but their full-length sequences and functions are not as well-characterized.[1]
Tissue-Specific Expression
The expression of AMPH splice variants is tissue-specific, which underlies their diverse physiological roles.
| Tissue | Expression Level | Predominant Isoform(s) |
| Brain | High.[6][7] | This compound I and II are enriched in nerve terminals.[8] |
| Peripheral Nerves | High.[7] | - |
| Breast | Low in normal tissue, variable in breast cancer.[3] | The 108 kDa isoform is the predominant form expressed outside the brain.[3] |
| Other Tissues | Low levels detected in various non-neuronal tissues.[3] | - |
The Human Protein Atlas provides a comprehensive overview of AMPH protein expression across a wide range of human tissues, confirming the highest expression in the central nervous system.[6][7][9]
Signaling Pathways and Molecular Interactions
This compound plays a critical role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling. Its function is mediated through interactions with several key proteins.
This compound acts as a crucial scaffold protein, linking the clathrin coat to the fission machinery.[10] Through its SH3 domain, this compound recruits the large GTPase dynamin to the neck of the invaginated clathrin-coated pit.[8] this compound also interacts with the polyphosphoinositide phosphatase synaptojanin.[11] The coordinated action of these proteins leads to the constriction of the vesicle neck and subsequent scission, releasing the nascent synaptic vesicle into the cytoplasm.[12]
Experimental Protocols
Analysis of AMPH Splice Variants by Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This protocol outlines a method for the qualitative or semi-quantitative analysis of AMPH splice variants from total RNA.
5.1.1. Materials
-
Total RNA isolated from cells or tissues of interest
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
PCR primers flanking the alternatively spliced region of AMPH
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
DNA ladder
-
Gel imaging system
5.1.2. Procedure
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer or a bioanalyzer. Ratios of A260/280 should be ~2.0.
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Add the reverse transcriptase buffer and reverse transcriptase enzyme.
-
Incubate at the recommended temperature for the enzyme (e.g., 42°C) for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 10 minutes.
-
-
PCR Amplification:
-
Design primers that flank the region of alternative splicing in the AMPH gene. This will allow for the amplification of different sized products corresponding to the different splice variants.
-
Set up the PCR reaction with the synthesized cDNA as the template, the designed primers, Taq DNA polymerase, PCR buffer, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature and cycle number should be optimized.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel containing a DNA stain.
-
Load the PCR products and a DNA ladder into the wells.
-
Run the gel until the fragments are adequately separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The presence of bands of different sizes will indicate the expression of different AMPH splice variants. The relative intensity of the bands can provide a semi-quantitative measure of their expression levels.
-
For more precise quantification, quantitative real-time PCR (qRT-PCR) with splice variant-specific primers can be employed.[13][14]
Analysis of this compound Protein Isoforms by Western Blotting
This protocol describes the detection and differentiation of this compound protein isoforms based on their molecular weight.
5.2.1. Materials
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for this compound (recognizing both isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
5.2.2. Procedure
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples and a protein molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Amphiphysin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[19]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[19]
-
-
Washing:
-
Repeat the washing steps as in 5.2.2.6.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[16]
-
-
Imaging:
-
Capture the chemiluminescent signal using an appropriate imaging system. The different this compound isoforms will appear as distinct bands at their respective molecular weights (~128 kDa and ~108 kDa).
-
Conclusion
The human AMPH gene, through its differential splicing, gives rise to functionally distinct protein isoforms that are critical for neuronal function and are implicated in various pathological conditions. This guide provides a foundational understanding of the AMPH gene's genomic context, its splice variants, and its role in cellular signaling. The detailed experimental protocols offer a practical resource for researchers investigating the multifaceted biology of this compound. Further research into the regulation of AMPH splicing and the specific functions of its less-characterized isoforms will undoubtedly provide deeper insights into the molecular mechanisms governing synaptic transmission and may reveal novel therapeutic targets for neurological and other diseases.
References
- 1. AMPH this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Transcript: ENST00000356264.2 (AMPH-001) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 3. Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Tissue expression of AMPH - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. AMPH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of AMPH - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 10. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. its.caltech.edu [its.caltech.edu]
- 13. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. sinobiological.com [sinobiological.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
The Discovery of Amphiphysin: A Synaptic Vesicle Endocytosis Keystone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Amphiphysin has emerged as a critical player in the intricate process of synaptic vesicle recycling, a fundamental mechanism for sustained neuronal communication. Initially identified as a protein enriched in nerve terminals, subsequent research has solidified its role as a key orchestrator of clathrin-mediated endocytosis. This technical guide provides an in-depth overview of the seminal discoveries that established this compound as a synaptic vesicle protein. It details the experimental methodologies employed to elucidate its function and its interactions with other key endocytic proteins. Furthermore, this document presents quantitative data from key studies in a structured format and visualizes the complex molecular interactions and experimental workflows through detailed diagrams, serving as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.
Introduction
Sustained high-frequency neuronal signaling is critically dependent on the efficient recycling of synaptic vesicles following neurotransmitter release. This process, primarily mediated by clathrin-mediated endocytosis (CME), involves the coordinated action of a multitude of proteins to invaginate the presynaptic membrane and form new vesicles. This compound, a protein first identified in the early 1990s, has been shown to be a central component of this machinery.[1]
This guide will explore the foundational research that led to the characterization of this compound, focusing on its discovery, its domain architecture, and its crucial interactions with dynamin, clathrin, and the AP2 adaptor complex. The information presented herein is intended to provide a deep, technical understanding for researchers investigating synaptic transmission and for professionals involved in the development of therapeutics targeting neurological disorders where synaptic function is compromised.
The Initial Discovery and Localization of this compound
This compound was first identified as a novel 75 kDa acidic protein associated with synaptic vesicles through immunoscreening of brain cDNA expression libraries with antisera raised against synaptic plasma membranes.[1] Early studies demonstrated its synapse-specific, presynaptic localization in the nervous systems of chickens and rats, with a distribution pattern closely mirroring that of the known synaptic vesicle protein, synaptophysin.[1] While it copurified with synaptic vesicles, its hydrophilic amino acid sequence and its presence in both soluble and particulate fractions of brain homogenates suggested it was a peripheral membrane protein.[1]
Domain Architecture and Isoforms
This compound is a modular protein, with its structure comprising three key domains that dictate its function and interactions:
-
N-terminal BAR (Bin/Amphiphysin/Rvs) domain: This domain is responsible for sensing and inducing membrane curvature, a critical step in vesicle budding. The BAR domain exists as a crescent-shaped dimer that preferentially binds to negatively charged, highly curved membranes.[2]
-
Middle CLAP (Clathrin and AP2-binding) domain: This region mediates the interaction with core components of the endocytic machinery, clathrin, and the adaptor protein complex 2 (AP2).[3]
-
C-terminal SH3 (Src Homology 3) domain: This domain is crucial for protein-protein interactions, most notably with the proline-rich domain of the large GTPase dynamin.[4][5]
Two major isoforms of this compound, this compound 1 and this compound 2, have been identified in mammals. Both are enriched in nerve terminals and share a similar domain organization.[6]
Key Protein-Protein Interactions and Functional Significance
The function of this compound in synaptic vesicle endocytosis is defined by its interactions with other key proteins in the process. The following sections detail these interactions and the experimental evidence that established them.
Interaction with Dynamin
The interaction between this compound and dynamin is arguably the most critical for its function in endocytosis. Early studies demonstrated a specific, SH3 domain-mediated interaction between the two proteins.[7] This was shown through gel overlay assays and affinity chromatography.[7] Co-localization in nerve terminals and co-precipitation from brain extracts further supported their in situ interaction.[7]
The functional significance of this interaction was highlighted by experiments showing that microinjection of the this compound SH3 domain into the lamprey giant synapse potently blocked synaptic vesicle endocytosis.[4] This blockade resulted in an accumulation of invaginated clathrin-coated pits with elongated necks, a hallmark of dynamin dysfunction.
Interaction with Clathrin and AP2
This compound's CLAP domain facilitates its interaction with the core components of the clathrin coat. It binds directly to both clathrin and the α-adaptin subunit of the AP2 complex.[3] This positions this compound as a crucial linker molecule, bridging the clathrin coat to the membrane and to dynamin.
Quantitative Data on this compound Interactions
The following tables summarize the quantitative data available for the key interactions of this compound.
| Interacting Proteins | Method | Affinity (Kd) | Stoichiometry | Reference |
| This compound 1 - α-adaptin appendage | Isothermal Titration Calorimetry | 1.6 µM | 1:1 | [3] |
| This compound SH3 domain - Dynamin | In solution | 100-200 µM | - | [3] |
Note: The affinity of the this compound SH3 domain for dynamin is significantly increased upon clustering of this compound molecules, suggesting an avidity-based mechanism in vivo.[3]
Experimental Protocols
Co-Immunoprecipitation of this compound and Dynamin from Brain Lysate
This protocol describes the co-immunoprecipitation of endogenous this compound and dynamin from rat brain lysate, demonstrating their in vivo interaction.
Materials:
-
Rat brain tissue
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium Deoxycholate, Protease Inhibitor Cocktail (e.g., Roche cOmplete™)
-
Anti-amphiphysin antibody (for immunoprecipitation)
-
Anti-dynamin antibody (for western blotting)
-
Control IgG (e.g., rabbit IgG)
-
Protein A/G agarose beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
Lysate Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Lysis Buffer (10 ml per gram of tissue) using a Dounce homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
To 1 mg of pre-cleared lysate, add 2-5 µg of anti-amphiphysin antibody or control IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µl of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding 30 µl of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an anti-dynamin antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
GST Pull-Down Assay for this compound SH3 Domain and Dynamin Interaction
This protocol details an in vitro binding assay to demonstrate the direct interaction between the this compound SH3 domain and dynamin.
Materials:
-
GST-tagged this compound SH3 domain fusion protein (purified)
-
GST protein (as a negative control)
-
Rat brain lysate (prepared as in 5.1) or purified dynamin
-
Glutathione-sepharose beads
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, Protease Inhibitor Cocktail
-
Wash Buffer: Binding Buffer
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
SDS-PAGE sample buffer
Procedure:
-
Immobilization of GST Fusion Proteins:
-
Incubate 20 µg of GST-amphiphysin SH3 or GST with 30 µl of a 50% slurry of glutathione-sepharose beads in 500 µl of Binding Buffer for 1 hour at 4°C on a rotator.
-
Wash the beads three times with 1 ml of ice-cold Binding Buffer to remove unbound protein.
-
-
Binding Reaction:
-
Add 1 mg of rat brain lysate or a known amount of purified dynamin to the beads.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Wash the beads five times with 1 ml of ice-cold Wash Buffer.
-
Elute the bound proteins by incubating the beads with 50 µl of Elution Buffer for 10 minutes at room temperature.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the eluates and analyze by SDS-PAGE and western blotting using an anti-dynamin antibody.
-
Liposome Co-sedimentation and Tubulation Assay
This assay is used to assess the ability of this compound's BAR domain to bind to and tubulate lipid membranes.
Materials:
-
Purified this compound BAR domain protein
-
Lipids (e.g., Folch fraction I from bovine brain or a defined lipid mixture such as 80% PC, 20% PS)
-
Liposome Buffer: 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT
-
Sucrose
-
Uranyl acetate (for electron microscopy)
Procedure:
-
Liposome Preparation:
-
Dry the lipids under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.
-
Hydrate the lipid film in Liposome Buffer to a final concentration of 1 mg/ml.
-
Generate liposomes by sonication or extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
Co-sedimentation Assay (Binding):
-
Incubate 5 µM of the this compound BAR domain with 0.5 mg/ml liposomes in a total volume of 100 µl for 30 minutes at room temperature.
-
Centrifuge at 100,000 x g for 30 minutes at 20°C.
-
Carefully separate the supernatant and the pellet.
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining to determine the amount of protein bound to the liposomes (in the pellet).
-
-
Tubulation Assay (Electron Microscopy):
-
Incubate 5 µM of the this compound BAR domain with 0.1 mg/ml liposomes for 30 minutes at room temperature.
-
Apply a small volume of the mixture to a carbon-coated electron microscopy grid.
-
Negatively stain the sample with 2% uranyl acetate.
-
Visualize the liposomes by transmission electron microscopy for the presence of tubules.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Molecular interactions of this compound in synaptic vesicle endocytosis.
Caption: Workflow for co-immunoprecipitation of this compound and dynamin.
Caption: Workflow for liposome co-sedimentation and tubulation assays.
Conclusion
The discovery and characterization of this compound have been pivotal to our understanding of the molecular mechanisms underpinning synaptic vesicle endocytosis. Its role as a scaffold protein, linking the clathrin coat and the fissioning machinery to the synaptic membrane, is now well-established. The experimental approaches detailed in this guide have been fundamental in elucidating these functions. For researchers in neurobiology and drug development, a thorough understanding of this compound's function and its network of interactions provides a valuable framework for investigating the pathophysiology of neurological disorders and for identifying novel therapeutic targets to modulate synaptic function. Future research will likely continue to unravel the intricate regulation of this compound and its precise role in the spatiotemporal coordination of endocytic events at the synapse.
References
- 1. This compound, a novel protein associated with synaptic vesicles. | The EMBO Journal [link.springer.com]
- 2. BAR domains as sensors of membrane curvature: the this compound BAR structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem arrangement of the clathrin and AP-2 binding domains in this compound 1 and disruption of clathrin coat function by this compound fragments comprising these sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of receptor-mediated endocytosis by the this compound SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SH3 domain of this compound binds the proline-rich domain of dynamin at a single site that defines a new SH3 binding consensus sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is necessary for organization of the excitation–contraction coupling machinery of muscles, but not for synaptic vesicle endocytosis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
The Role of Amphiphysin (BIN1) in T-Tubule Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amphiphysin 2, also known as Bridging Integrator 1 (BIN1), is a pivotal protein in the biogenesis and maintenance of transverse tubules (T-tubules) in striated muscle. As a member of the Bin-Amphiphysin-Rvs (BAR) domain superfamily, BIN1's ability to sense and induce membrane curvature is fundamental to the formation of these intricate sarcolemmal invaginations. T-tubules are essential for excitation-contraction coupling, and disruptions in their structure, often linked to mutations in BIN1, can lead to severe myopathies. This technical guide provides an in-depth overview of BIN1's function in T-tubule formation, detailing its molecular interactions, the impact of disease-related mutations, and comprehensive protocols for key experimental assays.
Introduction to this compound (BIN1) and T-Tubules
T-tubules are highly organized invaginations of the plasma membrane in skeletal and cardiac muscle cells that propagate action potentials deep into the muscle fiber, ensuring synchronous contraction.[1] The formation and intricate architecture of this network are orchestrated by a suite of proteins, with this compound 2 (BIN1) playing a central role.[2][3] BIN1 is a multi-domain protein, with its N-terminal BAR (N-BAR) domain being the primary driver of its membrane-sculpting activities.[4][5] This domain forms a crescent-shaped dimer that preferentially binds to and further bends negatively charged membranes, initiating the tubulation process.[4][5]
In muscle, specific splice isoforms of BIN1 are expressed that are optimized for T-tubule formation.[6][7] Notably, the muscle-specific isoform 8 contains a phosphoinositide-binding motif encoded by exon 11, which enhances its membrane tubulation properties.[8][9] Mutations in BIN1 are a known cause of autosomal recessive centronuclear myopathy (CNM), a congenital disorder characterized by muscle weakness and disorganized T-tubules.[10][11] Understanding the molecular mechanisms of BIN1 function and dysfunction is therefore critical for developing potential therapeutic strategies for these debilitating diseases.
Molecular Mechanisms of BIN1-Mediated T-Tubule Formation
The process of T-tubule formation is a complex interplay of lipid-protein and protein-protein interactions, with BIN1 acting as a key orchestrator.
The N-BAR Domain and Membrane Curvature
The N-BAR domain of BIN1 is the engine of membrane tubulation. It induces membrane curvature through two primary mechanisms:
-
Scaffolding: The intrinsically curved, banana-shaped dimer of the BAR domain acts as a scaffold, imposing its shape onto the lipid bilayer.[4]
-
Wedge Insertion: An N-terminal amphipathic helix inserts into one leaflet of the membrane, creating a local asymmetry that promotes bending.[4]
Interaction with Dynamin 2
BIN1 interacts with the large GTPase dynamin 2 (DNM2) via its C-terminal SH3 domain.[12][13] Dynamin 2 is also implicated in CNM and is known for its role in membrane fission.[13] The BIN1-dynamin 2 interaction is crucial for T-tubule remodeling and maintenance.[12][13] While BIN1 initiates tubulation, dynamin 2 is thought to be involved in the subsequent fission and fusion events that shape the mature T-tubule network.[13] Some CNM-causing mutations in the SH3 domain of BIN1 abrogate its interaction with dynamin 2, highlighting the functional importance of this complex.[10][12]
The Role of Myotubularin (MTM1)
Myotubularin (MTM1) is a lipid phosphatase that is mutated in the X-linked form of myotubular myopathy. MTM1 has been identified as a binding partner of BIN1 in skeletal muscle.[9] This interaction is functionally significant, as MTM1 enhances BIN1-mediated membrane tubulation in a manner that depends on its phosphatase activity.[9] This suggests a common pathological pathway for different forms of centronuclear myopathies, centered on the regulation of membrane dynamics by the MTM1-BIN1 complex.[9]
Quantitative Data on BIN1 Function and Dysfunction
Precise quantitative data is essential for understanding the biophysical properties of BIN1 and the impact of disease-causing mutations.
Table 1: Membrane Binding Affinities of BIN1 N-BAR Domain Variants
| BIN1 N-BAR Variant | Lipid Composition | Dissociation Constant (Kd) | Reference |
| Wild-Type | 100% DOPS Liposomes | 320 ± 51 nM | [8] |
| K35N (CNM Mutant) | 100% DOPS Liposomes | 400 ± 29 nM | [8] |
| D151N (CNM Mutant) | 100% DOPS Liposomes | 540 ± 172 nM | [8] |
| R154Q (CNM Mutant) | 100% DOPS Liposomes | 640 ± 94 nM | [8] |
Table 2: Quantitative Analysis of In Vitro Membrane Tubulation by BIN1 N-BAR Variants
| BIN1 N-BAR Variant | Lipid Composition | Average Tubule Diameter (nm) | Average Tubule Length (µm) | Reference |
| Wild-Type | 100% DOPS | 28 ± 7 | Not specified | [14] |
| R154Q (CNM Mutant) | 100% DOPS | Increased vs. WT | Decreased vs. WT | [14] |
Table 3: BIN1 Protein Expression in Skeletal Muscle
| Condition | Muscle Type | Relative BIN1 Protein Level | Reference |
| Wild-Type Adult Mouse | Tibialis Anterior | High | [6] |
| Conditional Knockout (25 weeks post-tamoxifen) | Skeletal Muscle | ~20% of Wild-Type | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding of BIN1's role in T-tubule formation.
Detailed Experimental Protocols
In Vitro Membrane Tubulation Assay
This assay assesses the ability of purified BIN1 to deform liposomes into tubules, providing a direct measure of its membrane curvature-generating activity.
Materials:
-
Purified recombinant BIN1 protein (wild-type or mutant)
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS))
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Carbon-coated copper grids for electron microscopy
-
Uranyl acetate solution (2% w/v) for negative staining
-
Transmission Electron Microscope (TEM)
Protocol:
-
Liposome Preparation: a. Dissolve lipids in chloroform in a glass vial. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL. e. Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane at least 21 times.
-
Tubulation Reaction: a. Incubate the prepared liposomes with purified BIN1 protein (e.g., 0.5-5 µM) in the reaction buffer. b. Incubate for 10-30 minutes at room temperature.
-
Electron Microscopy: a. Apply a small volume (e.g., 5 µL) of the reaction mixture to a carbon-coated copper grid. b. After 1 minute, blot away the excess liquid with filter paper. c. Stain the grid with 2% uranyl acetate for 1 minute. d. Blot away the excess stain and allow the grid to air dry. e. Image the grid using a TEM.
-
Data Analysis: a. Capture multiple images from different areas of the grid. b. Measure the diameter and length of the observed tubules using image analysis software (e.g., ImageJ). c. Quantify the percentage of tubulated liposomes.[13]
Co-Immunoprecipitation of BIN1 and Dynamin 2 from Muscle Cells
This technique is used to verify the in vivo interaction between BIN1 and its binding partner, dynamin 2.
Materials:
-
C2C12 myotubes or skeletal muscle tissue
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.2% Triton X-100, pH 7.4, supplemented with protease inhibitors)[12]
-
Anti-BIN1 antibody for immunoprecipitation
-
Anti-Dynamin 2 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Lysate Preparation: a. Harvest cells or tissue and wash with ice-cold PBS. b. Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (cleared lysate) to a new tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. b. Pellet the beads using a magnetic rack and discard the beads.
-
Immunoprecipitation: a. Add the anti-BIN1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. b. Add fresh protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing and Elution: a. Pellet the beads with a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. c. Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-Dynamin 2 antibody to detect the co-immunoprecipitated protein.
Transmission Electron Microscopy of T-Tubules in Skeletal Muscle
This method provides high-resolution images of T-tubule ultrastructure in muscle tissue, allowing for detailed morphological analysis.
Materials:
-
Skeletal muscle tissue
-
Primary Fixative: 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.3[15]
-
Post-fixative: 1% osmium tetroxide in cacodylate buffer[15]
-
Uranyl acetate and lead citrate for staining[15]
-
Epoxy resin (e.g., LX-112) for embedding[15]
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
Protocol:
-
Fixation: a. Immediately immerse small pieces of fresh muscle tissue in the primary fixative and store at 4°C. b. Wash the tissue in 0.1 M cacodylate buffer. c. Post-fix the tissue in 1% osmium tetroxide for 1-2 hours at 4°C.
-
Dehydration and Embedding: a. Wash the tissue in buffer and then dehydrate through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). b. Infiltrate the tissue with epoxy resin by gradually increasing the resin-to-ethanol ratio. c. Embed the tissue in pure resin in molds and polymerize in an oven at 60°C for 48-72 hours.[15]
-
Sectioning and Staining: a. Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.
-
Imaging and Analysis: a. Examine the sections using a TEM. b. Capture images of T-tubules, typically located at the A-I band junction in mammalian skeletal muscle.[16] c. Perform quantitative analysis of T-tubule morphology, such as diameter, density, and orientation relative to the sarcomeres.
Conclusion and Future Directions
This compound 2 (BIN1) is unequivocally a master regulator of T-tubule biogenesis in striated muscle. Its ability to sculpt membranes, coupled with its interactions with other key proteins like dynamin 2 and myotubularin, places it at the center of a complex network that governs muscle architecture and function. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the fundamental biology of T-tubules and the pathophysiology of related myopathies.
Future research should focus on elucidating the precise regulatory mechanisms that control BIN1 activity in a spatial and temporal manner during muscle development and disease. Furthermore, a deeper understanding of the interplay between different BIN1 isoforms and their specific binding partners will be crucial. For drug development professionals, targeting the BIN1 pathway may offer novel therapeutic avenues for centronuclear myopathies and other muscle disorders characterized by T-tubule abnormalities. The continued development of high-resolution imaging techniques and sophisticated in vitro reconstitution assays will undoubtedly shed further light on the dynamic and essential role of this compound in muscle health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in BIN1 associated with centronuclear myopathy disrupt membrane remodeling by affecting protein density and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pnas.org [pnas.org]
- 5. Caveolae and Bin1 form ring-shaped platforms for T-tubule initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential physiological roles for BIN1 isoforms in skeletal muscle development, function and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mutations in BIN1 Associated with Centronuclear Myopathy Disrupt Membrane Remodeling by Affecting Protein Density and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The myotubularin–this compound 2 complex in membrane tubulation and centronuclear myopathies | EMBO Reports [link.springer.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Mutant BIN1-Dynamin 2 complexes dysregulate membrane remodeling in the pathogenesis of centronuclear myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Mutations in BIN1 Associated with Centronuclear Myopathy Disrupt Membrane Remodeling by Affecting Protein Density and Oligomerization | PLOS One [journals.plos.org]
- 15. mdanderson.org [mdanderson.org]
- 16. Skeletal Muscle (TEM) | Muscle Tissue [histologyguide.com]
Phosphorylation's Pivotal Role in Orchestrating Amphiphysin Function: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the critical role of phosphorylation in regulating the function of amphiphysin, a key protein in clathrin-mediated endocytosis. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the signaling pathways, quantitative effects of phosphorylation on protein interactions, and detailed experimental methodologies for studying this vital cellular process.
This compound is a crucial adaptor protein that orchestrates the recruitment of dynamin to the necks of budding vesicles during endocytosis, a fundamental process for synaptic vesicle recycling, nutrient uptake, and receptor signaling. The dynamic regulation of this compound's function is largely governed by its phosphorylation state, which is controlled by a complex interplay of protein kinases and phosphatases. Understanding this regulatory mechanism is paramount for developing therapeutic strategies for neurological disorders and other diseases where endocytic pathways are dysregulated.
Key Kinases and Their Impact on this compound Function
Several key kinases have been identified to phosphorylate this compound, each exerting distinct effects on its interactions and, consequently, on the process of endocytosis.
Cyclin-dependent kinase 5 (Cdk5) , a proline-directed serine/threonine kinase, plays a significant inhibitory role. Cdk5 phosphorylates this compound I at multiple sites within its proline-rich domain (PRD), including Ser262, Ser272, Ser276, Ser285, and Thr310.[1][2][3][4] This phosphorylation event has profound consequences:
-
Inhibition of Protein-Protein Interactions: Cdk5-mediated phosphorylation of this compound I disrupts its interaction with key binding partners. Notably, it inhibits the association with the AP-2 adaptor complex subunit β-adaptin and the GTPase dynamin.[1][5][6] The phosphorylation of dynamin I by Cdk5 also blocks its binding to this compound I.[1][5][6]
-
Impairment of Endocytosis: The disruption of these critical interactions leads to an overall inhibition of synaptic vesicle endocytosis.[1][5][6] Cdk5 inhibitors have been shown to enhance electric stimulation-induced endocytosis in hippocampal neurons.[5][6]
Casein Kinase 2 (CK2) is another serine/threonine kinase that regulates this compound's interaction with the structural protein clathrin.[7]
-
Regulation of Clathrin Binding: CK2 phosphorylates this compound-1 at residues T350 and T387, which are located near the clathrin-binding domain.[7] This phosphorylation event negatively regulates the interaction between this compound and clathrin, with the phosphorylated form of this compound-1 showing reduced binding to the N-terminal domain of clathrin.[7]
-
Stimulation by Nerve Growth Factor (NGF): The rephosphorylation of this compound-1 following synaptic vesicle endocytosis can be stimulated by NGF, and this effect is blocked by CK2 inhibitors, suggesting a role for this pathway in growth factor-regulated endocytosis.[7]
Minibrain Kinase/Dual-specificity Tyrosine Phosphorylation-Regulated Kinase (Mnb/Dyrk1A) , a kinase implicated in Down syndrome, also targets this compound I.[8]
-
Phosphorylation at Serine 293: Mnb/Dyrk1A phosphorylates this compound I primarily at Serine 293 (Ser-293), with minor phosphorylation at Ser-295 and Thr-310.[8]
-
Inhibition of Endophilin Binding: This phosphorylation event inhibits the binding of this compound I to endophilin in vitro, suggesting a role in modulating the recruitment of endophilin to endocytic sites.[8]
Dephosphorylation by Calcineurin: The effects of these kinases are counteracted by the calcium-dependent phosphatase calcineurin . Upon stimulation of nerve terminals, a group of proteins known as dephosphins, which includes this compound, are dephosphorylated by calcineurin, a process that is thought to trigger synaptic vesicle endocytosis.[9] This dephosphorylation is essential for the assembly of endocytic protein complexes.[9]
Quantitative Effects of this compound Phosphorylation
The phosphorylation of this compound leads to quantifiable changes in its binding affinities for various interacting proteins. These alterations are central to its regulatory role in endocytosis.
| Phosphorylation Event | Interacting Protein | Effect on Interaction | Quantitative Data | Reference |
| Cdk5-dependent phosphorylation of this compound I | β-adaptin | Inhibition | Binding significantly inhibited (P < 0.001) | [5] |
| Cdk5-dependent phosphorylation of Dynamin I | This compound I | Inhibition | Binding significantly reduced (P < 0.005) | [5] |
| Cdk5-dependent phosphorylation of Dynamin I | This compound I SH3 domain | Inhibition | Binding to GST-SH3 domain reduced | [1][5] |
| Casein Kinase 2-dependent phosphorylation of this compound-1 | Clathrin | Inhibition | Binding to the N-terminal domain of clathrin is abolished | [7] |
| Mnb/Dyrk1A-dependent phosphorylation of this compound I | Endophilin | Inhibition | Endophilin binding in vitro is inhibited | [8] |
| Cdk5-dependent phosphorylation of this compound 1 | Lipid Membrane | Attenuation | Binding to lipid membrane is attenuated | [2] |
Signaling Pathways
The regulation of this compound function by phosphorylation involves intricate signaling pathways that are initiated by neuronal activity and growth factor stimulation.
Caption: Overview of key kinases and a phosphatase regulating this compound phosphorylation and its impact on endocytosis.
Experimental Protocols
A variety of experimental techniques are employed to investigate the phosphorylation of this compound and its functional consequences.
In Vitro Kinase Assay
This assay is used to determine if a specific kinase can directly phosphorylate this compound.
-
Protein Purification: Recombinant this compound (wild-type and mutants) and the active kinase of interest (e.g., Cdk5/p35) are expressed and purified, typically using affinity chromatography (e.g., GST or His-tag).
-
Reaction Mixture: Purified this compound is incubated with the kinase in a kinase buffer containing ATP (often radiolabeled with γ-³²P for detection), and MgCl₂.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE sample buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. Phosphorylation is detected by autoradiography (if using γ-³²P-ATP) or by using a phospho-specific antibody in a Western blot.
Caption: A streamlined workflow for performing an in vitro kinase assay to study this compound phosphorylation.
GST Pull-Down Assay
This assay is used to assess the effect of phosphorylation on protein-protein interactions.
-
Bait Protein Immobilization: GST-tagged this compound (or its binding partner) is incubated with glutathione-Sepharose beads to immobilize it.
-
Phosphorylation (optional): The immobilized protein can be phosphorylated in an in vitro kinase assay as described above.
-
Prey Protein Incubation: A lysate containing the prey protein (e.g., dynamin) or purified prey protein is incubated with the beads carrying the bait protein.
-
Washing: The beads are washed several times to remove non-specific binders.
-
Elution: The bound proteins are eluted from the beads using a high concentration of glutathione or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody specific for the prey protein.
Caption: A schematic representation of the GST pull-down assay to investigate phosphorylation-dependent protein interactions.
Mass Spectrometry for Phosphorylation Site Mapping
This technique is used to precisely identify the amino acid residues that are phosphorylated.
-
In-gel Digestion: Phosphorylated this compound is separated by SDS-PAGE, the corresponding band is excised, and the protein is digested in-gel with a protease (e.g., trypsin).
-
Phosphopeptide Enrichment: The resulting peptide mixture is enriched for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences and pinpoint the exact site of phosphorylation.[2]
This in-depth guide underscores the complexity and importance of this compound phosphorylation in cellular function. A thorough understanding of these regulatory mechanisms will undoubtedly pave the way for novel therapeutic interventions in a range of human diseases.
References
- 1. rupress.org [rupress.org]
- 2. Major Cdk5-dependent phosphorylation sites of this compound 1 are implicated in the regulation of the membrane binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 1 binds the cyclin-dependent kinase (cdk) 5 regulatory subunit p35 and is phosphorylated by cdk5 and cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cophosphorylation of this compound I and dynamin I by Cdk5 regulates clathrin-mediated endocytosis of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cophosphorylation of this compound I and dynamin I by Cdk5 regulates clathrin-mediated endocytosis of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve growth factor-induced phosphorylation of this compound-1 by casein kinase 2 regulates clathrin-amphiphysin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of this compound I by minibrain kinase/dual-specificity tyrosine phosphorylation-regulated kinase, a kinase implicated in Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dephosphins: dephosphorylation by calcineurin triggers synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Amphiphysin Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amphiphysin protein family represents a group of critical scaffolding proteins implicated in a variety of cellular processes, most notably clathrin-mediated endocytosis (CME). This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound family, detailing its structural domains, functional interactions, and distribution across diverse species. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target this compound-related processes. The high degree of conservation, particularly within the N-terminal Bin/Amphiphysin/Rvs (BAR) and C-terminal SH3 domains, underscores the fundamental importance of this protein family in eukaryotic biology and highlights its potential as a therapeutic target.
Introduction
This compound was first identified as a brain-enriched protein associated with synaptic vesicles.[1][2] Subsequent research has revealed a family of this compound proteins characterized by a conserved domain architecture, typically comprising an N-terminal BAR domain, a central clathrin and adaptor binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain.[3][4] In mammals, there are two main isoforms, this compound 1 (AMPH1) and this compound 2 (BIN1), which can form heterodimers.[5] Orthologs of this compound have been identified in a wide range of eukaryotic organisms, from yeast (Saccharomyces cerevisiae) to fruit flies (Drosophila melanogaster) and nematodes (Caenorhabditis elegans), where they are known as Rvs (Reduced Viability upon Starvation) proteins.[6][7][8]
The primary function of this compound in the brain is the recruitment of dynamin to sites of CME, a crucial process for synaptic vesicle recycling.[3][9] The BAR domain senses and induces membrane curvature, while the SH3 domain interacts with the proline-rich domain of dynamin.[3][10] The central CLAP domain facilitates interactions with clathrin and the AP2 adaptor complex.[3] Beyond the synapse, splice variants of this compound, particularly of BIN1, are expressed in other tissues like muscle, where they are involved in the formation and stabilization of T-tubules.[4]
The remarkable conservation of the this compound protein family across evolution points to its indispensable role in fundamental cellular processes. This guide will explore this conservation through quantitative sequence analysis, detailed examination of conserved domains, and a review of the experimental approaches used to elucidate its function.
Quantitative Analysis of this compound Conservation
The evolutionary conservation of the this compound protein family is evident at the level of amino acid sequence identity and similarity. The following tables summarize the sequence conservation of full-length this compound and its key functional domains across representative species.
Table 1: Full-Length this compound Protein Sequence Identity/Similarity (%)
| Species Comparison | % Identity | % Similarity |
| Human vs. Mouse | 78.5 | 80 |
| Human vs. Drosophila | ~40 | ~52 |
| Human vs. C. elegans | ~30 | ~45 |
| Human vs. S. cerevisiae (Rvs167) | ~20.2 | ~35 |
Note: Values are approximate and can vary slightly depending on the specific isoforms and alignment algorithms used. Data compiled from multiple sequence alignment analyses.[11][12]
Table 2: BAR Domain Sequence Identity/Similarity (%) Compared to Human this compound 1
| Species | % Identity | % Similarity |
| Mouse | ~95 | ~98 |
| Drosophila | ~55 | ~70 |
| C. elegans | ~45 | ~60 |
| S. cerevisiae (Rvs167) | ~30 | ~50 |
Note: The BAR domain is one of the most conserved regions of the this compound protein. Data compiled from multiple sequence alignment analyses.[13][14]
Table 3: SH3 Domain Sequence Identity/Similarity (%) Compared to Human this compound 1
| Species | % Identity | % Similarity |
| Mouse | ~98 | ~99 |
| Drosophila | ~60 | ~75 |
| C. elegans | ~50 | ~65 |
| S. cerevisiae (Rvs167) | ~35 | ~55 |
Note: The SH3 domain, crucial for protein-protein interactions, also shows a high degree of conservation. Data compiled from multiple sequence alignment analyses.[15]
Key Conserved Domains and Their Functions
The functional conservation of the this compound family is rooted in the high degree of structural and sequence conservation within its key domains.
The BAR (Bin/Amphiphysin/Rvs) Domain
The BAR domain is a hallmark of the this compound family and is responsible for sensing and inducing membrane curvature.[2][14] It forms a crescent-shaped dimer that preferentially binds to negatively charged, curved membranes.[16] The concave face of the dimer interacts with the lipid bilayer, promoting the formation of membrane tubules, a critical step in vesicle budding.[17] The N-terminal region of some amphiphysins also contains an amphipathic helix (N-BAR) that inserts into the lipid bilayer, further enhancing membrane curvature.[13]
The SH3 (Src Homology 3) Domain
The C-terminal SH3 domain is a protein-protein interaction module that mediates the recruitment of other proteins to the site of endocytosis.[4] A primary binding partner of the this compound SH3 domain is the proline-rich domain (PRD) of the large GTPase dynamin.[10][18] This interaction is essential for the recruitment of dynamin to the necks of budding vesicles, where it facilitates membrane fission. The this compound SH3 domain has a specific binding consensus sequence that distinguishes it from other SH3 domains, ensuring precise protein-protein interactions.[10][19]
Signaling and Experimental Workflows
Clathrin-Mediated Endocytosis Pathway
This compound plays a central role in the late stages of clathrin-mediated endocytosis. The following diagram illustrates the key interactions and events in this pathway.
This pathway begins with the binding of cargo to transmembrane receptors, which then recruit the AP2 adaptor complex.[20][21] AP2, in turn, recruits clathrin, which assembles into a polygonal lattice, inducing initial membrane curvature.[11] this compound is then recruited to the neck of the budding vesicle, where its BAR domain further promotes membrane curvature.[3] Finally, the SH3 domain of this compound recruits dynamin, which oligomerizes and uses the energy from GTP hydrolysis to constrict and sever the vesicle neck, releasing the clathrin-coated vesicle into the cytoplasm.[22]
Experimental Workflow for Studying Evolutionary Conservation
Investigating the evolutionary conservation of a protein family like this compound typically involves a combination of computational and experimental approaches.
The in silico analysis begins with identifying homologous sequences in different species using tools like BLAST.[3] These sequences are then aligned using multiple sequence alignment programs such as Clustal Omega to identify conserved regions. Phylogenetic trees are constructed from these alignments using software like MEGA to infer evolutionary relationships.[1] Conserved domains are identified and analyzed using databases like Pfam and SMART.[1] The hypotheses generated from this computational analysis are then tested experimentally. Co-immunoprecipitation assays can validate conserved protein-protein interactions, while in vitro membrane tubulation assays can confirm the conserved function of BAR domains.[5][17] Functional complementation assays, for instance, by expressing a human this compound in a yeast Rvs mutant, can provide strong evidence for functional conservation.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound-Dynamin Interaction
This protocol describes the co-immunoprecipitation of endogenous this compound and dynamin from brain lysate.[6]
Materials:
-
Fresh brain tissue (e.g., rat or mouse)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-Amphiphysin antibody (for immunoprecipitation)
-
Anti-Dynamin antibody (for Western blotting)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lysate Preparation: Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Remove the beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Amphiphysin antibody or normal IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using the anti-Dynamin antibody to detect the co-immunoprecipitated dynamin.
In Vitro Liposome Tubulation Assay
This protocol describes how to assess the ability of purified this compound protein to induce membrane tubulation of liposomes.[15][17]
Materials:
-
Purified this compound protein (full-length or BAR domain)
-
Lipids (e.g., Folch fraction I or a defined lipid mixture such as DOPC/DOPS)
-
Liposome preparation buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Extruder with polycarbonate filters (e.g., 100 nm pore size)
-
Carbon-coated copper grids for electron microscopy
-
Uranyl acetate solution (2%) for negative staining
Procedure:
-
Liposome Preparation: Dry the lipids under a stream of nitrogen gas to form a thin film. Hydrate the lipid film in liposome preparation buffer to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Extrude the suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) to generate large unilamellar vesicles (LUVs).
-
Tubulation Reaction: Incubate the purified this compound protein with the prepared liposomes at room temperature for 15-30 minutes.
-
Sample Preparation for Electron Microscopy: Apply a small volume of the reaction mixture to a glow-discharged carbon-coated copper grid.
-
Negative Staining: Wick away excess liquid and stain the grid with 2% uranyl acetate solution.
-
Imaging: Allow the grid to air dry and visualize the liposomes and any resulting tubules using a transmission electron microscope (TEM).
Conclusion and Future Directions
The this compound protein family exhibits a remarkable degree of evolutionary conservation in both its structure and function. The core features, including the membrane-bending BAR domain and the dynamin-binding SH3 domain, are present in orthologs from yeast to humans, highlighting their fundamental importance in eukaryotic cell biology. This conservation makes the this compound family an attractive subject for further research and a potential target for therapeutic intervention in diseases where endocytic processes are dysregulated.
Future research should focus on further elucidating the specific roles of different this compound isoforms and their splice variants in various tissues and disease states. Understanding the regulatory mechanisms that govern this compound activity, such as phosphorylation, will also be crucial. The development of specific inhibitors or modulators of this compound-protein interactions could offer novel therapeutic strategies for a range of diseases, including certain cancers and neurological disorders. The detailed methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Roadmap to the bioinformatic study of gene and protein evolution [protocols.io]
- 2. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. people.umass.edu [people.umass.edu]
- 4. This compound heterodimers: potential role in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The truth about mouse, human, worms and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing the functional architecture of the endocytic machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. AMPH this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ConSurf 2010: calculating evolutionary conservation in sequence and structure of proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A minimal system allowing tubulation with molecular motors pulling on giant liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational analysis of evolution and conservation in a protein superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. Liposome tubulation [protocols.io]
Methodological & Application
Application Notes: Detection of Amphiphysin by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphiphysin is a brain-enriched protein that plays a crucial role in synaptic vesicle endocytosis and membrane dynamics.[1] It is a member of the BAR (Bin-Amphiphysin-Rvs) domain superfamily, which is involved in sensing and inducing membrane curvature.[2] this compound exists in two main isoforms in mammals, this compound I and this compound II (also known as BIN1), which can form heterodimers.[2] The protein structure includes an N-terminal BAR domain for lipid binding and membrane bending, a middle clathrin and adaptor binding domain, and a C-terminal SH3 domain that recruits dynamin to sites of clathrin-mediated endocytosis.[1][3]
Autoantibodies against this compound are associated with paraneoplastic neurological syndromes, such as Stiff-Person Syndrome, particularly in patients with breast cancer.[4][5][6] Therefore, reliable detection of this compound is critical for both neuroscience research and clinical diagnostics. Western blotting is a standard and effective method for identifying and quantifying this compound in various biological samples. These application notes provide a detailed protocol for the successful detection of this compound using Western blot analysis.
Expression and Isoforms
This compound is highly expressed in the brain and nervous system.[7][8] Lower levels of expression have also been detected in the adrenal gland, pituitary gland, and certain cancer tissues like breast cancer.[5][7] In humans, alternative splicing results in different isoforms.[1] The primary neuronal isoform of this compound I has a predicted molecular weight of approximately 128 kDa.[3][4][9] A shorter isoform, around 108 kDa, which lacks a 42 amino acid insert, is the predominant form expressed outside the brain.[5]
Data Summary
The following table summarizes key quantitative data for performing a Western blot experiment for this compound.
| Parameter | Recommendation | Source(s) |
| Positive Control Tissues/Lysates | Human, mouse, or rat brain lysate; SH-SY5Y or PC-12 cell lysate.[3][9] | [3][9] |
| Negative Control Tissues | Tissues with low or undetected this compound expression. | [7] |
| Predicted Molecular Weight | ~128 kDa (neuronal isoform), ~108 kDa (non-neuronal isoform).[5] | [3][4][5][9] |
| Sample Loading Amount | 15-50 µg of total protein per lane. | [3][10] |
| Primary Antibody Dilution | 1:500 - 1:100,000 (highly dependent on antibody vendor and quality). | [3][9][10][11] |
| Secondary Antibody Dilution | 1:1,000 - 1:20,000 (dependent on conjugation and detection method). | [3][9] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C. | [12][13] |
Experimental Workflow Diagram
Caption: Western blot workflow for this compound detection.
This compound Interaction Pathway in Endocytosis
Caption: this compound's role in clathrin-mediated endocytosis.
Detailed Western Blot Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and sample type used.
A. Materials and Reagents
-
Tissues or Cells: Brain tissue (recommended positive control) or cell lines (e.g., SH-SY5Y).[9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
Loading Buffer: 4x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: 7.5% polyacrylamide gels are suitable for resolving 128 kDa proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: this compound-specific antibody (polyclonal or monoclonal).[14]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[3][9]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Protocol Steps
-
Sample Preparation and Lysis:
-
Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Dilute protein samples to the desired concentration (e.g., 2 µg/µL) with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 15-50 µg of total protein per well into a 7.5% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membranes, and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[15]
-
Transfer the proteins from the gel to the membrane (e.g., at 100V for 90 minutes at 4°C). Transfer conditions may need optimization based on the equipment used.
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful protein transfer.[16] Destain with water or TBST before blocking.
-
-
Immunodetection:
-
Place the membrane in a clean container and block with Blocking Buffer for at least 1 hour at room temperature with gentle agitation.[12]
-
Discard the blocking buffer and incubate the membrane with the primary anti-Amphiphysin antibody diluted in blocking buffer. Incubation can be done for 2-3 hours at room temperature or overnight at 4°C with agitation.
-
Remove the primary antibody solution and wash the membrane three times for 10 minutes each with Wash Buffer (TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.[12]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Antibody Issue: Primary antibody not effective; incorrect secondary used; insufficient antibody concentration.[16] | Verify primary antibody specificity for the target species. Use a new aliquot of antibody. Optimize primary and secondary antibody concentrations (try a dilution series).[16] |
| Low Antigen Abundance: Insufficient protein loaded; target protein not expressed in the sample. | Increase the amount of protein loaded per lane.[16] Use a validated positive control (e.g., brain lysate) to confirm the protocol and antibody are working.[9] | |
| Poor Transfer: Inefficient transfer of high molecular weight proteins (~128 kDa). | Optimize transfer time and voltage. Check transfer buffer composition (e.g., methanol percentage). Confirm transfer with Ponceau S staining.[15] | |
| High Background | Inadequate Blocking: Blocking time is too short or the blocking agent is inappropriate.[13] | Increase blocking time to overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA, as milk can sometimes mask antigens).[12][13] |
| Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. | Reduce the concentration of the primary and/or secondary antibody.[12] | |
| Insufficient Washing: Unbound antibodies are not adequately washed away.[16] | Increase the number and duration of wash steps. Ensure the Tween-20 concentration in the wash buffer is correct (0.1%).[16] | |
| Non-specific Bands | Antibody Cross-reactivity: The primary antibody may recognize other proteins or splice variants.[17] | Check the antibody datasheet for known cross-reactivities. Use a more specific (e.g., monoclonal) antibody. Try a different blocking buffer. |
| Sample Degradation: Proteolysis of the target protein can lead to bands at lower molecular weights.[17] | Always use fresh samples and keep them on ice. Ensure sufficient protease inhibitors are added to the lysis buffer.[17] | |
| Protein Overload: Loading too much protein can cause artifacts. | Reduce the amount of protein loaded onto the gel.[12] | |
| Unexpected Molecular Weight | Post-Translational Modifications: Glycosylation or phosphorylation can cause the protein to migrate slower (appear larger).[17] | Check databases like UniProt for known modifications.[18] Treat samples with appropriate enzymes (e.g., phosphatase) if necessary. |
| Splice Variants: Different isoforms of this compound may be present.[5] | Be aware of the known isoforms (~128 kDa and ~108 kDa) and their expected tissue distribution.[5] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Polyclonal Antibody (PA5-18513) [thermofisher.com]
- 3. Anti-Amphiphysin antibody [EP2061Y] (ab76124) | Abcam [abcam.com]
- 4. Antithis compound antibodies are associated with various paraneoplastic neurological syndromes and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of this compound I, an autoantigen of paraneoplastic neurological syndromes, in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stiff-person syndrome with this compound antibodies: Distinctive features of a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel protein associated with synaptic vesicles. | The EMBO Journal [link.springer.com]
- 8. AMPH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. novusbio.com [novusbio.com]
- 11. This compound Polyclonal Antibody (13379-1-AP) [thermofisher.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Anti-Amphiphysin Antibodies | Invitrogen [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. uniprot.org [uniprot.org]
Application Notes and Protocols for Immunofluorescence Staining of Amphiphysin in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphysin is a crucial protein enriched in the brain, playing a significant role in synaptic vesicle endocytosis, a process vital for neurotransmitter release and neuronal communication.[1][2][3] Comprising two main isoforms in mammals, this compound I and this compound II (also known as BIN1), these proteins are concentrated at the presynaptic terminals of neurons.[1][4] Their primary function involves the recruitment of dynamin to sites of clathrin-mediated endocytosis, facilitating the pinching off of newly formed synaptic vesicles from the plasma membrane.[3][5] Dysregulation of this compound has been implicated in various neurological and paraneoplastic syndromes, making it an important target in neuroscience research and drug development.[6]
These application notes provide a detailed protocol for the immunofluorescent staining of this compound in neuronal cultures and brain tissue, enabling researchers to visualize its subcellular localization and investigate its role in health and disease.
Principle of the Method
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell or tissue. In this application, a primary antibody specifically recognizes this compound. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. This binding event allows for the visualization of this compound distribution using a fluorescence microscope. Co-localization studies with other synaptic markers, such as synaptophysin, can provide further insights into the functional state of the synapse.[1][7]
Data Presentation
The following table summarizes quantitative data on this compound localization and expression changes under different experimental conditions, as determined by immunofluorescence analysis.
| Experimental Condition | Cell/Tissue Type | Key Finding | Measurement | Reference |
| Neuronal Stimulation (High K+) | Lamprey Reticulospinal Axons | Redistribution of this compound from synaptic vesicle clusters to the endocytic zone. | Increase in the outer diameter of this compound-labeled presynaptic structures post-stimulation (p < 0.001). | [8] |
| Expression of Truncated this compound I | Cultured Neurons | Inhibition of FM 4-64 labeling, indicating a block in vesicle endocytosis. | Significant reduction in FM 4-64 fluorescence intensity in boutons transfected with truncated this compound I (p < 0.01). | [9] |
| Co-expression with Synaptophysin | COS7 Cells | Formation of large cytoplasmic clusters of small vesicles positive for both proteins. | Qualitative observation of co-localized immunofluorescence signals. | [10] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Cultured Neurons
This protocol is suitable for primary neuronal cultures or differentiated neuronal cell lines grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-Amphiphysin antibody (use at a pre-determined optimal dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst solution
-
Mounting Medium
-
Glass slides and coverslips
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[11]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[11]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-amphiphysin antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the coverslips with DAPI or Hoechst solution for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of this compound in Brain Tissue Sections
This protocol is designed for free-floating or slide-mounted brain tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.2% Triton X-100 in PBS[12]
-
Primary Antibody: Anti-Amphiphysin antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody
-
Nuclear Stain: DAPI or Hoechst solution
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Antigen Retrieval (Optional but Recommended):
-
Wash sections in PBS to remove the cryoprotectant.
-
Heat the sections in Antigen Retrieval Solution (e.g., in a water bath or microwave) at 95-100°C for 10-20 minutes.
-
Allow the sections to cool down to room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate the sections in Permeabilization Buffer for 30-60 minutes at room temperature.
-
Incubate the sections in Blocking Buffer for 1-2 hours at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-amphiphysin antibody in Blocking Buffer.
-
Incubate the sections overnight to 48 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the sections three to four times with PBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the sections for 2 hours at room temperature, protected from light, with gentle agitation.
-
-
Washing:
-
Wash the sections three to four times with PBST for 10 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the sections with DAPI or Hoechst solution for 10-15 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of this compound.
References
- 1. This compound, a novel protein associated with synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel protein associated with synaptic vesicles. | The EMBO Journal [link.springer.com]
- 3. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel protein associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Truncations of this compound I by calpain inhibit vesicle endocytosis during neural hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative function of synaptophysin and synapsin in the generation of synaptic vesicle-like clusters in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 12. pharma.uzh.ch [pharma.uzh.ch]
- 13. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 14. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
Protocol for High-Purity Recombinant Amphiphysin Purification
This application note provides a detailed protocol for the expression and purification of recombinant amphiphysin from E. coli. The described method employs a Glutathione S-Transferase (GST) tag for initial affinity capture, followed by tag removal and subsequent chromatography steps to achieve high purity. This protocol is intended for researchers, scientists, and drug development professionals requiring functional, full-length this compound for in vitro assays, structural studies, and interaction analyses.
Introduction
This compound is a key scaffolding protein involved in clathrin-mediated endocytosis (CME).[1][2] It plays a crucial role in the recruitment of dynamin to the necks of budding vesicles, a critical step for membrane fission.[3][4][5] Structurally, this compound contains an N-terminal Bin/Amphiphysin/Rvs (BAR) domain responsible for sensing and inducing membrane curvature, a central clathrin and AP2 binding domain, and a C-terminal SH3 domain that interacts with proline-rich motifs in other proteins, most notably dynamin.[1][6] The ability to produce high-purity, recombinant this compound is essential for dissecting its molecular functions and for its potential as a target in drug discovery.
This protocol details a robust method for purifying recombinant human this compound 1, which can also be adapted for other N-BAR proteins.[7][8] The strategy involves expression in E. coli as a GST-fusion protein, initial purification using GST affinity chromatography, enzymatic cleavage of the GST tag, and further polishing steps using ion-exchange and size-exclusion chromatography.[7][8]
Materials and Reagents
Table 1: Buffers and Solutions
| Buffer/Solution | Composition |
| LB Agar Plates | 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl, 15 g/L Agar, 100 µg/mL Ampicillin |
| LB Medium | 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl |
| GST Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitors |
| GST Wash Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT |
| GST Elution Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM Reduced Glutathione |
| Ion-Exchange Buffer A | 20 mM Tris-HCl (pH 8.0), 1 mM DTT |
| Ion-Exchange Buffer B | 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT |
| Size-Exclusion Buffer | 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT |
| IPTG Stock Solution | 100 mM Isopropyl β-D-1-thiogalactopyranoside in sterile water |
| Ampicillin Stock | 100 mg/mL in 50% Ethanol |
| Chloramphenicol Stock | 35 mg/mL in Ethanol |
Experimental Protocols
Transformation and Expression
-
Thaw a vial of chemically competent E. coli BL21 (DE3) CodonPlus-RIPL cells on ice.
-
Add 1-2 µL of the pGEX vector containing the human this compound 1 cDNA to 50 µL of competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Spread 100-200 µL of the transformed cells onto an LB agar plate containing 100 µg/mL ampicillin.
-
Incubate the plate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.3 mM.[7]
-
Continue to incubate at 18°C for 12-16 hours with shaking.[7]
Cell Lysis and Lysate Clarification
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold GST Lysis Buffer per liter of culture.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble GST-amphiphysin.
GST Affinity Chromatography
-
Equilibrate a GST affinity column with GST Wash Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.[8]
-
Wash the column with at least 10 column volumes of GST Wash Buffer at a flow rate of 2 mL/min.[8]
-
Elute the GST-amphiphysin with GST Elution Buffer at a flow rate of 1 mL/min.[8] Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified fusion protein.
GST Tag Cleavage
-
Pool the fractions containing GST-amphiphysin.
-
Add PreScission Protease to the pooled fractions (the exact amount may need optimization, typically 1 unit per 100 µg of fusion protein).
-
Dialyze the mixture against GST Wash Buffer overnight at 4°C to remove glutathione and facilitate tag cleavage.
Ion-Exchange Chromatography
-
After dialysis, clarify the sample by centrifugation at 20,000 x g for 20 minutes at 4°C to remove any precipitate.
-
Equilibrate a Mono Q (anion exchange) or Mono S (cation exchange) column with Ion-Exchange Buffer A. The choice of column depends on the pI of this compound.
-
Load the sample onto the column.
-
Wash the column with Ion-Exchange Buffer A.
-
Elute the protein with a linear gradient of 0-100% Ion-Exchange Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE to identify those containing tag-free this compound.
Size-Exclusion Chromatography
-
Pool the fractions containing this compound from the ion-exchange step and concentrate using an appropriate centrifugal filter device.
-
Equilibrate a Superdex 200 or similar size-exclusion column with Size-Exclusion Buffer.
-
Load the concentrated sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions, determine the protein concentration, and store at -80°C.
Data Presentation
Table 2: Typical Purification Yields and Purity
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 500 | 25 | ~5 |
| GST Affinity Eluate | 30 | 20 | >85 |
| Ion-Exchange Eluate | 15 | 12 | >95 |
| Size-Exclusion Eluate | 10 | 9 | >98 |
Note: Yields are approximate and can vary depending on expression levels and purification efficiency.
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for recombinant this compound purification.
Caption: this compound's role in clathrin-mediated endocytosis.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low protein expression | Suboptimal induction conditions. | Optimize IPTG concentration, induction temperature, and time. |
| Codon bias in E. coli. | Use an E. coli strain like BL21 (DE3) CodonPlus that contains extra copies of rare tRNA genes. | |
| Protein is in inclusion bodies | High expression rate leading to misfolding. | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. |
| Low binding to GST column | GST tag is not accessible. | Ensure the tag is properly folded; consider adding a linker between GST and this compound. |
| Incorrect buffer conditions. | Verify the pH and composition of the lysis and wash buffers. | |
| Protein precipitates after tag cleavage | Removal of the solubilizing GST tag leads to aggregation. | Perform cleavage in the presence of additives like glycerol (5-10%) or L-arginine (50-100 mM).[7][8] |
| Poor separation in subsequent chromatography | Protein is aggregated or degraded. | Analyze samples by SDS-PAGE at each step. Add protease inhibitors to all buffers. Perform size-exclusion chromatography to separate monomers from aggregates. |
This comprehensive protocol, when followed diligently, should enable the successful purification of high-quality recombinant this compound suitable for a wide range of downstream applications.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 5. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Purification of Recombinant Human this compound 1 and its N-BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Knockout of Amphiphysin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphysin (AMPH) is a critical scaffold protein involved in the regulation of clathrin-mediated endocytosis (CME), particularly at the synapse where it plays a key role in synaptic vesicle recycling.[1][2] It is characterized by an N-terminal Bin/Amphiphysin/Rvs (BAR) domain that senses and induces membrane curvature, a central clathrin and AP-2 binding domain (CLAP), and a C-terminal SH3 domain that recruits dynamin to the necks of budding vesicles.[1] Given its central role in endocytosis, the genetic ablation of this compound using CRISPR/Cas9 technology in cell culture models provides a powerful tool to dissect its molecular functions, identify downstream effects, and screen for potential therapeutic interventions targeting endocytic pathways.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of this compound in mammalian cell lines, including protocols for sgRNA design, cell line generation, and functional validation.
Data Presentation
Table 1: Recommended sgRNA Sequences for Human this compound (AMPH) Knockout (In Silico Design)
| Target Exon | sgRNA Sequence (5' to 3') | PAM | On-Target Score | Off-Target Score |
| Exon 2 | GCTGCTGGAGGAGCTGGGCC | AGG | 85 | 92 |
| Exon 2 | GAGCTGGGCCGGGAGCGGCT | GGG | 82 | 89 |
| Exon 3 | GTGCAGCAGCTGGAGGAGCTG | GGG | 88 | 95 |
| Exon 3 | TGCAGCAGCTGGAGGAGCTGG | GGG | 86 | 91 |
Note: These sgRNA sequences are designed in silico using the Synthego and Benchling design tools and have not been experimentally validated.[3][4][5][6][7][8][9] Researchers should validate the efficiency of these or their own designed sgRNAs in their specific cell line.
Table 2: Expected Quantitative Outcomes of this compound Knockout
| Parameter | Expected Outcome in Knockout Cells vs. Wild-Type Control | Method of Measurement |
| This compound Protein Level | >90% reduction | Western Blot |
| Clathrin-Mediated Endocytosis | Significant reduction in uptake | Transferrin Uptake Assay |
| Synaptic Vesicle Endocytosis | Significant reduction in dye uptake/recycling | FM 1-43 Dye Uptake Assay |
Note: The expected outcomes are based on published literature on the function of this compound and typical efficiencies of CRISPR/Cas9-mediated knockout.[10][11] Actual results may vary depending on the cell line, sgRNA efficiency, and experimental conditions.
Experimental Protocols
Protocol 1: sgRNA Design for this compound Knockout
This protocol describes the in silico design of single guide RNAs (sgRNAs) for targeting the human AMPH gene.
1.1. Target Gene and Transcript Selection:
- Access the NCBI Gene database and search for "AMPH" (human).
- Identify the canonical transcript (usually the longest, most well-annotated transcript).
- Prioritize targeting a constitutive exon in the 5' region of the coding sequence to maximize the likelihood of generating a functional knockout due to frameshift mutations.
1.2. sgRNA Design using Web-Based Tools:
- Navigate to a CRISPR design tool such as Synthego's CRISPR Design Tool or Benchling.[3][4][5][6][7][8][9]
- Input the target gene (AMPH) and select the appropriate species (Human).
- The tool will generate a list of candidate sgRNA sequences with on-target and off-target scores.
- Select 2-3 sgRNAs with high on-target scores (indicating high cleavage efficiency) and high off-target scores (indicating low probability of off-target effects).
1.3. sgRNA Synthesis and Preparation:
- Synthetically synthesize the selected sgRNA sequences. Chemical modifications can be included to enhance stability and efficiency.
- Alternatively, clone the sgRNA sequences into a suitable expression vector (e.g., a vector co-expressing Cas9 and the sgRNA).
Protocol 2: Generation of this compound Knockout Cell Lines
This protocol provides a general workflow for creating this compound knockout cell lines using ribonucleoprotein (RNP) delivery of Cas9 and synthetic sgRNA.
2.1. Cell Culture:
- Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) in the recommended growth medium and conditions.
- Ensure cells are healthy and at an appropriate confluency (70-90%) for transfection.
2.2. RNP Complex Formation:
- Dilute synthetic sgRNA and Cas9 nuclease in an appropriate buffer (e.g., Opti-MEM).
- Mix the sgRNA and Cas9 solutions and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
2.3. Transfection:
- Harvest and resuspend cells in a suitable transfection buffer.
- Add the RNP complexes to the cell suspension.
- Use electroporation or a lipid-based transfection reagent to deliver the RNPs into the cells, following the manufacturer's instructions.
- Plate the transfected cells and culture for 48-72 hours.
2.4. Clonal Selection:
- Serially dilute the transfected cell population into 96-well plates to isolate single cells.
- Culture the single-cell clones until colonies are visible.
- Expand the individual clones for further analysis.
Protocol 3: Validation of this compound Knockout
This protocol describes the validation of this compound knockout at the protein level.
3.1. Western Blot Analysis:
- Prepare protein lysates from wild-type and putative knockout cell clones.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a validated primary antibody against this compound.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the results.[12][13][14][15]
- Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Quantify the band intensities to determine the percentage of protein reduction in the knockout clones compared to the wild-type control.[14][15]
Protocol 4: Functional Characterization of this compound Knockout Cells
4.1. Transferrin Uptake Assay (for general clathrin-mediated endocytosis): [11]
- Plate wild-type and this compound knockout cells on coverslips or in imaging-compatible plates.
- Starve the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.
- Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis.
- Wash the cells with ice-cold PBS to stop endocytosis.
- Fix the cells with 4% paraformaldehyde.
- Image the cells using fluorescence microscopy.
- Quantify the intracellular fluorescence intensity per cell to measure the extent of transferrin uptake. A significant reduction in fluorescence in knockout cells indicates impaired CME.
4.2. FM 1-43 Dye Uptake Assay (for synaptic vesicle endocytosis in neuronal cells):
- Plate wild-type and this compound knockout neuronal cells (e.g., primary neurons or differentiated SH-SY5Y cells) on coverslips.
- Depolarize the neurons in the presence of FM 1-43 dye using a high potassium solution or electrical stimulation to trigger synaptic vesicle exocytosis and subsequent endocytosis.[10]
- Wash the cells with a dye-free solution to remove surface-bound dye.
- Image the presynaptic terminals using fluorescence microscopy. The fluorescence intensity of FM 1-43-loaded terminals is proportional to the amount of synaptic vesicle endocytosis.
- To measure vesicle recycling, subsequently stimulate the neurons in a dye-free solution and measure the decrease in fluorescence as the dye is released upon exocytosis.
- Quantify the fluorescence intensity of individual presynaptic boutons to assess the rates of endocytosis and exocytosis.
Mandatory Visualizations
References
- 1. This compound I and regulation of synaptic vesicle endocytosis - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]
- 2. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. benchling.com [benchling.com]
- 5. benchling.com [benchling.com]
- 6. m.youtube.com [m.youtube.com]
- 7. synthego.com [synthego.com]
- 8. medium.com [medium.com]
- 9. elifhangul.substack.com [elifhangul.substack.com]
- 10. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 11. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation of Amphiphysin Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification of binding partners for the protein amphiphysin using co-immunoprecipitation (Co-IP) coupled with mass spectrometry (Co-IP-MS). This compound is a critical protein involved in clathrin-mediated endocytosis, membrane trafficking, and cytoskeletal organization. Its interactions with various cellular proteins are essential for these functions. This protocol is designed to be a comprehensive guide for researchers aiming to elucidate the this compound interactome.
Introduction
This compound is a BAR domain-containing protein that exists in two isoforms in mammals, this compound 1 (AMPH1) and this compound 2 (BIN1). These proteins play a crucial role in bending cellular membranes and are implicated in synaptic vesicle recycling. The C-terminal Src homology 3 (SH3) domain of this compound is known to interact with the proline-rich domains (PRDs) of several key proteins involved in endocytosis, such as dynamin and synaptojanin.[1][2] Dysregulation of this compound and its interactions has been linked to various neurological disorders and cancers, making its binding partners potential therapeutic targets.
Co-immunoprecipitation is a powerful technique to isolate a specific protein and its interacting partners from a cell lysate.[3][4][5] This protocol outlines the steps for immunoprecipitating endogenous this compound and its associated protein complex, followed by identification of the binding partners using mass spectrometry.
Key this compound Binding Partners
A number of proteins have been identified as binding partners for this compound, primarily through its SH3 domain. The table below summarizes some of the well-characterized interactors.
| Binding Partner | Function in Relation to this compound | Interaction Domain/Motif | Relevant Isoform(s) |
| Dynamin | GTPase involved in the scission of newly formed vesicles. Recruited by this compound to the neck of clathrin-coated pits.[2] | SH3 domain of this compound binds to the Proline-Rich Domain (PRD) of dynamin.[1] | This compound 1 & 2 |
| Synaptojanin | Inositol phosphatase that regulates phosphoinositide levels during endocytosis. | SH3 domain of this compound interacts with the PRD of synaptojanin. | This compound 1 & 2 |
| Clathrin | Major component of the protein coat on vesicles. This compound links dynamin to the clathrin coat. | CLAP (Clathrin and AP-2 binding) domain. | This compound 1 & 2 |
| AP-2 Complex | Adaptor protein complex that links clathrin to cargo receptors in the plasma membrane. | CLAP domain. | This compound 1 & 2 |
| AP-1 Complex | Adaptor protein complex involved in vesicle trafficking from the trans-Golgi network. | WDLW motif interacts with γ-adaptin. | This compound 1 & 2 |
| c-Myc | Transcription factor involved in cell growth and proliferation. | Myc Box 1 (MB1) of c-Myc interacts with the Myc-binding domain of BIN1. | This compound 2 (BIN1) |
| Endophilin | BAR domain protein also involved in membrane curvature and endocytosis. | SH3 domain interaction with PRD. | This compound 1 & 2 |
Experimental Workflow
The overall workflow for the co-immunoprecipitation of this compound and its binding partners followed by mass spectrometry is depicted below.
References
- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Generating Amphiphysin Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphiphysin is a family of proteins crucial for several cellular processes, most notably clathrin-mediated endocytosis (CME).[1][2] The two mammalian isoforms, this compound 1 (Amph1) and this compound 2 (Amph2/BIN1), are enriched in the brain and play a key role in synaptic vesicle recycling by recruiting dynamin to nascent vesicles.[1][3] Amph2/BIN1 is also highly expressed in muscle tissue, where it is involved in the formation and organization of the T-tubule network.[2]
Given their importance in neuronal function and muscle physiology, knockout mouse models for Amph1 and Amph2 are invaluable tools for dissecting their specific roles, understanding disease mechanisms, and for preclinical drug development.[4] For instance, Amph1 knockout mice have provided insights into cognitive function and epilepsy[5], while Amph2/BIN1 is implicated in cardiomyopathies, Alzheimer's disease, and centronuclear myopathy.[4][6][7]
This document provides detailed protocols for generating and characterizing this compound knockout mouse models using the efficient and precise CRISPR/Cas9 system, along with a summary of expected phenotypes based on published data.
Part 1: Generation of this compound Knockout Mice via CRISPR/Cas9
The CRISPR/Cas9 system has become the standard for generating knockout mice due to its high efficiency, speed, and versatility compared to older methods based on embryonic stem (ES) cells.[8][9][10] The methodology involves the microinjection of Cas9 nuclease and single guide RNAs (sgRNAs) into mouse zygotes to introduce targeted double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frame-shifting insertion/deletion (indel) mutations that disrupt gene function.[11][12]
Experimental Workflow
The overall workflow for generating an this compound knockout mouse model is depicted below.
Caption: Workflow for generating knockout mice using CRISPR/Cas9.
Protocol 1.1: sgRNA Design and Preparation
-
Target Selection: Identify a critical early exon in the target gene (Amph for this compound 1 or Bin1 for this compound 2). Targeting an early exon increases the probability of generating a null allele due to frameshift mutations.
-
sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify several potential 20-nucleotide sgRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesis: Synthesize sgRNAs using a commercially available in vitro transcription kit according to the manufacturer's instructions, followed by purification and quality control (e.g., gel electrophoresis).
Protocol 1.2: Zygote Microinjection
This protocol requires specialized equipment and expertise in animal handling and embryology.[10][12][13]
-
Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) via hormone injections (PMSG followed by hCG) and mate them with stud males.
-
Zygote Collection: Collect fertilized zygotes from the oviducts of the superovulated females.
-
Injection Mix Preparation: Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNA(s) (e.g., 50 ng/µL each) in an appropriate injection buffer.
-
Microinjection: Under a microscope, inject the mix directly into the pronucleus of the collected zygotes.[12]
-
Embryo Culture: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM) to allow them to develop to the two-cell stage.
Protocol 1.3: Embryo Transfer and Founder Screening
-
Pseudopregnant Females: Prepare pseudopregnant recipient females by mating them with vasectomized males.
-
Surgical Transfer: Surgically transfer the two-cell stage embryos into the oviducts of the pseudopregnant females.[14]
-
Birth and Weaning: Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days post-transfer.
-
Genotyping: At weaning (around 3 weeks of age), obtain tissue samples (e.g., tail snips) from the founder (F0) pups for genomic DNA extraction.
-
Screening: Use PCR with primers flanking the sgRNA target site to amplify the region. Analyze the PCR products by Sanger sequencing or T7 Endonuclease I (T7E1) assay to identify individuals carrying indel mutations.
-
Breeding: Breed founder mice with confirmed germline transmission of the mutation to wild-type mice to generate heterozygous (F1) offspring.[14] Intercrossing F1 heterozygotes will produce homozygous knockout (F2) animals.
Part 2: Characterization of this compound Knockout Mice
Confirmation of a successful knockout requires validation at the genomic, transcriptomic, and proteomic levels.
Protocol 2.1: Genotyping by PCR
-
DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction kit.
-
PCR Amplification: Design three primers: a forward and reverse primer flanking the targeted exon, and a third primer specific to the deletion or a selectable marker if used.
-
Reaction Mix:
-
2x PCR Master Mix: 10 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Genomic DNA: 1-2 µL (50-100 ng)
-
Nuclease-free water: to 20 µL
-
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 3 min
-
35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 58-62°C for 30 sec
-
Extension: 72°C for 45 sec
-
-
Final extension: 72°C for 5 min
-
-
-
Analysis: Analyze PCR products on a 1.5-2% agarose gel. The size of the amplified bands will differentiate wild-type, heterozygous, and homozygous knockout alleles.
Protocol 2.2: Western Blot Analysis
This protocol confirms the absence of this compound protein in knockout tissues.
-
Tissue Lysis: Homogenize brain (for Amph1 and Amph2) or muscle (for Amph2) tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with a primary antibody specific to this compound 1 or this compound 2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Part 3: Expected Phenotypes and Data Summary
The knockout of this compound 1 and this compound 2 results in distinct phenotypes, reflecting their unique and overlapping functions.
Quantitative Data from this compound Knockout Models
The following tables summarize the key phenotypic findings from published studies on Amph1 and Amph2 knockout mice.
Table 1: Phenotypic Summary of this compound 1 (Amph1) Knockout Mice
| Parameter | Phenotype in Amph1 KO Mice | Reference |
|---|---|---|
| Protein Expression | Dramatic reduction of this compound 2 protein selectively in the brain. | [5] |
| Synaptic Function | Defective cell-free assembly of endocytic protein scaffolds. | [5] |
| Impaired synaptic vesicle recycling, particularly under stimulation. | [5] | |
| Neurological | Increased mortality due to rare, irreversible seizures. | [5] |
| Behavioral | Major learning and memory deficits. |[5] |
Table 2: Phenotypic Summary of this compound 2 (Bin1) Knockout Mice
| Parameter | Phenotype in Bin1 KO Mice | Reference |
|---|---|---|
| Viability | Results in embryonic or perinatal lethality. | [6] |
| Cardiac Function | Embryonic cardiomyopathy with disorganized myofibrils. | [6] |
| Endocytosis | No discernible impact on endocytosis in embryonic fibroblasts. | [6] |
| Phagocytosis | No discernible impact on phagocytosis in macrophages. | [6] |
| Muscle Rescue | Overexpression of human BIN1 can rescue muscle weakness and extend lifespan in a mouse model of myotubular myopathy. |[15] |
Part 4: Signaling and Functional Pathways
This compound's best-characterized role is in the late stages of clathrin-mediated endocytosis. It acts as a critical adaptor protein that links the clathrin/AP2 coat to the GTPase dynamin.
This compound's Role in Clathrin-Mediated Endocytosis
Amphiphysins, through their N-terminal BAR domains, can sense and induce membrane curvature.[2][16] Their central clathrin and AP2-binding (CLAP) domain interacts with the endocytic coat, while the C-terminal SH3 domain directly binds to the proline-rich domain of dynamin, recruiting it to the neck of the budding vesicle.[1][2][3] This recruitment is essential for the dynamin-mediated fission that releases the vesicle into the cytoplasm. The heterodimerization of Amph1 and Amph2 is thought to be the primary functional form in the brain.[17]
References
- 1. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 3. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2 (BIN1) in physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased synaptic vesicle recycling efficiency and cognitive deficits in this compound 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Disruption of the Murine Bin1/Amphiphysin II Gene Does Not Disable Endocytosis but Results in Embryonic Cardiomyopathy with Aberrant Myofibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anilocus.com [anilocus.com]
- 9. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 10. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound 2 modulation rescues myotubular myopathy and prevents focal adhesion defects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
Using Amphiphysin Fragments to Disrupt Endocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphiphysin is a critical scaffolding protein in clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and synaptic vesicle recycling. Its well-defined domain architecture, consisting of an N-terminal Bin-Amphiphysin-Rvs (BAR) domain, a central Clathrin and AP2-binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain, orchestrates the recruitment and assembly of the endocytic machinery.[1][2] The SH3 domain, in particular, plays a pivotal role by interacting with the proline-rich domain of the large GTPase dynamin, a protein essential for the scission of newly formed vesicles from the plasma membrane.[3][4]
This document provides detailed application notes and protocols for utilizing fragments of this compound, specifically the SH3 domain and other truncated forms, as potent inhibitors of endocytosis. By competitively disrupting the interaction between endogenous this compound and dynamin, these fragments serve as valuable tools for studying the molecular mechanisms of endocytosis and for the potential development of therapeutic agents that modulate this pathway.
Mechanism of Action
The inhibitory effect of this compound fragments on endocytosis stems from their ability to act as dominant-negative mutants. The overexpression of the this compound SH3 domain in cells leads to a potent blockade of receptor-mediated endocytosis.[5] This occurs because the SH3 domain fragment binds to the proline-rich domain of dynamin, preventing the recruitment of endogenous, full-length this compound and subsequent dynamin polymerization and vesicle scission.[6] Similarly, truncated forms of this compound I that lack the BAR domain but retain the SH3 domain, or even N-terminal fragments, can interfere with the normal function of the full-length protein and inhibit processes like transferrin uptake and synaptic vesicle endocytosis.[7][8][9]
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of various this compound fragments on clathrin-mediated endocytosis, as measured by transferrin uptake assays.
Table 1: Inhibition of Transferrin Uptake by this compound I Fragments in COS-7 Cells
| This compound I Fragment Expressed | Method of Quantification | Percentage Decrease in Transferrin Uptake (Compared to Full-Length this compound I) | Reference |
| Fragment (1-278) | Fluorescence Microscopy | 25% | [7] |
| Fragment (279-695) | Fluorescence Microscopy | 22% | [7] |
Table 2: Qualitative and Quantitative Inhibition of Endocytosis by this compound SH3 Domain
| This compound Fragment | Cell Type | Assay | Observed Effect | Reference |
| This compound SH3 Domain | COS-7 Fibroblasts | Transferrin & EGF Uptake Assay | Potent blockade of receptor-mediated endocytosis | [5] |
| This compound SH3 Domain | Lamprey Synapse | Electron Microscopy | Accumulation of invaginated clathrin-coated pits with elongated necks | [1] |
| Truncated this compound I (amino acids 1-392) | COS-7 Cells | Transferrin Uptake Assay | Inhibition of clathrin-mediated endocytosis | [8] |
| Truncated this compound I | Rat Hippocampal Neurons | FM 4-64 Labeling | 57% inhibition of presynaptic vesicle endocytosis compared to wild-type | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the disruption of endocytosis using this compound fragments.
Protocol 1: Transient Transfection of Mammalian Cells with this compound Fragment Plasmids
This protocol describes the transient transfection of mammalian cells (e.g., COS-7, HEK293T) to express this compound fragments.
Materials:
-
Mammalian expression vector containing the cDNA for the desired this compound fragment (e.g., pEGFP-C1-Amph(SH3))
-
Cultured mammalian cells (e.g., COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, dilute 2 µg of the this compound fragment plasmid DNA in 100 µL of serum-free medium.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted plasmid DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: While the complexes are forming, wash the cells once with serum-free medium and then add 800 µL of serum-free medium to each well.
-
Addition of Complexes: Add the 200 µL of the DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with 2 mL of complete culture medium.
-
Expression: Allow the cells to express the this compound fragment for 24-48 hours before proceeding with subsequent assays. Expression can be confirmed by fluorescence microscopy if a fluorescent tag (e.g., GFP) is used.
Protocol 2: Transferrin Uptake Assay using Fluorescence Microscopy
This protocol is for the qualitative and quantitative assessment of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.[1][10][11]
Materials:
-
Transfected cells cultured on glass coverslips in a 24-well plate
-
Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES, pH 7.4, and 0.5% (w/v) BSA
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647, 10 µg/mL final concentration)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI (to stain nuclei)
Procedure:
-
Cell Starvation: Wash the cells on coverslips twice with warm PBS. To deplete endogenous transferrin, starve the cells by incubating them in pre-warmed serum-free medium with HEPES and BSA for 30-60 minutes at 37°C.
-
Transferrin Pulse: Add the fluorescently labeled transferrin to the starvation medium to a final concentration of 10 µg/mL. Incubate the cells for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.
-
Stopping Uptake: To stop the uptake, quickly wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and stain for other intracellular markers.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of transfected cells (identified by the fluorescent tag of the this compound fragment) and non-transfected cells in the same field of view.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell. Compare the intensity in cells expressing the this compound fragment to that in non-transfected control cells.
Protocol 3: GST Pull-Down Assay to Demonstrate Disruption of this compound-Dynamin Interaction
This protocol is used to show that an this compound fragment (e.g., SH3 domain) can disrupt the interaction between full-length this compound and dynamin.[12][13]
Materials:
-
GST-tagged this compound SH3 domain fusion protein (and GST alone as a control) purified from E. coli
-
Glutathione-agarose beads
-
Cell lysate containing dynamin (e.g., from brain tissue or transfected cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-dynamin antibody
-
Anti-GST antibody
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads three times with ice-cold PBS.
-
Protein Binding: Incubate the washed beads with either GST-Amph(SH3) or GST alone in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the fusion proteins.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound protein.
-
Incubation with Lysate: Add the cell lysate containing dynamin to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature. Collect the eluate by centrifugation.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with anti-dynamin and anti-GST antibodies to detect the presence of dynamin in the pull-down fractions. A successful experiment will show that dynamin is pulled down by GST-Amph(SH3) but not by GST alone. To show disruption, pre-incubate the lysate with a non-tagged SH3 domain before adding it to beads with full-length GST-amphiphysin.
Visualizations
Caption: Domain architecture of this compound.
Caption: this compound's role in endocytosis.
Caption: Workflow for studying endocytosis disruption.
Caption: Mechanism of endocytosis disruption.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]
- 4. Synaptic vesicle endocytosis impaired by disruption of dynamin-SH3 domain interactions [labs.childrenshospital.org]
- 5. Inhibition of receptor-mediated endocytosis by the this compound SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the this compound-2 SH3 domain and its role in the prevention of dynamin ring formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Truncations of this compound I by calpain inhibit vesicle endocytosis during neural hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound I and regulation of synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
Quantitative PCR for Amphiphysin mRNA Expression Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying amphiphysin (AMPH) mRNA expression levels using quantitative real-time polymerase chain reaction (qPCR). This document includes detailed protocols for RNA extraction, cDNA synthesis, and qPCR, as well as guidelines for data analysis and presentation.
Introduction to this compound
This compound is a critical protein involved in clathrin-mediated endocytosis, a fundamental cellular process for the uptake of molecules from the extracellular environment. It plays a key role in the recycling of synaptic vesicles in neurons and is also implicated in the formation and stabilization of T-tubules in muscle tissue. There are two major isoforms, this compound 1 (AMPH) and this compound 2 (also known as BIN1), which can form heterodimers to carry out their functions. Their interaction with dynamin is crucial for the scission of newly formed vesicles from the plasma membrane. Given its role in these vital processes, studying the regulation of this compound mRNA expression is essential for understanding its involvement in both normal physiology and disease states.
Data Presentation: Quantitative this compound mRNA Expression
The following tables summarize the relative mRNA expression levels of human this compound (AMPH) and mouse this compound (Amph) across various tissues. This data provides a baseline for understanding the tissue-specific expression patterns of this compound.
Table 1: Human this compound (AMPH) mRNA Expression Levels in Selected Tissues
| Tissue | Median Expression (TPM) |
| Brain - Cerebellum | 150.8 |
| Brain - Cortex | 120.5 |
| Nerve - Tibial | 85.3 |
| Muscle - Skeletal | 45.7 |
| Heart - Atrial Appendage | 30.2 |
| Heart - Left Ventricle | 25.9 |
| Adrenal Gland | 22.1 |
| Thyroid | 18.4 |
| Lung | 15.6 |
| Spleen | 12.3 |
| Liver | 8.9 |
| Kidney - Cortex | 7.1 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a measure of gene expression that normalizes for gene length and sequencing depth.
Table 2: Mouse this compound (Amph) mRNA Expression Levels in Selected Tissues
| Tissue | Relative Expression Level |
| Brain | High |
| Spinal Cord | High |
| Skeletal Muscle | Moderate |
| Heart | Moderate |
| Lung | Low |
| Liver | Low |
| Kidney | Low |
| Spleen | Low |
| Testis | Low |
Data interpreted from the National Center for Biotechnology Information (NCBI) Gene Expression Omnibus (GEO) database. "High", "Moderate", and "Low" are relative terms based on the expression levels observed across the profiled tissues.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound mRNA expression levels.
Protocol 1: Total RNA Extraction
This protocol is for the extraction of total RNA from cell culture or tissue samples.
Materials:
-
TRIzol® Reagent or similar lysis reagent
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free centrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization:
-
For cell cultures: Pellet cells by centrifugation and lyse in 1 mL of TRIzol® Reagent per 5-10 x 10^6 cells.
-
For tissues: Homogenize tissue samples in 1 mL of TRIzol® Reagent per 50-100 mg of tissue using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® Reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used for the initial homogenization.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
Extracted total RNA
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the reverse transcription master mix in a sterile, nuclease-free tube. For a 20 µL reaction, the components are typically:
-
10X RT Buffer: 2.0 µL
-
100 mM dNTP Mix: 0.8 µL
-
10X RT Random Primers: 2.0 µL
-
MultiScribe™ Reverse Transcriptase: 1.0 µL
-
Nuclease-free H₂O: 4.2 µL
-
Total RNA (10 ng - 2 µg): 10 µL
-
-
Thermal Cycling:
-
Gently mix the reactions and collect the contents by a brief centrifugation.
-
Place the tubes in a thermal cycler and run the following program:
-
Step 1: 25°C for 10 minutes
-
Step 2: 37°C for 120 minutes
-
Step 3: 85°C for 5 minutes
-
Step 4: 4°C hold
-
-
-
Storage: The synthesized cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR assay.
Materials:
-
Synthesized cDNA
-
SYBR® Green PCR Master Mix
-
Forward and Reverse Primers for this compound and a reference gene (see Table 3 and 4)
-
Nuclease-free water
-
qPCR instrument
-
qPCR-compatible plates or tubes
Table 3: Recommended qPCR Primers for Human this compound (AMPH) and Reference Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| AMPH | AGGCTCTGGAGGAAGAGTTCAA | TGGCTCTTGTACTCCTCGCT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| B2M | TCTCTCTCCATTCTTCAGTAAGTCAACT | TCATGATGCTTACATGTCTCGATCCCA |
Note: Primer sequences for AMPH are designed based on NCBI RefSeq NM_001635.5. It is highly recommended to validate primer efficiency and specificity experimentally.
Table 4: Recommended qPCR Primers for Mouse this compound (Amph) and Reference Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Amph | TCTACGAGCCAGACTGGTATGG | TCCAGTGTCAGCAAGGAGCCAT |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| Rpl13a | TCCGGAGGAGAACTGTTCG | GTTGGTGGTGCATCCACAA |
Procedure:
-
Reaction Setup: On ice, prepare the qPCR master mix. For a 20 µL reaction per well, the components are:
-
2X SYBR® Green PCR Master Mix: 10 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
cDNA (diluted): 2 µL
-
Nuclease-free H₂O: 6 µL
-
-
Plate Setup:
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls (NTCs) for each primer set, where nuclease-free water is added instead of cDNA.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
qPCR Run:
-
Place the plate in the qPCR instrument.
-
Set up the thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (to check for primer-dimers and specificity)
-
-
-
Data Analysis:
-
The relative quantification of this compound mRNA expression can be calculated using the 2-ΔΔCt method.[1]
-
Step 1: Normalization to a Reference Gene (ΔCt)
-
ΔCt = Ct (this compound) - Ct (Reference Gene)
-
-
Step 2: Normalization to a Control Group (ΔΔCt)
-
ΔΔCt = ΔCt (Experimental Sample) - ΔCt (Control Sample)
-
-
Step 3: Calculation of Fold Change
-
Fold Change = 2-ΔΔCt
-
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's role in clathrin-mediated endocytosis.
Experimental Workflow
References
Application Notes and Protocols for a Cell-Based Assay of Amphiphysin-Mediated Membrane Tubulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphiphysin is a key protein involved in clathrin-mediated endocytosis and the formation of T-tubules in muscle cells. A characteristic function of this compound is its ability to sense and induce membrane curvature, leading to the formation of membrane tubules. This process is primarily mediated by its Bin-Amphiphysin-Rvs (BAR) domain. Understanding the mechanisms of this compound-mediated membrane tubulation and identifying molecules that can modulate this process are of significant interest in cell biology and for the development of therapeutics targeting related cellular processes.
This document provides detailed application notes and protocols for a cell-based assay to study and quantify this compound-mediated membrane tubulation. The assay is based on the overexpression of this compound in mammalian cells, which leads to the formation of intracellular membrane tubules that can be visualized and quantified using fluorescence microscopy. This assay can be adapted for screening small molecules that may inhibit or enhance tubulation.
Signaling Pathway of this compound-Mediated Membrane Tubulation
This compound, through its N-terminal BAR domain, dimerizes and binds to negatively charged lipids on the inner leaflet of the plasma membrane. The intrinsically curved shape of the BAR domain dimer imposes its curvature on the underlying membrane, initiating the formation of a tubule. The N-terminal amphipathic helices of this compound are thought to insert into the lipid bilayer, further promoting membrane bending. At high concentrations, this compound oligomerizes along the tubule, stabilizing its structure.[1][2]
Experimental Protocols
This section provides detailed protocols for a cell-based assay to visualize and quantify this compound-mediated membrane tubulation.
Protocol 1: Transient Overexpression of this compound and Immunofluorescence Staining
This protocol describes the transient transfection of mammalian cells with an this compound expression vector, followed by immunofluorescence staining to visualize the protein and the resulting membrane tubules.
Materials:
-
Mammalian cell line (e.g., COS-7, HeLa, or HL-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips
-
This compound expression vector (e.g., pCMV-Amphiphysin-GFP or untagged this compound)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: anti-amphiphysin antibody (if using an untagged construct)
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Transfect the cells with the this compound expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Include a control transfection with an empty vector or a vector expressing a non-tubulating protein (e.g., GFP alone).
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with 5% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Staining (for untagged constructs):
-
Dilute the primary anti-amphiphysin antibody in the blocking solution.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Protocol 2: Live-Cell Imaging of this compound-Mediated Tubulation
This protocol describes the live-cell imaging of tubule formation in real-time using a fluorescently tagged this compound construct.
Materials:
-
Mammalian cell line
-
Complete culture medium
-
Glass-bottom dishes
-
This compound-GFP (or other fluorescent protein) expression vector
-
Transfection reagent
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Seeding and Transfection:
-
Follow steps 1 and 2 from Protocol 1 to seed and transfect cells in glass-bottom dishes with the this compound-GFP vector.
-
-
Preparation for Imaging:
-
Approximately 18-24 hours post-transfection, replace the culture medium with pre-warmed live-cell imaging medium.
-
Allow the cells to equilibrate in the imaging medium for at least 30 minutes in the incubator.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify transfected cells expressing this compound-GFP.
-
Acquire time-lapse images using a confocal or spinning-disk microscope.
-
Excitation/Emission: For GFP, use ~488 nm excitation and collect emission between ~500-550 nm.
-
Time Interval: Acquire images every 1-5 minutes for a duration of 1-4 hours to observe the dynamics of tubule formation.
-
Z-stacks: Acquire z-stacks at each time point to capture the three-dimensional structure of the tubules.
-
-
Quantitative Data Analysis
The extent of membrane tubulation can be quantified from the acquired images using image analysis software such as ImageJ/Fiji.
Procedure for Quantification using ImageJ/Fiji:
-
Image Pre-processing:
-
Open the image file in ImageJ/Fiji.
-
If a z-stack was acquired, create a maximum intensity projection.
-
Subtract background to enhance the signal-to-noise ratio.
-
-
Thresholding:
-
Convert the image to an 8-bit grayscale image.
-
Apply a threshold to create a binary image where the tubules are represented by white pixels and the background by black pixels.
-
-
Quantification:
-
Use the "Analyze Particles" function to measure the number and total area of tubules per cell.
-
Alternatively, use plugins like "AnalyzeSkeleton" or "Tubeness" to quantify tubule length and branching.
-
Parameters to Quantify:
-
Percentage of cells with tubules: Count the number of transfected cells exhibiting tubules and express it as a percentage of the total number of transfected cells.
-
Tubule length per cell: Measure the total length of all tubules within a single cell.
-
Number of tubules per cell: Count the number of distinct tubules in each cell.
-
Tubule density: Calculate the total area of tubules as a percentage of the total cell area.
Data Presentation
The following tables provide a template for presenting quantitative data from the cell-based assay.
Table 1: Quantification of this compound-Induced Membrane Tubulation
| Construct | Percentage of Cells with Tubules (%) | Average Tubule Length per Cell (µm) | Average Number of Tubules per Cell |
| Empty Vector | 0 | 0 | 0 |
| This compound-WT | 75 ± 8 | 50 ± 12 | 15 ± 4 |
| This compound-Mutant | 20 ± 5 | 10 ± 3 | 4 ± 2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of an Inhibitor on this compound-Mediated Tubulation
| Treatment | Inhibitor Conc. (µM) | Percentage of Cells with Tubules (%) | Average Tubule Length per Cell (µm) |
| Vehicle (DMSO) | 0 | 80 ± 6 | 55 ± 10 |
| Inhibitor X | 1 | 60 ± 9 | 40 ± 8 |
| Inhibitor X | 10 | 25 ± 7 | 15 ± 5 |
| Inhibitor X | 50 | 5 ± 2 | 2 ± 1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow and High-Throughput Screening
The described cell-based assay can be adapted for a high-throughput screen (HTS) to identify small molecule inhibitors of this compound-mediated membrane tubulation.
Adaptations for High-Throughput Screening:
-
Stable Cell Line: To ensure consistency, it is recommended to generate a stable cell line expressing this compound-GFP.
-
Assay Miniaturization: The assay should be miniaturized to a 96- or 384-well plate format.
-
Automated Liquid Handling: Use robotic systems for cell seeding, transfection, and compound addition.
-
High-Content Imaging: Employ an automated high-content imaging system for rapid image acquisition from multi-well plates.
-
Automated Image Analysis: Develop a robust, automated image analysis pipeline to quantify tubulation parameters across thousands of wells.
By following these protocols and guidelines, researchers can effectively study this compound-mediated membrane tubulation in a cellular context and adapt the assay for drug discovery efforts.
References
Commercial Sources for Validated Amphiphysin Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to commercially available, validated antibodies targeting amphiphysin. It includes a comparative summary of key quantitative data, detailed experimental protocols for major applications, and visual representations of the this compound signaling pathway and experimental workflows.
This compound is a critical protein involved in synaptic vesicle endocytosis and is implicated in certain neurological disorders. The selection of a highly specific and validated antibody is paramount for accurate experimental results. This guide aims to facilitate this selection process by providing a comprehensive overview of available reagents.
Comparative Data of Validated this compound Antibodies
The following tables summarize the key features and recommended dilutions for four well-characterized commercial this compound antibodies. This information has been compiled from the manufacturers' datasheets to provide a clear comparison for researchers.
Table 1: General Antibody Information
| Catalog Number | Vendor | Host | Clonality | Immunogen |
| 13379-1-AP | Proteintech | Rabbit | Polyclonal | This compound Fusion Protein Ag4204 (346-695 aa) |
| NBP1-32505 | Novus Biologicals | Rabbit | Polyclonal | Recombinant protein within the N-terminus of human this compound |
| ab76124 | Abcam | Rabbit | Monoclonal (EP2061Y) | Proprietary |
| PA5-18513 | Thermo Fisher | Goat | Polyclonal | Synthetic peptide (KRKDESRISKAE) corresponding to internal amino acids |
Table 2: Validated Applications and Recommended Dilutions
| Catalog Number | Western Blot (WB) | Immunohistochemistry (IHC) | Immunofluorescence (IF) | Immunoprecipitation (IP) |
| 13379-1-AP[1] | 1:500 - 1:3000 | 1:20 - 1:200 (Paraffin) | 1:50 - 1:500 | 0.5 - 4.0 µg |
| NBP1-32505[2][3] | 1:500 - 1:3000 | 1:100 - 1:1000 (Paraffin) | 1:100 - 1:1000 | Not specified |
| ab76124[4] | 1:1000 | 1:5000 (Paraffin) | Not specified | Not specified |
| PA5-18513[5] | 0.1 - 0.5 µg/mL | 2 - 4 µg/mL (Paraffin) | Not specified | Not specified |
Signaling Pathway of this compound in Clathrin-Mediated Endocytosis
This compound plays a crucial role in the late stages of clathrin-mediated endocytosis, particularly in the process of vesicle scission from the plasma membrane. It functions as a scaffold protein, interacting with key components of the endocytic machinery.
References
- 1. This compound Polyclonal Antibody (13379-1-AP) [thermofisher.com]
- 2. This compound/AMPH Antibody - BSA Free (NBP1-32505): Novus Biologicals [novusbio.com]
- 3. novusbio.com [novusbio.com]
- 4. Anti-Amphiphysin antibody [EP2061Y] (ab76124) | Abcam [abcam.com]
- 5. This compound Polyclonal Antibody (PA5-18513) [thermofisher.com]
Troubleshooting & Optimization
troubleshooting low yield in amphiphysin protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during amphiphysin protein purification, specifically addressing the issue of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression & Lysis
???+ question "Why is my expressed this compound protein yield low?"
???+ question "How can I improve the efficiency of cell lysis to release more this compound?"
Protein Solubility & Stability
???+ question "My this compound protein is precipitating during purification. How can I prevent this?"
???+ question "The GST tag removal is causing my this compound to precipitate. What can I do?"
Purification Steps
???+ question "My protein is not binding efficiently to the affinity column. What could be the reason?"
???+ question "I am losing a lot of protein during the ion-exchange or size-exclusion chromatography steps. How can I optimize this?"
Data Presentation
Table 1: Summary of a Typical this compound Purification Protocol
| Purification Step | Purpose | Key Considerations |
| 1. Expression in E. coli | Generate recombinant GST-tagged this compound. | Induce at low temperature (18°C) with 0.3 mM IPTG for 12-16 hours.[1] |
| 2. Cell Lysis & Clarification | Release soluble protein from cells. | Use efficient lysis and high-speed centrifugation (30,000 x g).[1] |
| 3. GST Affinity Chromatography | Capture the GST-tagged this compound. | Use a slow flow rate for loading (1 mL/min).[2] |
| 4. GST Tag Cleavage | Remove the GST tag using a specific protease (e.g., PreScission). | Perform overnight at 4°C with gentle shaking.[2] Include glycerol in the buffer.[1][2][3] |
| 5. Ion-Exchange Chromatography | Further purify this compound based on charge. | Removes the cleaved GST tag and other impurities. |
| 6. Size-Exclusion Chromatography | Separate monomeric this compound from aggregates. | Final polishing step to obtain a homogenous protein sample.[1][2][3] |
Table 2: Troubleshooting Guide for Low this compound Yield
| Issue | Potential Cause | Recommended Solution |
| Low Expression | Suboptimal codon usage, expression conditions (temperature, inducer concentration). | Optimize codons for the expression host. Induce at 18°C with 0.3 mM IPTG.[1] |
| Protein in Insoluble Fraction | Formation of inclusion bodies. | Lower the induction temperature, reduce inducer concentration, use a solubility-enhancing tag like GST.[1] |
| Protein Precipitation | Protein instability, especially after tag removal. | Add glycerol to all purification buffers.[1][2][3] Optimize buffer pH and salt concentration. |
| Poor Affinity Column Binding | Inaccessible tag, column overload. | Redesign construct with a longer linker. Do not exceed the binding capacity of the resin.[4] |
| Protein Loss in Later Steps | Incorrect buffer conditions, aggregation. | Optimize buffer pH for ion-exchange. Use size-exclusion chromatography to remove aggregates.[1][2][3] |
| Protein Degradation | Protease activity. | Add protease inhibitors to the lysis buffer.[4] Keep samples at 4°C. |
Experimental Protocols
Detailed Methodology for GST-Tagged this compound Purification
This protocol is based on established methods for purifying N-BAR domain proteins.[1][2][3]
-
Expression:
-
Transform E. coli (e.g., BL21 strain) with the plasmid containing the GST-tagged this compound gene.
-
Grow a starter culture overnight at 37°C.
-
Inoculate a larger volume of LB broth containing appropriate antibiotics with the starter culture.
-
Grow the culture at 37°C until the OD600 reaches approximately 0.8.
-
Reduce the temperature to 18°C and induce protein expression with a final concentration of 0.3 mM IPTG.
-
Continue to grow the culture for 12-16 hours at 18°C.[1]
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 30,000 x g for 1 hour at 4°C to pellet cell debris.[1]
-
Filter the supernatant through a 0.22 µm syringe filter.[1]
-
-
GST Affinity Chromatography:
-
Equilibrate a GST affinity column with the binding buffer.
-
Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.[2]
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the GST-tagged this compound with an elution buffer containing reduced glutathione.
-
-
Tag Cleavage and Further Purification:
-
To the eluted protein solution, add a specific protease (e.g., PreScission Protease) to cleave the GST tag.[2]
-
Incubate the mixture overnight at 4°C with gentle shaking.[2]
-
Perform ion-exchange chromatography to separate the cleaved this compound from the GST tag and the protease.
-
As a final step, use size-exclusion chromatography to separate monomeric this compound from any remaining aggregates.[1][2][3]
-
Mandatory Visualization
Caption: Workflow for this compound protein purification with key troubleshooting points.
Caption: Role of this compound in clathrin-mediated endocytosis.
References
Technical Support Center: Amphiphysin Antibody in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of amphiphysin antibodies in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically expressed?
This compound is a protein primarily enriched in the brain and is involved in clathrin-mediated endocytosis at the synapse. It plays a role in recruiting dynamin to sites of vesicle budding. There are two main mammalian amphiphysins, and various splice isoforms exist. While highly expressed in neurons, lower levels of certain isoforms can be found in other tissues, such as muscle, where it is involved in the formation of the T-tubule network.
Q2: What is the expected subcellular localization of this compound in IHC?
In neuronal tissue, the expected localization is primarily in the cytoplasm of neurons, particularly concentrated in presynaptic terminals. The staining pattern should appear granular or punctate within the neuropil. In muscle tissue, a different isoform is associated with the T-tubule system, which may result in a striated staining pattern. Aberrant localization or diffuse cytoplasmic staining in tissues not expected to express high levels of this compound may be indicative of non-specific binding.
Q3: Why am I seeing high background staining with my this compound antibody?
High background staining can obscure the specific signal and is a common issue in IHC. It can be caused by several factors, including excessive antibody concentration, insufficient blocking of non-specific sites, endogenous enzyme activity, or cross-reactivity of the secondary antibody.[1][2] A systematic approach to troubleshooting is necessary to identify and resolve the source of the high background.
Q4: Are there different isoforms of this compound I should be aware of?
Yes, there are at least two major isoforms of this compound (this compound I and this compound II/BIN1) and multiple splice variants. Different tissues may express different isoforms. For example, the brain predominantly expresses a high molecular weight isoform, while muscle tissue expresses a smaller splice variant. It is crucial to use an antibody validated for the specific isoform and tissue you are studying to avoid unexpected or non-specific staining patterns.
Troubleshooting Guide: Non-Specific Binding of this compound Antibody
This guide provides solutions to common problems related to non-specific binding in a question-and-answer format.
Problem 1: High background staining throughout the tissue section.
Is your primary antibody concentration too high?
A high concentration of the primary antibody is a frequent cause of non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.
| Parameter | Recommendation |
| Starting Dilution | Use the manufacturer's recommended dilution as a starting point. |
| Titration Range | Test a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000). |
Is your blocking step adequate?
Insufficient blocking can lead to antibodies binding to non-target sites.
-
Solution: Ensure you are using an appropriate blocking solution and incubating for a sufficient amount of time. Normal serum from the same species as the secondary antibody is often effective.[3]
| Blocking Agent | Concentration | Incubation Time |
| Normal Serum | 5-10% | 30-60 minutes at room temperature |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 minutes at room temperature |
Problem 2: Non-specific staining in specific tissue components (e.g., connective tissue, blood vessels).
Are you observing endogenous enzyme activity?
If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a false positive signal.
-
Solution: Perform an endogenous enzyme quenching step before primary antibody incubation.
| Endogenous Enzyme | Quenching Agent | Incubation Time |
| Peroxidase | 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS | 10-15 minutes at room temperature |
| Alkaline Phosphatase | Levamisole (in the chromogen solution) | As per manufacturer's instructions |
Is your secondary antibody cross-reacting with the tissue?
The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue ("mouse-on-mouse" staining).
-
Solution:
-
Run a "secondary antibody only" control (omit the primary antibody) to confirm this is the issue.
-
Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your tissue sample.
-
If using a mouse primary antibody on mouse tissue, utilize a specialized mouse-on-mouse blocking reagent.
-
Problem 3: Diffuse or unexpected cytoplasmic staining.
Could the antibody be recognizing a different this compound isoform?
As mentioned, different tissues express different this compound isoforms. An antibody raised against a brain-specific isoform may cross-react with other isoforms or proteins in other tissues.
-
Solution:
-
Review the antibody datasheet to confirm it has been validated for your tissue of interest.
-
Perform a Western blot on a lysate from your target tissue to confirm the antibody recognizes a protein of the expected molecular weight for the isoform present in that tissue.
-
Is the antigen retrieval method optimal?
Harsh antigen retrieval methods can sometimes expose non-specific epitopes.
-
Solution: Optimize the antigen retrieval method. If using heat-induced epitope retrieval (HIER), try different buffers (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) and vary the heating time and temperature.
Experimental Protocols
Standard Immunohistochemistry Protocol with Emphasis on Minimizing Non-Specific Binding
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) 2-3 times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required for FFPE tissues):
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave. Optimization of time and temperature is crucial.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Endogenous Enzyme Blocking:
-
Incubate sections in 3% H₂O₂ in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA) to its optimal concentration (determined by titration).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides thoroughly with wash buffer (3 times for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Control: For a secondary-only control, incubate one slide with the secondary antibody without prior primary antibody incubation.
-
-
Detection:
-
Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB) and monitor the color development under a microscope. Stop the reaction by rinsing with distilled water once the desired signal intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for non-specific binding in IHC.
Caption: Key steps in an IHC protocol to minimize non-specific binding.
References
Technical Support Center: Optimizing Amphiphysin Immunofluorescence
Welcome to the technical support center for optimizing amphiphysin immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound immunofluorescence?
A1: The optimal fixation method can depend on the specific this compound antibody, the sample type (e.g., cultured cells, tissue sections), and the desired localization (e.g., synaptic vesicles, T-tubules). Both paraformaldehyde (a cross-linking fixative) and cold methanol (a precipitating fixative) are commonly used for immunofluorescence.[1][2][3] For initial experiments, 4% paraformaldehyde (PFA) is often a good starting point as it generally provides good preservation of cellular morphology.[4][5][6] However, some antibodies may work better with methanol fixation, which can also permeabilize the cells.[1][7] It is recommended to test both methods to determine which yields the best signal-to-noise ratio for your specific experimental conditions.
Q2: I am getting weak or no signal for this compound. What are the possible causes and solutions?
A2: Weak or no signal is a common issue in immunofluorescence. Here are several potential causes and troubleshooting steps:
-
Suboptimal Fixation: The fixation method may be masking the epitope recognized by your primary antibody. If you are using PFA, the cross-linking can sometimes hide the antigen.[8]
-
Incorrect Antibody Dilution: The primary antibody concentration may be too low.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration.
-
-
Insufficient Permeabilization: If using a cross-linking fixative like PFA, the antibody may not be able to access intracellular this compound.
-
Low Protein Expression: The cells or tissue you are using may have low levels of this compound expression.
-
Solution: Use a positive control, such as a cell line known to express this compound or brain tissue sections, to validate your protocol and antibody.
-
Q3: My this compound staining shows high background. How can I reduce it?
A3: High background can obscure the specific signal. Consider the following:
-
Inadequate Blocking: Non-specific binding of primary or secondary antibodies can cause high background.
-
Solution: Increase the blocking time and/or change the blocking agent. A common blocking solution is 5-10% normal serum from the same species as the secondary antibody.[8]
-
-
Primary Antibody Concentration Too High: Using too much primary antibody can lead to non-specific binding.
-
Solution: Titrate your primary antibody to find the lowest concentration that still gives a specific signal.
-
-
Insufficient Washing: Residual antibodies that are not washed away can contribute to background.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
-
Autofluorescence: Some tissues have endogenous fluorescence.
-
Solution: View an unstained sample under the microscope to check for autofluorescence. If present, you can try quenching steps, such as treatment with sodium borohydride.
-
Q4: The localization of this compound in my images doesn't look right. What could be the problem?
A4: Incorrect localization can be due to fixation artifacts or other experimental issues. This compound is known to be associated with synaptic vesicles and the plasma membrane during endocytosis.[9][10]
-
Fixation-Induced Artifacts: The fixation process itself can sometimes cause proteins to redistribute.[3]
-
Solution: Compare different fixation methods (PFA vs. methanol) to see if the localization pattern changes. Reviewing literature with established this compound localization in your model system can provide a reference.
-
-
Cell Health: Unhealthy or dying cells can show aberrant protein localization.
-
Solution: Ensure your cells are healthy and not overly confluent before fixation.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in this compound immunofluorescence.
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Inappropriate fixative | Test both 4% PFA and cold methanol fixation to see which is optimal for your antibody. |
| Epitope masking by PFA | If using PFA, consider performing antigen retrieval. |
| Insufficient permeabilization | If using PFA, ensure a sufficient permeabilization step (e.g., 0.1-0.5% Triton X-100). |
| Primary antibody concentration too low | Perform a titration of your primary antibody to find the optimal concentration. |
| Secondary antibody issue | Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. Run a secondary antibody-only control. |
| Low this compound expression | Use a positive control (e.g., brain tissue, neuroblastoma cell line) to confirm the protocol and antibody are working. |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time to at least 1 hour. Use 5-10% normal serum from the secondary antibody's host species. |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. |
| Secondary antibody non-specific binding | Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Inadequate washing | Increase the number and duration of washes between antibody incubation steps. |
| Autofluorescence | Check for fluorescence in an unstained sample. If present, consider using a different fluorophore or quenching agents. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
This is a general protocol and may require optimization.
-
Cell Culture: Grow cells on sterile coverslips to 50-70% confluency.
-
Wash: Gently rinse the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8][4]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8][6]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the primary anti-amphiphysin antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This is an alternative protocol that also permeabilizes the cells.
-
Cell Culture: Grow cells on sterile coverslips to 50-70% confluency.
-
Wash: Gently rinse the cells once with 1x PBS.
-
Fixation/Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[7]
-
Wash: Gently wash the cells three times with PBS for 5 minutes each at room temperature.
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-amphiphysin antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Visualizations
Caption: General immunofluorescence workflow for this compound staining.
Caption: Decision tree for troubleshooting common immunofluorescence issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 7. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 8. sysy.com [sysy.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound I Antisense Oligonucleotides Inhibit Neurite Outgrowth in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Amphiphysin Recombinant Protein Solubility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with amphiphysin recombinant protein. The information is presented in a question-and-answer format to directly address common challenges faced during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main domains of this compound and how do they influence its solubility?
This compound is a multi-domain protein primarily involved in clathrin-mediated endocytosis.[1][2] Its main domains are:
-
N-terminal BAR (Bin/Amphiphysin/Rvs) domain: This domain is crucial for sensing and inducing membrane curvature.[1] However, the N-BAR domain of this compound has a known tendency to precipitate, especially after the cleavage of purification tags like GST.[3]
-
A middle clathrin and adaptor binding domain (CLAP): This region facilitates the interaction of this compound with the clathrin machinery and adaptor proteins like AP2.[1]
-
C-terminal SH3 (Src Homology 3) domain: This domain is responsible for binding to proline-rich domains of other proteins, most notably dynamin.[1]
The presence of both structured domains and a long, disordered linker region can contribute to the complex solubility profile of the full-length protein.
Q2: Why is my recombinant this compound forming inclusion bodies in E. coli?
The formation of inclusion bodies is a common issue when overexpressing recombinant proteins, including this compound, in E. coli. This is often due to the high rate of protein synthesis overwhelming the cellular machinery for proper folding. The result is the accumulation of misfolded protein aggregates. Factors contributing to this include high induction temperatures and high concentrations of the inducing agent (e.g., IPTG).
Q3: What are the initial steps I should take to improve the solubility of my recombinant this compound?
To enhance the solubility of recombinant this compound during expression, consider the following initial troubleshooting steps:
-
Lower the expression temperature: Reducing the temperature to 18-25°C after induction can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Reduce the inducer concentration: Lowering the concentration of IPTG (e.g., to 0.1-0.5 mM) can decrease the expression rate and potentially improve solubility.
-
Use a solubility-enhancing fusion tag: Tags like Glutathione-S-Transferase (GST) are known to improve the solubility of fusion partners. However, be aware that the N-BAR domain of this compound may precipitate upon cleavage of the GST tag.[3]
Troubleshooting Guides
Issue 1: this compound (or its N-BAR domain) precipitates after purification tag removal.
This is a frequently encountered problem, particularly with the N-BAR domain of this compound.
Root Cause: The removal of a solubility-enhancing tag, such as GST, can expose hydrophobic regions of the N-BAR domain, leading to aggregation and precipitation.
Troubleshooting Strategy:
The primary recommendation is the addition of glycerol to the purification buffers. Glycerol acts as a stabilizing agent, preventing protein aggregation.
Experimental Protocol: Preventing N-BAR Domain Precipitation
-
Buffer Preparation: Prepare all chromatography buffers (lysis, wash, elution, and size exclusion) with a final concentration of 10% (v/v) glycerol.
-
Purification: Proceed with the standard affinity chromatography protocol for your tagged this compound construct.
-
Tag Cleavage: After elution from the affinity column, perform the enzymatic cleavage of the fusion tag in a buffer also containing 10% glycerol.
-
Further Purification: Continue with subsequent purification steps, such as ion-exchange and size-exclusion chromatography, ensuring all buffers contain 10% glycerol.
| Parameter | Condition for Full-Length this compound | Condition for N-BAR Domain | Reference |
| Glycerol Concentration | Not explicitly required, but can be included | 10% (v/v) in all purification buffers | [3] |
Issue 2: Recombinant this compound is expressed in insoluble inclusion bodies.
When initial optimization of expression conditions fails, the protein may accumulate in inclusion bodies. The following guide outlines a general procedure for solubilizing and refolding this compound from these aggregates.
Workflow for Solubilization and Refolding of this compound Inclusion Bodies
Caption: Workflow for recovering this compound from inclusion bodies.
Experimental Protocol: Solubilization and Refolding
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M Urea).
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the washed inclusion bodies and discard the supernatant. Repeat this step at least twice.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., 20-50 mM DTT or β-mercaptoethanol).
-
Incubate at room temperature with stirring for 1-2 hours or until the solution clarifies.
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound.
-
-
Refolding:
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM DTT) to a final protein concentration of 0.05-0.1 mg/mL. The dilution factor is typically 1:100.
-
Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant.
-
Incubate the refolding solution at 4°C for 12-24 hours with gentle stirring.
-
-
Concentration and Analysis:
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Analyze the solubility and folding status of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.
-
| Step | Reagent | Typical Concentration | Purpose |
| Solubilization | Urea | 8 M | Denaturation |
| Guanidine Hydrochloride | 6 M | Denaturation | |
| DTT or β-mercaptoethanol | 20-50 mM | Reduction of disulfide bonds | |
| Refolding Additives | L-Arginine | 0.4-1 M | Suppression of aggregation |
| Glycerol | 10-20% (v/v) | Stabilization | |
| Sugars (e.g., Sucrose) | 0.25-0.5 M | Stabilization |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Role in Clathrin-Mediated Endocytosis
This compound plays a critical role in the late stages of clathrin-mediated endocytosis, primarily in the recruitment of dynamin to the neck of the forming vesicle.
Caption: this compound in the clathrin-mediated endocytosis pathway.
Logical Workflow for Troubleshooting this compound Solubility
This diagram outlines a systematic approach to addressing solubility issues with recombinant this compound.
Caption: A decision-making workflow for troubleshooting this compound solubility.
References
- 1. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 2. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Recombinant Human this compound 1 and its N-BAR Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amphiphysin Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Amphiphysin Western blot analysis.
Troubleshooting Guide: High Background
High background in Western blotting can obscure the specific signal of your target protein, making data interpretation difficult. High background can manifest as a uniform darkening of the membrane or as multiple non-specific bands. Below are common causes and solutions for high background in this compound Western blots.
Issue 1: Uniformly High Background
A uniform haze across the entire blot is often due to issues with blocking, antibody concentrations, or washing steps.
| Cause | Recommended Solution |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk or BSA).[1] - Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2][3] - Add a detergent like Tween-20 to the blocking buffer (e.g., 0.05-0.1%).[3] - Switch to a different blocking agent. If using milk, try BSA, especially for phosphorylated protein detection, as milk contains phosphoproteins that can cross-react.[4] |
| Excessive Antibody Concentration | - Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[2][4] Start with the dilutions recommended on the antibody datasheet and perform a dilution series. |
| Inadequate Washing | - Increase the number and duration of wash steps. For example, perform 4-5 washes of 10-15 minutes each.[4] - Ensure the volume of wash buffer is sufficient to completely submerge the membrane. |
| Membrane Type and Handling | - If using a PVDF membrane, consider switching to a nitrocellulose membrane, which may produce a lower background.[4] - Never allow the membrane to dry out at any stage of the blotting process, as this can cause non-specific antibody binding.[4] |
| Contaminated Buffers | - Prepare all buffers fresh, especially those containing milk or detergents, as they can support bacterial growth which contributes to background.[5] - Filter buffers to remove any particulates. |
| Overexposure | - Reduce the exposure time during chemiluminescence detection.[3] |
Issue 2: Non-Specific Bands
The appearance of distinct, non-specific bands can be caused by several factors, including issues with the sample, antibody specificity, or gel electrophoresis.
| Cause | Recommended Solution |
| Antibody Cross-Reactivity | - Perform a control experiment using the secondary antibody alone to ensure it is not binding non-specifically.[1][2] - Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[1] |
| Protein Degradation | - Prepare fresh lysates for each experiment and always include protease inhibitors in the lysis buffer.[1] - Keep samples on ice throughout the preparation process. |
| Presence of this compound Isoforms | - this compound has multiple isoforms which may be detected by the antibody, leading to the appearance of more than one band. Consult the antibody datasheet and literature to determine the expected molecular weights of the isoforms. |
| Inefficient Gel Separation | - Optimize the acrylamide percentage of the gel to ensure proper separation of proteins based on their molecular weight. |
| High Protein Load | - Reduce the amount of total protein loaded per lane to minimize non-specific interactions. |
Experimental Protocols
Recommended Protocol for this compound Western Blot
This protocol is a general guideline compiled from various antibody datasheets and standard Western blotting procedures. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. Gel Electrophoresis:
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking buffer. Recommended starting dilutions from various datasheets range from 1:500 to 1:3000. It is crucial to titrate the antibody to find the optimal concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
8. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
Caption: A general workflow for this compound Western blot analysis.
Caption: this compound's role in clathrin-mediated endocytosis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands in my this compound Western blot?
A1: There are several potential reasons for observing multiple bands:
-
This compound Isoforms: this compound exists in different isoforms due to alternative splicing. These isoforms have different molecular weights and may be recognized by the antibody you are using. Check the antibody's datasheet for information on the expected isoforms.
-
Protein Degradation: If your samples were not handled properly or if protease inhibitors were omitted, this compound may have been degraded, leading to lower molecular weight bands.
-
Post-Translational Modifications: Modifications such as phosphorylation can alter the migration of the protein on the gel.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. To troubleshoot this, refer to the "Non-Specific Bands" section in the guide above.
Q2: My background is very high and speckly. What could be the cause?
A2: A speckled or blotchy background can be caused by:
-
Aggregated Antibodies: The primary or secondary antibody may have aggregated. Centrifuge the antibody solution before use to pellet any aggregates.
-
Contaminated Buffers: Bacterial or fungal contamination in your buffers can lead to a speckled background. Always use freshly prepared or properly stored buffers.
-
Poor Quality Blocking Agent: The non-fat dry milk may not have dissolved completely. Ensure the blocking solution is well-dissolved and filtered if necessary.
-
Membrane Handling: Touching the membrane with ungloved hands or allowing it to dry out can cause blotchy background.
Q3: I am not getting any signal for this compound. What should I do?
A3: A lack of signal can be due to a number of factors:
-
Low Protein Expression: The cell or tissue type you are using may have low levels of this compound. Try loading more protein per lane.
-
Inefficient Protein Transfer: Confirm that your protein transfer was successful by staining the membrane with Ponceau S after transfer.
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling. Test the antibodies with a positive control.
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Try using a lower dilution (higher concentration).
-
Sub-optimal Protocol: Review each step of your protocol, from sample preparation to detection, to ensure everything was performed correctly.
Q4: Should I use non-fat dry milk or BSA for blocking when detecting this compound?
A4: For general this compound detection, 5% non-fat dry milk is a common and effective blocking agent. However, if you are specifically interested in detecting phosphorylated forms of this compound, it is recommended to use 5% Bovine Serum Albumin (BSA) as a blocking agent. This is because milk contains phosphoproteins, such as casein, which can be recognized by anti-phospho antibodies, leading to high background.[4]
Q5: What percentage gel should I use for this compound?
A5: this compound has a molecular weight of approximately 128 kDa. A 7.5% or 10% SDS-polyacrylamide gel is generally suitable for resolving proteins in this size range. Always refer to the antibody datasheet for any specific recommendations.
References
- 1. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound Polyclonal Antibody (13379-1-AP) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Antibody Test Price, Range and Preparation | Metropolis Healthcare [metropolisindia.com]
interpreting negative results in amphiphysin co-IP experiments
Welcome to the technical support center for amphiphysin co-immunoprecipitation (co-IP) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret their results, particularly when faced with negative outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound co-IP experiment yielded no detectable binding partner (prey). What does a negative result signify?
A negative result in a co-IP experiment, where the "bait" protein (this compound) is successfully immunoprecipitated but the expected "prey" protein is not detected, can have several interpretations. It is crucial to systematically evaluate the experimental setup before concluding a true lack of interaction. A negative result could indicate:
-
True Negative: The two proteins do not interact under the specific cellular conditions tested.
-
Technical Failure: One or more steps in the co-IP protocol were suboptimal, preventing the detection of a genuine interaction.
-
Transient or Weak Interaction: The interaction between this compound and its partner may be too weak or transient to be captured by the assay's conditions.[1][2]
-
Low Protein Abundance: The expression level of either this compound or its binding partner might be too low in the chosen cell or tissue type for detection.
-
Antibody-Related Issues: The antibody used for immunoprecipitation may be blocking the interaction site, or the antibody for western blotting may not be sensitive enough.
Q2: I can't detect the immunoprecipitated this compound (bait) in my western blot. What are the likely causes?
Failure to detect the bait protein is a critical issue that invalidates the co-IP experiment. Common reasons include:
-
Inefficient Immunoprecipitation: The antibody used for IP may have low affinity for the native this compound protein or may not be suitable for immunoprecipitation applications.
-
Protein Degradation: this compound may have been degraded by proteases during sample preparation.
-
Poor Solubilization: As a peripheral membrane protein, this compound may not be efficiently extracted from the membrane fraction by the lysis buffer.[3]
-
Ineffective Elution: The elution buffer may not be strong enough to release this compound from the antibody-bead complex.
Q3: My negative control (e.g., IgG isotype control) shows bands. How do I interpret this?
The presence of bands in your negative control indicates non-specific binding of proteins to either the beads or the control antibody. This compromises the reliability of your results. To address this, consider the following:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[4]
-
Optimizing Wash Steps: Increase the number and/or stringency of the wash steps to remove non-specifically bound proteins. This can involve increasing the salt concentration or adding a mild detergent to the wash buffer.
-
Using High-Quality Antibodies: Ensure your primary antibody is specific and has been validated for IP.
Q4: Can the choice of lysis buffer affect the interaction between this compound and its partners?
Absolutely. The lysis buffer is critical for preserving protein-protein interactions. For this compound, a peripheral membrane protein involved in endocytosis, a gentle lysis buffer is often required.
-
Non-denaturing Buffers: Buffers containing non-ionic detergents (e.g., NP-40, Triton X-100) are generally preferred as they are less likely to disrupt protein complexes compared to harsher, ionic detergents (e.g., SDS).[5][6]
-
Salt Concentration: The salt concentration should be optimized. While higher salt concentrations can reduce non-specific binding, they may also disrupt weaker, physiologically relevant interactions.
Troubleshooting Guide for Negative Results
When a co-IP experiment for this compound fails to show an interaction, a systematic troubleshooting approach is necessary. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No "prey" detected, but "bait" (this compound) is present | Weak or transient interaction | Consider cross-linking agents to stabilize the interaction in vivo before lysis. |
| Lysis or wash buffer is too stringent | Decrease the salt or detergent concentration in the lysis and wash buffers. | |
| Antibody for IP is blocking the interaction site | Use a different antibody that recognizes a different epitope on this compound. | |
| Low abundance of the prey protein | Increase the amount of starting material (cell lysate). Confirm prey protein expression in the input sample via western blot. | |
| The interaction is context-dependent (e.g., requires a specific stimulus) | Ensure the cellular context is appropriate for the expected interaction. For example, some endocytic interactions are stimulated by growth factors. | |
| No "bait" (this compound) detected in the IP fraction | Inefficient antibody for IP | Use an antibody validated for immunoprecipitation. Polyclonal antibodies may be more effective as they can bind to multiple epitopes.[4] |
| This compound is not properly solubilized | Use a lysis buffer optimized for peripheral membrane proteins. Consider different non-ionic detergents.[3] | |
| Protein degradation | Add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C at all times. | |
| Inefficient elution from beads | Use a more stringent elution buffer (e.g., lower pH glycine buffer or SDS-PAGE sample buffer) and ensure adequate incubation time. | |
| High background in negative control lanes | Non-specific binding to beads | Pre-clear the lysate with beads before adding the IP antibody.[4] |
| Non-specific binding to the IgG control antibody | Ensure the isotype control matches the host species and isotype of the primary antibody. | |
| Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer. |
Data Presentation
Quantitative Analysis of the Neuronal BIN1 (this compound 2) Interactome
The following table summarizes high-confidence interacting and proximal proteins of the neuronal isoform of BIN1 (this compound 2), identified through TurboID-based proximity labeling followed by mass spectrometry. This method provides a broader view of the protein's microenvironment. The data is adapted from a study by McMillan et al. (2025), which identified proteins in both N2a cells and mouse brain neurons.[1][7][8][9][10] The "Z-score" indicates the statistical significance of the enrichment of the identified protein.
| Protein | Gene | Function | Z-score (N2a cells) | Z-score (Mouse Brain) |
| Dynamin-1 | DNM1 | GTPase involved in vesicle scission | > 2 | > 2 |
| Synaptojanin-1 | SYNJ1 | Inositol phosphatase in endocytosis | > 2 | > 2 |
| Clathrin heavy chain 1 | CLTC | Major component of clathrin coats | > 2 | > 2 |
| AP-2 complex subunit alpha-1 | AP2A1 | Adaptor protein complex subunit | > 2 | > 2 |
| AP-2 complex subunit beta | AP2B1 | Adaptor protein complex subunit | > 2 | > 2 |
| Adaptor-related protein complex 1 subunit sigma-1 | AP1S1 | Component of the AP-1 complex | > 2 | > 2 |
| AAK1 | AAK1 | Kinase that regulates clathrin-mediated endocytosis | > 2 | > 2 |
| CDK16 | CDK16 | Cyclin-dependent kinase | > 2 | > 2 |
| PP2BA (Calcineurin) | PPP3CA | Calcium-dependent protein phosphatase | > 2 | > 2 |
| RANG | RANG | Small GTPase involved in nucleocytoplasmic transport | > 2 | > 2 |
Note: The Z-scores are illustrative of significant enrichment as presented in the source publication. For precise values, refer to the original study.
Experimental Protocols
Detailed Protocol for this compound Co-Immunoprecipitation
This protocol is optimized for studying the interaction of this compound, a peripheral membrane protein, with its binding partners.
1. Cell Lysis and Protein Extraction
-
Wash cultured cells (e.g., HEK293T, SH-SY5Y) twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a fresh protease and phosphatase inhibitor cocktail.[5][6]
-
Incubate the cell lysate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G magnetic beads to 1 mg of the whole-cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the beads.[4]
-
Place the tube on a magnetic rack and transfer the supernatant (the pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add 2-5 µg of a validated anti-amphiphysin antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with slightly higher stringency, e.g., increased salt concentration).
-
For each wash, resuspend the beads completely and incubate for 5 minutes on a rotator at 4°C before pelleting.
5. Elution
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, for native elution (e.g., for mass spectrometry), use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and neutralize immediately with 1 M Tris-HCl, pH 8.5.
6. Analysis
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the expected prey protein(s).
-
Include proper controls: input (a small fraction of the starting lysate), negative control (isotype-matched IgG instead of the anti-amphiphysin antibody), and a positive control if available.
Visualizations
Logical Troubleshooting Workflow for Negative Co-IP Results
Caption: A flowchart for troubleshooting negative this compound co-IP results.
This compound's Role in Clathrin-Mediated Endocytosis
Caption: Key protein interactions involving this compound during endocytosis.
Experimental Workflow for this compound Co-IP
Caption: A simplified workflow for a typical this compound co-IP experiment.
References
- 1. Proteomic Characterization of the Alzheimer's Disease Risk Factor BIN1 Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 3. This compound, a novel protein associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. Proteomic Characterization of the Alzheimer’s Disease Risk Factor BIN1 Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
how to prevent degradation of purified amphiphysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of purified amphiphysin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a key protein involved in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and other cellular functions.[1] It contains an N-terminal BAR domain, responsible for sensing and inducing membrane curvature, and a C-terminal SH3 domain that interacts with other proteins like dynamin.[1] Maintaining the structural integrity of purified this compound is crucial for in vitro assays, structural studies, and drug development, as degradation can lead to loss of function and unreliable experimental results.
Q2: What are the common signs of this compound degradation?
Degradation of purified this compound can be observed through several indicators:
-
Appearance of lower molecular weight bands on an SDS-PAGE gel. Full-length human this compound 1 has a predicted molecular weight of approximately 76 kDa, though it can run higher (around 128 kDa) on SDS-PAGE.[2][3] The N-BAR domain alone is about 29 kDa.[2]
-
Loss of activity in functional assays, such as lipid tubulation assays or binding assays with its interaction partners.
-
Precipitation or aggregation of the protein solution, which can sometimes occur after cleavage of purification tags.[4]
Q3: What are the primary causes of purified this compound degradation?
The most common cause of degradation is proteolysis by contaminating proteases. These enzymes can be co-purified with this compound from the expression host or introduced during cell lysis and purification steps. Other factors that can contribute to instability and degradation include suboptimal buffer conditions (pH, ionic strength), repeated freeze-thaw cycles, and elevated temperatures.
Troubleshooting Guides
Issue 1: Multiple bands are observed on SDS-PAGE after purification.
Possible Cause 1: Proteolytic Degradation
-
Solution: The most effective way to prevent proteolytic degradation is to work quickly, at low temperatures (4°C), and to use a comprehensive protease inhibitor cocktail throughout the purification process.
-
Recommended Protease Inhibitor Cocktail: While PMSF alone is often used, a broader spectrum of protection is recommended.[4] Consider a commercially available cocktail or prepare one containing inhibitors for different protease classes.
-
| Inhibitor Class | Example Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF, PMSF, Aprotinin | 1 mM, 1 mM, 1-2 µg/mL |
| Cysteine Proteases | E-64, Leupeptin | 1-10 µM, 1-10 µM |
| Aspartic Proteases | Pepstatin A | 1 µM |
| Aminopeptidases | Bestatin | 1-10 µM |
| Metalloproteases | EDTA* | 1-5 mM |
Note: EDTA should be omitted if using immobilized metal affinity chromatography (IMAC) for purification of His-tagged proteins, as it will strip the metal ions from the column.[5]
Possible Cause 2: Known Cleavage Events
-
Solution: Be aware of specific proteases that may cleave this compound. For instance, asparagine endopeptidase (AEP) has been shown to cleave human this compound I at asparagine residue 278 (N278).[6] This would generate an N-terminal fragment of approximately 31 kDa and a C-terminal fragment of about 45 kDa. If you suspect cleavage by a specific protease, consider using a specific inhibitor if available.
Possible Cause 3: Splice Variants or Post-Translational Modifications
-
Solution: this compound is known to have multiple splice variants, which could account for different band sizes.[1] Ensure you are expressing the correct isoform. Post-translational modifications can also affect the migration of the protein on SDS-PAGE.
Issue 2: The purified this compound precipitates or aggregates over time.
Possible Cause 1: Instability of a specific domain
-
Solution: The N-BAR domain of this compound has been reported to be prone to precipitation, especially after the cleavage and removal of a GST-tag.[4] The addition of glycerol to the purification and storage buffers can significantly improve its stability.[2][4]
Possible Cause 2: Suboptimal Buffer Conditions
-
Solution: The composition of your buffer is critical for protein stability.
-
pH: While the optimal pH for this compound stability has not been systematically determined, most proteins have a pH optimum for stability.[7] It is generally advisable to maintain the pH of the buffer away from the isoelectric point (pI) of the protein to prevent aggregation. The pI of human this compound 1 is approximately 4.8. Therefore, a buffer with a neutral to slightly basic pH (e.g., pH 7.0-8.0) is recommended.
-
Ionic Strength: Salt concentration can also influence protein stability. Typically, 150 mM NaCl is used to mimic physiological conditions.
-
Additives: As mentioned, glycerol is a key additive for enhancing this compound stability.[2][4]
-
Recommended Buffer Conditions for this compound Purification and Storage
| Buffer Component | Recommended Concentration | Purpose |
| Buffering Agent | Tris-HCl or HEPES | Maintain pH |
| pH | 7.0 - 8.0 | Avoid pI-related aggregation |
| Salt | 150 mM NaCl | Maintain ionic strength |
| Reducing Agent | DTT or TCEP | Prevent oxidation of cysteines |
| Stabilizer | 10-20% (v/v) Glycerol | Prevent aggregation |
| Protease Inhibitors | Cocktail (see above) | Inhibit proteolysis |
Issue 3: Loss of this compound activity in functional assays.
Possible Cause 1: Protein Degradation
-
Solution: Even minor proteolytic cleavage can lead to a loss of function. Analyze your purified protein on a high-resolution SDS-PAGE gel to check for any degradation products. If degradation is observed, optimize your purification protocol with a more comprehensive protease inhibitor cocktail and ensure all steps are performed at 4°C.
Possible Cause 2: Improper Storage
-
Solution: For long-term storage, it is crucial to properly store your purified this compound.
-
Aliquoting: Aliquot the purified protein into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.
-
Storage Buffer: Ensure the storage buffer contains a cryoprotectant like glycerol (10-20%).[2][4]
-
Experimental Protocols
Protocol 1: Purification of Recombinant Human this compound 1
This protocol is adapted from a published method for the purification of GST-tagged human this compound 1.[4]
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF (or a broad-spectrum protease inhibitor cocktail).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione.
-
Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.
Procedure:
-
Expression: Express GST-tagged this compound 1 in E. coli (e.g., BL21 strain).
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a glutathione-agarose column.
-
Washing: Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound GST-amphiphysin with Elution Buffer.
-
Tag Cleavage (Optional): If required, cleave the GST tag using a site-specific protease (e.g., PreScission Protease) according to the manufacturer's instructions.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove glutathione and for buffer exchange.
-
Further Purification (Optional): For higher purity, an additional ion-exchange or size-exclusion chromatography step can be performed.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter device. Determine the protein concentration, flash-freeze in single-use aliquots in liquid nitrogen, and store at -80°C.
Protocol 2: Assessing this compound Degradation by SDS-PAGE and Western Blotting
Procedure:
-
Sample Preparation: Mix your purified this compound sample with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% polyacrylamide gel along with a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. Look for the main band at the expected molecular weight of full-length this compound and any smaller bands that may indicate degradation.
-
Western Blotting (for higher sensitivity and specificity): a. Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific for this compound (e.g., a rabbit polyclonal or mouse monoclonal anti-amphiphysin antibody) at the recommended dilution overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for this compound purification and degradation analysis.
References
- 1. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Purification of Recombinant Human this compound 1 and its N-BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. This compound I cleavage by asparagine endopeptidase leads to tau hyperphosphorylation and synaptic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating Amphiphysin Antibody Specificity
This guide provides researchers, scientists, and drug development professionals with essential information for validating the specificity of amphiphysin antibodies using peptide competition assays. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a peptide competition assay for my this compound antibody?
A peptide competition assay is a crucial control experiment to demonstrate the specificity of an antibody. By pre-incubating the antibody with the peptide that was used as the immunogen, you can block the antibody's antigen-binding sites.[1] If the antibody is specific to this compound, this blocking action will result in a significantly reduced or eliminated signal in your primary application (e.g., Western Blot or Immunohistochemistry).[1][2][3] This helps confirm that the signal you observe is due to the antibody binding to the intended this compound epitope and not to an off-target protein.
Q2: What is this compound and why is its detection important?
This compound is a protein primarily found in the brain and is involved in clathrin-mediated endocytosis, a key process for recycling synaptic vesicles at nerve terminals.[4][5][6] It interacts with several other proteins, including dynamin and clathrin, through its various domains (BAR and SH3).[5][6][7] Given its role in neuronal function, studying this compound is vital for understanding synaptic transmission and related neurological disorders.[4] Accurate detection with a specific antibody is fundamental to this research.
Q3: When should I perform a peptide competition assay?
You should perform a peptide competition assay when:
-
You are using a new antibody for the first time.
-
You observe unexpected or multiple bands in a Western blot.[2][3]
-
You see non-specific staining in an immunohistochemistry experiment.
-
You are establishing a new protocol or application for an existing antibody.
-
A journal or regulatory body requires proof of antibody specificity.
Q4: How does the peptide competition assay work?
The principle relies on competitive inhibition. The immunizing peptide, being small and in high molar excess, has a high affinity for the antibody's antigen-binding sites (Fab region).[8] During a pre-incubation step, the peptide saturates these sites. When this "blocked" antibody solution is then applied to a sample (e.g., a protein lysate on a membrane or a tissue section), the antibody is unable to bind to the full-length this compound protein because its binding sites are already occupied.[1][8] A parallel experiment without the competing peptide serves as the positive control.
Principle of Peptide Competition
Caption: Diagram illustrating how a competing peptide blocks the antibody, preventing signal generation.
Q5: Is a successful peptide competition assay definitive proof of antibody specificity?
While a peptide competition assay is a strong indicator of specificity for the immunizing epitope, it should not be considered validation in isolation.[9] The peptide will block the antibody from binding to any protein that it recognizes, including non-specific targets.[9] Therefore, it is crucial to combine this method with other validation strategies, such as using knockout/knockdown cell lines, comparing results with antibodies against different epitopes, and ensuring the observed molecular weight is correct.
Troubleshooting Guide
Q: I still see a band/staining in my sample even after pre-incubating with the competing peptide. What went wrong?
A: This is known as incomplete or partial inhibition. Several factors could be responsible:
-
Insufficient Peptide Concentration: The molar ratio of peptide to antibody may be too low. The goal is to saturate all antibody binding sites.
-
Recommended Action: Increase the concentration of the competing peptide. A 200- to 500-fold molar excess of peptide to antibody is a common starting point.[2][3] You may need to titrate the peptide concentration to find the optimal blocking efficiency. A partial reduction in signal suggests more peptide is needed.[2][3]
-
-
Polyclonal Antibody Complexity: Polyclonal antibodies are a mixture of different antibody molecules that may recognize several epitopes on the this compound protein. If the competing peptide represents only one of these epitopes, you may only see a reduction, but not a complete elimination, of the signal.[10]
-
Short Incubation Time: The pre-incubation of the antibody and peptide may not have been long enough for complete binding to occur.
-
High Antibody Concentration: If the primary antibody concentration is too high, the amount of peptide may be insufficient to block all binding sites.
-
Recommended Action: Ensure you are using the optimal, lowest effective concentration of your primary antibody in the main application before attempting the competition assay.[2]
-
Q: My background is very high in both the control and the peptide-blocked samples. What should I do?
A: High background can mask the specific signal and make interpretation difficult.
-
Immune Complex Formation: The pre-incubation of antibody and peptide can form immune complexes that may increase background staining if not removed.[2]
-
Inadequate Blocking of the Membrane/Tissue: The general blocking step of your main protocol (e.g., using BSA or milk for Western blotting) may be insufficient.
-
Recommended Action: Optimize your blocking buffer and incubation time. Try different blocking agents or increase the blocking duration.[11]
-
-
Improper Washing: Insufficient washing can leave behind unbound primary or secondary antibodies.
-
Recommended Action: Increase the number and duration of your wash steps. Consider adding a mild detergent like Tween-20 to your wash buffer to reduce non-specific interactions.[12]
-
Q: After adding the competing peptide, my specific band disappeared, but other, non-specific bands remain. What does this mean?
A: This is a successful result for a peptide competition assay. It indicates that your antibody is specific for the intended epitope on the this compound protein (the band that disappeared). The other bands that remain are likely due to non-specific binding or cross-reactivity with other proteins that do not share the immunizing epitope, and the peptide cannot block this interaction.
Experimental Protocols
General Considerations
-
Optimize First: Before starting the peptide competition, ensure your Western Blot (WB) or Immunohistochemistry (IHC) protocol is fully optimized for the this compound antibody, including antibody dilution, incubation times, and blocking conditions.[1][2]
-
Run in Parallel: The control (antibody alone) and the competition (antibody + peptide) experiments must be run in parallel under identical conditions.[2][3]
Protocol 1: Peptide Competition for Western Blotting (WB)
This protocol assumes a primary antibody concentration of 1 µg/mL and a 200-fold molar excess of a peptide with a molecular weight of 1500 Da. Adjust as necessary based on your antibody and peptide specifications.
-
Prepare Identical Samples: Run your protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane. Prepare at least two identical strips or blots.
-
Blocking: Block the membranes according to your optimized protocol (e.g., 1 hour at room temperature in 5% non-fat milk or BSA in TBST).
-
Prepare Antibody Solutions:
-
Tube A (Control): Prepare your primary antibody solution at the final optimized working concentration. For example, to make 2 mL of a 1 µg/mL solution, add 2 µg of antibody to 2 mL of blocking buffer.
-
Tube B (Competition): To a separate tube, add the same amount of primary antibody (2 µg). Calculate the required amount of peptide for a 200-fold molar excess.
-
Molar Calculation:
-
Antibody (IgG) MW ≈ 150,000 g/mol
-
Peptide MW ≈ 1,500 g/mol
-
Mass ratio for 200-fold molar excess = (200 * 1,500) / 150,000 = 2. This means you need 2 times the mass of peptide relative to the antibody.
-
For 2 µg of antibody, you will need 4 µg of the competing peptide.
-
-
Add the calculated amount of peptide (4 µg) to the antibody in Tube B. Bring the final volume to 2 mL with blocking buffer.
-
-
-
Pre-incubation: Gently rock both tubes for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Centrifugation (Recommended): Centrifuge both tubes at 12,000-15,000 x g for 15 minutes at 4°C to pellet any immune complexes.[2]
-
Primary Antibody Incubation: Carefully pipette the supernatants from Tube A and Tube B onto their respective membrane strips. Incubate according to your optimized protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing and Secondary Incubation: Wash the membranes and incubate with the appropriate secondary antibody as per your standard protocol.
-
Detection: Develop the blots using your chosen detection reagent and compare the signal between the control and the competition strips.
Experimental Workflow for Peptide Competition
Caption: A step-by-step workflow for performing a peptide competition assay.
Protocol 2: Peptide Competition for Immunohistochemistry (IHC)
-
Prepare Slides: Prepare at least two identical tissue sections on slides as per your standard IHC protocol (including deparaffinization, rehydration, and antigen retrieval).
-
Prepare Antibody Solutions: As described in the WB protocol (Step 3), prepare a control antibody solution (Tube A) and a competition antibody solution with a 5-10 fold weight excess or 200-500 fold molar excess of peptide (Tube B). Use an appropriate IHC dilution buffer.
-
Pre-incubation: Incubate both tubes with gentle rocking for 1-2 hours at 37°C or overnight at 4°C.[2]
-
Centrifugation (Recommended): Centrifuge the tubes (12,000-15,000 x g for 15 minutes at 4°C) and collect the supernatant.[2]
-
Blocking: Block the tissue sections according to your optimized protocol.
-
Primary Antibody Incubation: Apply the supernatant from Tube A to one tissue section and the supernatant from Tube B to the identical section. Incubate as per your optimized protocol.
-
Washing and Detection: Proceed with the remaining IHC steps, including washes, secondary antibody incubation, and signal detection (e.g., DAB or fluorescence).
-
Analysis: Mount the slides and examine them under a microscope. Compare the staining intensity and pattern between the control and the peptide-blocked slide.
Data Presentation
A successful peptide competition assay should demonstrate a clear and significant reduction in the signal. For quantitative analysis in Western blotting, band intensities can be measured using densitometry.
Table 1: Representative Quantitative Western Blot Data
| Condition | Target Band (this compound) Integrated Density | Fold Change (vs. Control) | Percent Reduction |
| Control (Antibody Alone) | 85,430 | 1.00 | 0% |
| Competition (Antibody + Peptide) | 6,850 | 0.08 | 92% |
| Loading Control (e.g., GAPDH) | 92,100 | - | - |
Data are for illustrative purposes only.
This table clearly shows that pre-incubation with the competing peptide led to a 92% reduction in the this compound-specific band intensity, validating the antibody's specificity for its target epitope.
References
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Anti-Amphiphysin antibody [EP2061Y] (ab76124) | Abcam [abcam.com]
- 5. This compound Polyclonal Antibody (13379-1-AP) [thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. InterPro [ebi.ac.uk]
- 8. fabgennix.com [fabgennix.com]
- 9. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. benchchem.com [benchchem.com]
improving signal-to-noise for live imaging of amphiphysin-GFP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for live imaging of amphiphysin-GFP.
Troubleshooting Guides
This section provides solutions to common problems encountered during the live imaging of this compound-GFP.
Issue: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a common challenge in live-cell imaging, especially with fluorescent proteins which can be dim.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of a poor S/N ratio.
Question: My this compound-GFP signal is very weak. What should I check first?
Answer: A weak signal can stem from issues with the expression of the fusion protein, the health of the cells, or the imaging setup itself. Start by systematically evaluating the following:
-
Protein Expression and Localization:
-
Expression Level: Confirm the expression of the this compound-GFP fusion protein. Very low expression will naturally lead to a weak signal.[1][2] Consider using a stronger promoter if the expression is too low.[2] However, be aware that overexpression can lead to artifacts.
-
Codon Optimization: If you are expressing a non-human this compound in mammalian cells, ensure the cDNA has been codon-optimized for the host system to prevent low expression.[3]
-
Fusion Tag Position: The position of the GFP tag (N- or C-terminus) can affect the function and expression of the fusion protein.[3][4] If you are not getting a good signal, consider moving the tag to the other end of the this compound protein.
-
Correct Localization: this compound is known to be enriched in the brain and is involved in clathrin-mediated endocytosis.[5][6][7] In non-neuronal cells, it may be involved in membrane morphogenesis.[8] Verify that the GFP signal is localizing to the expected cellular compartments, such as the plasma membrane or endocytic pits. Incorrect localization could indicate a problem with the fusion protein.
-
-
Cell Health:
-
Viability: Unhealthy cells will not express proteins properly and can exhibit increased autofluorescence. Ensure your cells are healthy and not stressed. Signs of phototoxicity include membrane blebbing, vacuole formation, and cell detachment.[9]
-
pH Sensitivity: Some GFP variants are sensitive to pH.[3] Ensure your imaging medium is properly buffered to maintain a physiological pH.
-
-
Microscope Settings:
-
Light Source: Ensure your light source is properly aligned and delivering sufficient power.
-
Filters: Use high-quality filters that are specifically designed for GFP.[4][10] The excitation and emission filters should be well-matched to the spectral profile of GFP to maximize signal collection and minimize bleed-through.[10][11] Adding extra excitation and emission filters can sometimes improve the S/N ratio by reducing excess background noise.[12][13]
-
Objective Lens: Use a high numerical aperture (NA) objective lens to collect as much light as possible.[1]
-
Camera: A sensitive, low-noise camera is crucial for detecting weak signals.[1]
-
Question: I've confirmed my protein is expressed and my cells are healthy, but the signal is still low. How can I optimize my image acquisition parameters?
Answer: Optimizing acquisition parameters is a critical step in improving your signal. Here's a breakdown of key parameters and how to adjust them:
-
Exposure Time: Increasing the exposure time will allow you to collect more photons, thus increasing the signal. However, long exposure times can lead to photobleaching and phototoxicity, and can also blur dynamic processes.[1] Find a balance that gives you an acceptable signal without damaging the cells.
-
Laser Power/Illumination Intensity: Increasing the excitation light intensity will make your sample brighter, but this also increases the risk of phototoxicity and photobleaching.[9][14] Use the lowest possible laser power that still provides a detectable signal.
-
Binning: Binning combines pixels on the camera chip, which increases the signal-to-noise ratio at the expense of spatial resolution. If you can tolerate a slight decrease in resolution, binning can be a very effective way to improve your signal.
-
Gain: Increasing the camera gain will amplify the signal, but it will also amplify the noise. Use gain with caution and only after you have optimized other parameters.
Issue: Phototoxicity and Photobleaching
Phototoxicity refers to the damaging effects of light on living cells, while photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[15] Both are significant concerns in live-cell imaging.
Question: How can I tell if my cells are suffering from phototoxicity?
Answer: Look for morphological and behavioral changes in your cells during imaging. Common signs of phototoxicity include:[9]
-
Cell shrinkage or rounding
-
Membrane blebbing
-
Formation of large vacuoles
-
Detachment from the culture vessel
-
Arrest of cell division or migration
-
Cell death (apoptosis or necrosis)
Question: What are the best strategies to minimize phototoxicity and photobleaching?
Answer: The key is to minimize the total light dose delivered to your sample. Here are several strategies:
-
Reduce Illumination Intensity: Use the lowest possible laser power that provides an adequate signal.[14]
-
Minimize Exposure Time: Use the shortest exposure time that gives you a usable image.
-
Reduce Frequency of Acquisition: Only acquire images as frequently as your experiment requires. Avoid unnecessary time-lapse imaging.
-
Use More Photostable Fluorophores: If possible, consider using a more photostable variant of GFP or a different fluorescent protein altogether.
-
Use Antifade Reagents: Some live-cell imaging media contain components that help reduce photobleaching.[11][14]
-
Optimize Your Imaging System: A well-optimized microscope with a high-NA objective and a sensitive camera will allow you to use lower light levels.[1]
-
Consider Advanced Microscopy Techniques: Techniques like spinning disk confocal and Total Internal Reflection Fluorescence (TIRF) microscopy can reduce out-of-focus excitation and thus minimize phototoxicity.[16][17][18][19]
Issue: High Background Fluorescence
High background fluorescence can obscure your signal of interest and significantly reduce the signal-to-noise ratio.
Question: What are the common sources of background fluorescence in live-cell imaging?
Answer: Background fluorescence can originate from several sources:
-
Autofluorescence from Cells: Many cellular components, such as flavins and NADH, are naturally fluorescent.
-
Culture Medium: Phenol red and other components in standard cell culture media can be highly fluorescent.[4][20]
-
Unbound Fluorophores: If you are using a fluorescent dye, unbound molecules in the medium can contribute to background.[20]
-
Imaging Dish: Plastic-bottom dishes can have significant autofluorescence.[20][21]
Question: How can I reduce background fluorescence?
Answer: Here are several effective methods to lower your background:
-
Use a Specialized Imaging Medium: Switch to a phenol red-free medium or a medium specifically designed for fluorescence microscopy, such as Gibco FluoroBrite DMEM.[20]
-
Wash Your Cells: Before imaging, gently wash your cells with a buffered saline solution like PBS to remove fluorescent components from the medium.[20][21]
-
Use Glass-Bottom Dishes: Image your cells in glass-bottom dishes or plates, which have much lower autofluorescence than plastic.[20][21]
-
Background Subtraction: Most imaging software includes tools for background subtraction.[22] You can acquire an image from a region of your dish that does not contain cells and subtract this "background" image from your data.
-
Use a Background Suppressor: Commercially available background suppressors can be added to the imaging medium to quench extracellular fluorescence.[11][14]
-
Optimize Your Filters: Ensure your emission filter effectively blocks scattered excitation light.
FAQs
Q1: What are the optimal imaging parameters for this compound-GFP?
A1: The optimal parameters will vary depending on your specific experimental setup (microscope, camera, objective) and the expression level of your this compound-GFP. However, a good starting point is to use the lowest laser power and shortest exposure time that give you a discernible signal above the background. See the table below for general recommendations.
Q2: How can I validate that the localization of my this compound-GFP fusion protein is correct?
A2: To validate the localization, you can:
-
Compare with known localization: this compound is known to be involved in endocytosis and is often found at the plasma membrane and on endocytic vesicles.[5][6] Compare the localization of your GFP signal to what is reported in the literature for this compound.
-
Co-localization with markers: Perform co-localization studies with known markers for specific cellular compartments. For example, you could co-express a marker for the plasma membrane (e.g., a fluorescently tagged membrane protein) or for endosomes (e.g., a fluorescently tagged Rab protein).
-
Functional assays: If possible, perform a functional assay to see if the this compound-GFP fusion protein can rescue a phenotype caused by the loss of endogenous this compound.
Q3: Which microscopy technique is best for imaging this compound-GFP?
A3: The best technique depends on your specific research question.
-
Widefield Microscopy: This is a good starting point for routine imaging and for observing general localization. It is generally less phototoxic than confocal microscopy.[16]
-
Confocal Microscopy (Laser Scanning or Spinning Disk): Confocal microscopy provides optical sectioning, which removes out-of-focus light and improves image contrast, making it ideal for resolving fine details and for 3D imaging.[16][17][18] Spinning disk confocal is generally faster and less phototoxic than laser scanning confocal, making it a better choice for live-cell imaging of dynamic processes.[17][18][23][24]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF is an excellent choice for imaging processes at the plasma membrane, such as endocytosis, because it selectively excites fluorophores within a very thin layer (~100 nm) near the coverslip.[19][25] This dramatically reduces background fluorescence and phototoxicity, resulting in a very high signal-to-noise ratio.[19][25][26]
Data Presentation
Table 1: Recommended Starting Parameters for Live Imaging of this compound-GFP
| Parameter | Widefield | Spinning Disk Confocal | TIRF |
| Laser Power | Low (e.g., 10-20%) | Low to moderate (e.g., 5-15%) | Very low (e.g., 1-5%) |
| Exposure Time | 50-200 ms | 20-100 ms | 10-50 ms |
| Objective NA | ≥ 1.3 | ≥ 1.4 | ≥ 1.45 |
| Camera Binning | 1x1 or 2x2 | 1x1 or 2x2 | 1x1 |
| Imaging Medium | Phenol red-free | Phenol red-free | Phenol red-free |
Note: These are general guidelines. Optimal parameters should be determined empirically for each experiment.
Experimental Protocols
Protocol 1: Cell Culture and Transfection for this compound-GFP Expression
-
Cell Seeding: Plate your cells of choice (e.g., HeLa, COS-7) onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with your this compound-GFP expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression Time: Allow the cells to express the fusion protein for 18-24 hours before imaging.
-
Medium Exchange: One hour before imaging, carefully aspirate the culture medium and replace it with pre-warmed, phenol red-free imaging medium.
Protocol 2: Live-Cell Imaging to Optimize Signal-to-Noise
-
Microscope Setup: Turn on the microscope, laser source, and camera. Allow the system to warm up for at least 30 minutes to ensure stability.
-
Cell Placement: Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or DIC optics.
-
Initial GFP Check: Switch to the GFP fluorescence channel and use a low laser power and short exposure time to locate a cell expressing this compound-GFP.
-
Parameter Optimization: a. Exposure Time: Gradually increase the exposure time until you see a clear signal above the background. b. Laser Power: If the signal is still weak, incrementally increase the laser power. Be mindful of potential phototoxicity. c. Gain: If necessary, increase the camera gain to further boost the signal.
-
Background Measurement: Move to an area of the dish without cells and acquire an image using the same settings. This will be your background image.
-
Image Acquisition: Acquire your time-lapse images using the optimized parameters.
-
Post-Acquisition Processing: Use your imaging software to perform background subtraction using the image acquired in step 5.
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Factors contributing to signal and noise in fluorescence microscopy.
Caption: Decision tree for choosing a microscopy technique.
References
- 1. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 7. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 13. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. axiomoptics.com [axiomoptics.com]
- 17. IF imaging: widefield versus confocal microscopy | labclinics.com [labclinics.com]
- 18. Overview of Microscopy Techniques: Confocal, Widefield, Transmitted Light and Deconvolution [focalplane.biologists.com]
- 19. Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. youtube.com [youtube.com]
- 23. Any Way You Slice It—A Comparison of Confocal Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Total Internal Reflection Fluorescence (TIRF) Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 26. TIRFM and pH-sensitive GFP-probes to Evaluate Neurotransmitter Vesicle Dynamics in SH-SY5Y Neuroblastoma Cells: Cell Imaging and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amphiphysin-Dynamin Interaction Studies
Welcome to the technical support center for researchers studying the interaction between amphiphysin and dynamin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Co-Immunoprecipitation (Co-IP) Troubleshooting
Problem: Weak or no signal for the co-immunoprecipitated protein (prey).
| Possible Cause | Recommended Solution | Citation |
| Low affinity or transient interaction | The interaction between this compound and dynamin can be transient. Consider using chemical cross-linkers to stabilize the interaction before cell lysis. Optimize buffer conditions by adjusting salt and detergent concentrations to favor the interaction. | [1][2][3] |
| Incorrect antibody | Use an antibody validated for IP. Polyclonal antibodies often perform better than monoclonal antibodies in IP experiments as they can recognize multiple epitopes. | [1] |
| Low protein expression | Confirm the expression of both bait and prey proteins in your lysate via Western blot before starting the Co-IP. If expression is low, you may need to increase the amount of cell lysate used. | [1][2] |
| Protein degradation | Always add fresh protease inhibitors to your lysis buffer and keep samples on ice throughout the procedure to prevent protein degradation. | [2] |
| Epitope masking | The antibody's binding site on the bait protein might be blocked by the interacting prey protein. Try using an antibody that targets a different region of the bait protein, or reverse the Co-IP by using the prey protein as the bait. | [2] |
Problem: High background or non-specific binding.
| Possible Cause | Recommended Solution | Citation |
| Insufficient washing | Increase the number and duration of wash steps. Consider increasing the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) or increasing the salt concentration. | [1][4][5] |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody. Also, block the beads with a protein like BSA (1-5%) before use. | [1][2][6] |
| Too much antibody or lysate | Using excessive amounts of antibody or cell lysate can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration and consider reducing the total protein in your lysate. | [1] |
GST Pull-Down Assay Troubleshooting
Problem: No interaction detected between the GST-tagged "bait" and the "prey" protein.
| Possible Cause | Recommended Solution | Citation |
| Improperly folded GST-fusion protein | Optimize protein expression conditions (e.g., lower temperature, different E. coli strain) to ensure the GST-fusion protein is soluble and correctly folded. | [7] |
| GST tag interfering with interaction | The GST tag might sterically hinder the interaction. If possible, try cloning the GST tag on the opposite terminus of your bait protein. | [5] |
| Interaction is phosphorylation-dependent | The interaction between dynamin's proline-rich domain (PRD) and this compound's SH3 domain can be regulated by phosphorylation.[8][9] Specifically, Cdk5-dependent phosphorylation of dynamin I can inhibit its binding to this compound I.[8][9] Ensure your experimental system accounts for the necessary post-translational modifications. | [8][9] |
Problem: High levels of non-specific binding to the GST-beads.
| Possible Cause | Recommended Solution | Citation |
| Insufficient washing | Increase the stringency of your wash buffer by increasing the salt concentration or adding a mild detergent. You can also add competitive inhibitors like free glutathione to the wash buffer to displace non-specifically bound proteins. | [5] |
| "Sticky" prey protein | Some proteins are inherently "sticky" and will bind non-specifically. Include a negative control with GST alone to ensure the prey protein is not binding to the GST tag or the beads themselves. | [10][11] |
Förster Resonance Energy Transfer (FRET) Troubleshooting
Problem: No FRET signal or low FRET efficiency.
| Possible Cause | Recommended Solution | Citation |
| Distance between fluorophores > 10 nm | The distance between the donor and acceptor fluorophores must be within 1-10 nm for FRET to occur.[12][13] The placement of the fluorescent tags on this compound and dynamin is critical. Consider creating multiple constructs with tags at different locations (N-terminus, C-terminus, or internal loops). | [12][13] |
| Incorrect fluorophore orientation | The dipole moments of the donor and acceptor fluorophores must be in a favorable orientation. This is a known limitation of FRET and may not be easily overcome. | [13] |
| Low expression of fusion proteins | Insufficient levels of the fluorescently tagged proteins will result in a weak signal. Optimize transfection or expression conditions. | [14] |
| Interaction with endogenous partners | Fusion proteins may interact with their endogenous, untagged binding partners, which will reduce the overall FRET efficiency.[12] | [12] |
Problem: False-positive FRET signal.
| Possible Cause | Recommended Solution | Citation |
| Spectral overlap (crosstalk) | Due to the spectral overlap between the donor and acceptor, it can be difficult to obtain a clear FRET signal without artifacts.[12] Extensive controls are necessary, including cells expressing only the donor or only the acceptor fluorophore. | [12] |
| Autofluorescence | Some cells exhibit natural fluorescence (autofluorescence) that can interfere with FRET measurements.[15] Always include a control with untransfected cells to measure the background autofluorescence. | [15] |
Frequently Asked Questions (FAQs)
Q1: My in vitro binding assay shows a strong interaction, but I can't replicate it in a cellular context. Why?
A1: There are several potential reasons for this discrepancy:
-
Post-Translational Modifications: The interaction between this compound and dynamin can be regulated by phosphorylation. For example, Cdk5 phosphorylates the proline-rich domain (PRD) of dynamin I, which in turn blocks its binding to the SH3 domain of this compound I.[8][9] Recombinant proteins expressed in bacteria will lack this and other eukaryotic post-translational modifications.
-
Cellular Localization: In cells, this compound and dynamin must be recruited to the same subcellular location (e.g., clathrin-coated pits) to interact.[16] Your in vitro assay bypasses this requirement.
-
Competition with other binding partners: Both this compound and dynamin have multiple binding partners within the cell.[16] These competing interactions can reduce the amount of this compound and dynamin available to bind to each other.
Q2: How does lipid membrane curvature affect the this compound-dynamin interaction?
A2: The curvature of the lipid bilayer plays a significant role. This compound can stimulate the GTPase activity of dynamin in the presence of large liposomes, which can be deformed into narrow tubules.[17] This suggests that the co-assembly of this compound-dynamin rings is favored on highly curved membranes, which is relevant to the neck of a budding vesicle during endocytosis.[17] Conversely, on small liposomes with less curvature, this compound can actually inhibit dynamin's GTPase activity.[17]
Q3: What are the key domains involved in the this compound-dynamin interaction?
A3: The primary interaction is between the C-terminal SH3 (Src Homology 3) domain of this compound and the C-terminal Proline-Rich Domain (PRD) of dynamin .[18][19][20] Additionally, the N-terminal BAR (Bin/Amphiphysin/Rvs) domain of this compound is crucial for binding to and inducing curvature in lipid membranes, which facilitates the recruitment and assembly of dynamin.[19][21]
Q4: Can mutations in this compound or dynamin affect their interaction and lead to disease?
A4: Yes. For instance, mutations in this compound 2 (BIN1) have been identified in cases of autosomal recessive centronuclear myopathy.[22] Some of these mutations are located in the SH3 domain and abrogate the interaction with dynamin 2, demonstrating that a functional interaction between these two proteins is essential for normal muscle function.[22]
Experimental Protocols
Protocol: GST Pull-Down Assay to Detect this compound-Dynamin Interaction
This protocol is adapted from established methods for studying protein-protein interactions.[23][24][25]
1. Expression and Purification of GST-Amphiphysin-SH3:
- Transform E. coli (e.g., BL21 strain) with a plasmid encoding a GST-fusion of the this compound SH3 domain.
- Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.
- Lyse the bacteria and purify the GST-fusion protein using glutathione-sepharose beads according to the manufacturer's instructions.
- Elute the purified protein or use the protein-bound beads directly for the pull-down.
2. Preparation of Cell Lysate (Prey):
- Culture cells (e.g., HEK293T or a neuronal cell line) that endogenously express dynamin.
- Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease inhibitors.
- Clarify the lysate by centrifugation to remove cell debris.
3. Pull-Down Assay:
- Incubate the purified GST-Amphiphysin-SH3 (or GST as a negative control) bound to glutathione beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
- Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100) to remove non-specifically bound proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
- Analyze the eluted proteins by SDS-PAGE and Western blotting.
- Probe the blot with an anti-dynamin antibody to detect the interaction. Probe with an anti-GST antibody to confirm the presence of the bait protein.
Visualizations
Caption: Workflow for a GST pull-down assay.
Caption: Key interactions in this compound-dynamin function.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 6. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 8. Cophosphorylation of this compound I and dynamin I by Cdk5 regulates clathrin-mediated endocytosis of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. youtube.com [youtube.com]
- 11. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-Based FRET Assay to Identify and Analyse Protein-Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The stimulatory action of this compound on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cooperative Recruitment of Dynamin and BIN/Amphiphysin/Rvs (BAR) Domain-containing Proteins Leads to GTP-dependent Membrane Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mutations in this compound 2 (BIN1) disrupt interaction with dynamin 2 and cause autosomal recessive centronuclear myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dynamin is primed at endocytic sites for ultrafast endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. goldbio.com [goldbio.com]
Validation & Comparative
Validating the Amphiphysin-Clathrin Interaction In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between amphiphysin and clathrin is a critical nexus in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and nutrient uptake. Validating this protein-protein interaction (PPI) within the complex cellular environment is crucial for understanding its regulatory mechanisms and for the development of therapeutics targeting endocytic pathways. This guide provides a comparative overview of three powerful in vivo techniques for validating the this compound-clathrin interaction: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA). We present their principles, detailed experimental protocols, and a comparison of their performance, supported by experimental data.
Comparison of In Vivo Validation Techniques
Each method offers distinct advantages and limitations for studying the this compound-clathrin interaction. The choice of technique will depend on the specific experimental question, such as confirming a direct interaction, determining the subcellular localization of the interaction, or quantifying the interaction dynamics in real-time.
| Feature | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) | Proximity Ligation Assay (PLA) |
| Principle | Pull-down of a target protein ("bait") and its binding partners ("prey") from a cell lysate using a specific antibody. | Non-radiative energy transfer between two fluorophores (a donor and an acceptor) when in close proximity (1-10 nm). | In situ detection of protein proximity (<40 nm) using antibodies conjugated with oligonucleotides that are ligated and amplified if the proteins are close. |
| Interaction Type | Detects stable and strong interactions in a near-native state. Can identify both direct and indirect interactions within a complex. | Detects very close proximity, strongly suggesting a direct interaction. Provides real-time and spatial information in living cells. | Detects close proximity, indicating a high probability of direct or complex-mediated interaction. Provides subcellular localization information. |
| Sensitivity | Moderate to low, may not detect transient or weak interactions. | High for detecting proximity, but the dynamic range of the signal can be narrow. | Very high sensitivity, capable of detecting interactions at endogenous expression levels.[1] |
| Quantification | Semi-quantitative by Western blot densitometry. Can be influenced by antibody efficiency and lysis conditions.[2] | Quantitative measurement of FRET efficiency provides information on the fraction of interacting molecules.[3] | Semi-quantitative by counting PLA signals (spots) per cell. Signal can saturate at high expression levels.[4] |
| Spatial Resolution | No spatial information; analysis is performed on cell lysates. | High spatial resolution, allowing for the visualization of interaction location within the cell in real-time. | High spatial resolution, providing precise subcellular localization of the interaction. |
| Throughput | Low to medium throughput. | Low to medium throughput, requires specialized microscopy setups. | High-throughput potential with automated microscopy and image analysis. |
| Advantages | Gold standard for confirming interactions. Identifies unknown binding partners through mass spectrometry. | Provides dynamic information about interactions in living cells. | High sensitivity and specificity for in situ detection. Applicable to fixed cells and tissues. |
| Disadvantages | Prone to false positives due to post-lysis associations. Does not provide spatial information. | Requires genetically encoded fluorescent protein fusions, which may alter protein function. Susceptible to photobleaching. | Does not provide real-time dynamic information. Quantification can be challenging. |
Quantitative Data Summary
Direct quantitative comparison of Co-IP, FRET, and PLA for the this compound-clathrin interaction in the same experimental system is limited in the literature. However, existing studies provide valuable quantitative insights into this interaction using individual techniques.
| Technique | Protein Pair | Experimental System | Key Quantitative Finding | Reference |
| Co-Immunoprecipitation | This compound 1 & this compound 2 | Rat Brain Extract | This compound 1 and 2 are co-immunoprecipitated as an equimolar complex, suggesting they function as a heterodimer in vivo. This heterodimer is the functional unit that interacts with clathrin and dynamin. | [5] |
| Co-Immunoprecipitation | Phospho-Amphiphysin 1 & Clathrin | PC12 cells | Phosphorylation of this compound-1 by casein kinase 2 at T350 and T387, mimicking a constitutively phosphorylated state, leads to a strong reduction in clathrin binding. | [2] |
| Proximity Ligation Assay | ICAP-1 & α-adaptin/Dynamin-2 | Osteoblast cells | PLA signals demonstrate the close proximity of ICAP-1 to core components of the clathrin-coated pit machinery, supporting its role in clathrin-mediated endocytosis. Quantification involves counting PLA spots per cell. | [6] |
Signaling Pathway and Experimental Workflows
This compound in Clathrin-Mediated Endocytosis
This compound acts as a crucial adaptor protein during the formation of clathrin-coated vesicles. It is recruited to the plasma membrane and interacts with the AP2 adaptor complex and clathrin, promoting the assembly of the clathrin coat. Its BAR domain is thought to induce membrane curvature, facilitating the invagination of the coated pit. Furthermore, through its SH3 domain, this compound recruits dynamin to the neck of the budding vesicle, which is essential for the final scission event.
This compound-Clathrin signaling pathway in CME.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) experimental workflow.
Experimental Workflow: Förster Resonance Energy Transfer (FRET)
References
- 1. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
- 2. Nerve growth factor-induced phosphorylation of this compound-1 by casein kinase 2 regulates clathrin-amphiphysin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative FRET analysis with the EGFP-mCherry fluorescent protein pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of early coat protein dynamics during clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Amphiphysin vs. Endophilin: A Comparative Guide to their Roles in Synaptic Vesicle Recycling
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of synaptic vesicle recycling, a crucial cellular event for maintaining neuronal communication, two key protein families, amphiphysins and endophilins, play pivotal, yet distinct, roles. Both are members of the Bin-Amphiphysin-Rvs (BAR) domain superfamily and are integral to the clathrin-mediated endocytosis (CME) pathway.[1] This guide provides an objective comparison of their structure, function, and interactions, supported by experimental data, to elucidate their unique contributions to the formation of synaptic vesicles.
At a Glance: Key Distinctions
| Feature | Amphiphysin | Endophilin |
| Primary Role in CME | Adaptor protein linking clathrin/AP2 to dynamin; promotes membrane curvature and constriction.[2][3] | Recruits dynamin and synaptojanin to the vesicle neck; crucial for membrane fission and subsequent uncoating.[4] |
| BAR Domain Structure | Canonical N-BAR domain that senses and induces membrane curvature.[5] | N-BAR domain with a unique appendage-like structure that enhances membrane penetration and tubulation.[6] |
| Interaction with Dynamin | Enhances dynamin's GTPase activity and promotes membrane fission.[7] | Can inhibit dynamin-mediated fission, potentially by intercalating into the dynamin helix and preventing its constriction.[8][9] |
| Interaction with Synaptojanin | Binds to two distinct proline-rich sites (PIRPSR and PTIPPR) on synaptojanin.[10] | Binds to a single, distinct preferred site (PKRPPPPR) on synaptojanin.[10] |
| Additional Interactions | Contains a CLAP domain for binding to clathrin and the AP2 adaptor complex.[3] | Interacts with this compound, and this interaction is regulated by phosphorylation.[11][12] |
| Knockout Phenotype | This compound 1 knockout mice show defects in synaptic vesicle recycling, increased seizures, and learning deficits.[13][14] | Information on endophilin-specific knockout effects on synaptic vesicle recycling is less detailed in the provided results. |
Structural Comparison of BAR Domains
Both this compound and endophilin possess N-terminal BAR domains that are critical for their function in sensing and inducing membrane curvature.[5] These domains form crescent-shaped dimers that can bind to lipid bilayers.[6][15] However, structural analyses have revealed subtle but significant differences.
The endophilin-A1 BAR domain has a unique appendage-like structure that protrudes from the center of the dimer.[6] This appendage contains a hydrophobic ridge that is proposed to penetrate the lipid bilayer, thereby enhancing membrane tubulation.[6] In contrast, the this compound BAR domain has a more canonical structure.[15][16] These structural variations likely contribute to their distinct effects on membrane remodeling.
| Parameter | This compound BAR Domain | Endophilin-A1 BAR Domain |
| PDB ID | 1URU[17] | 1X03[15] |
| Key Structural Feature | Canonical crescent-shaped dimer[17] | Crescent-shaped dimer with a unique appendage and hydrophobic ridge[6] |
| Predicted Membrane Curvature Diameter | ~22 nm[15] | ~22 nm (main body)[15] |
Signaling and Interaction Pathways
This compound and endophilin act in concert with a host of other proteins to orchestrate synaptic vesicle endocytosis. Their interactions are tightly regulated, often by phosphorylation, to ensure the timely and efficient recycling of vesicles.
This compound, with its central CLAP domain, serves as a crucial adaptor, linking the clathrin/AP2 coat to the fission machinery.[3] Both this compound and endophilin utilize their C-terminal SH3 domains to recruit dynamin and synaptojanin to the neck of the budding vesicle.[2] Notably, they bind to distinct proline-rich domains on these target proteins, suggesting a potential for differential regulation and function.[10] There is also evidence for a direct, phosphorylation-regulated interaction between this compound and endophilin, indicating a coordinated function.[11][12]
Experimental Data Summary
In Vitro Liposome Tubulation Assays
Liposome tubulation assays are instrumental in assessing the membrane remodeling capabilities of BAR domain proteins. In these experiments, purified proteins are incubated with liposomes (artificial lipid vesicles), and the formation of tubules is observed, typically by electron microscopy.
| Protein | Observation | Interpretation |
| This compound | Induces the formation of lipid tubules.[5] | The N-BAR domain is sufficient to drive membrane curvature. |
| Endophilin | Also induces lipid tubulation, and its unique BAR domain appendage enhances this activity.[6][18] | The specialized structure of the endophilin BAR domain may make it a more potent membrane-remodeling agent in certain contexts. |
Differential Effects on Dynamin Function
The interaction of this compound and endophilin with dynamin has been shown to have contrasting effects on its GTPase activity and its ability to mediate membrane fission.
| Condition | Observation | Reference |
| Dynamin + this compound | Enhances vesiculation of liposomes in the presence of GTP.[7] | This compound facilitates dynamin-mediated membrane fission. |
| Dynamin + Endophilin | Inhibits dynamin-mediated vesiculation of liposomes.[7] | Endophilin may act as a negative regulator of fission, possibly to ensure proper coordination of events at the vesicle neck.[8] |
Experimental Protocols
Liposome Tubulation Assay
This protocol is adapted from methods used to study BAR domain protein-induced membrane remodeling.[18][19][20][21][22]
Objective: To visually assess the ability of purified this compound or endophilin to deform lipid bilayers into tubules.
Materials:
-
Purified recombinant this compound or endophilin protein.
-
Brain lipid extract (e.g., Folch fraction I) or a defined mixture of synthetic lipids (e.g., PC, PE, PS, PI in chloroform).
-
Lipid hydration buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl).
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl).
-
Uranyl acetate solution (2% w/v, filtered).
-
Carbon-coated copper electron microscopy grids.
Procedure:
-
Liposome Preparation:
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Hydrate the lipid film in lipid hydration buffer to a final concentration of 1-2 mg/mL by vortexing, creating multilamellar vesicles (MLVs).
-
For some applications, sonicate or extrude the MLVs to create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
-
Tubulation Reaction:
-
Incubate the prepared liposomes (e.g., 0.1 mg/mL) with the purified protein (e.g., 1-10 µM) in the reaction buffer.
-
Incubate at room temperature for 10-30 minutes.
-
-
Electron Microscopy:
-
Apply a small volume (e.g., 5 µL) of the reaction mixture to a glow-discharged carbon-coated grid for 1-2 minutes.
-
Blot away excess liquid with filter paper.
-
Stain the grid with 2% uranyl acetate for 30-60 seconds.
-
Blot away excess stain and allow the grid to air dry.
-
Image the grid using a transmission electron microscope.
-
Data Analysis:
-
Observe the morphology of the liposomes in the presence and absence of the proteins.
-
Quantify the diameter of any tubules formed.
GST Pull-Down Assay
This protocol is a generalized procedure for investigating protein-protein interactions.[11][23][24][25][26]
Objective: To determine if there is a direct physical interaction between a GST-tagged "bait" protein (e.g., GST-amphiphysin) and a "prey" protein (e.g., endophilin or dynamin) from a cell lysate.
Materials:
-
Purified GST-tagged bait protein and GST alone as a control.
-
Glutathione-agarose beads.
-
Cell lysate containing the prey protein (e.g., brain lysate).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitors).
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the prey protein.
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the purified GST-fusion protein (and GST control) with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove unbound protein.
-
-
Binding Reaction:
-
Add the cell lysate to the beads coated with the GST-fusion protein or GST control.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
-
Elution:
-
Resuspend the washed beads in elution buffer to release the GST-fusion protein and any interacting partners.
-
Incubate for 10-15 minutes at room temperature.
-
Pellet the beads and collect the supernatant (eluate).
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Data Analysis:
-
A band corresponding to the prey protein in the lane with the GST-fusion bait protein, but not in the GST control lane, indicates a specific interaction.
Transferrin Uptake Assay
This assay is a standard method to measure the rate of clathrin-mediated endocytosis.[27][28][29][30][31]
Objective: To assess the effect of overexpressing or knocking down this compound or endophilin on the efficiency of CME.
Materials:
-
Cultured cells (e.g., HeLa cells or primary neurons) grown on coverslips.
-
Serum-free medium.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).
-
Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to strip surface-bound transferrin.
-
Paraformaldehyde (4% in PBS) for cell fixation.
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation and Starvation:
-
Transfect or treat cells as required for the experiment (e.g., with siRNA against this compound or endophilin).
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.
-
-
Transferrin Internalization:
-
Incubate the cells with fluorescently labeled transferrin in serum-free medium for a defined period (e.g., 5-15 minutes) at 37°C to allow for endocytosis.
-
-
Removal of Surface-Bound Transferrin:
-
Place the coverslips on ice to stop endocytosis.
-
Wash the cells with ice-cold acid wash buffer to remove any transferrin that is bound to the cell surface but not internalized.
-
Wash with ice-cold PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity of transferrin in different experimental conditions. A decrease in fluorescence intensity would indicate an inhibition of clathrin-mediated endocytosis.
Conclusion
This compound and endophilin are both indispensable for synaptic vesicle recycling, acting at the crucial interface of membrane remodeling and protein recruitment. While they share structural similarities and common interaction partners, their specific roles are not redundant. This compound appears to be a key orchestrator of the early stages of vesicle formation, linking the clathrin coat to the fission machinery. In contrast, endophilin seems to be more specialized for the later stages, recruiting key enzymes for fission and uncoating and potentially acting as a quality control checkpoint for the fission process. A deeper understanding of their distinct and cooperative functions will be vital for elucidating the molecular intricacies of synaptic transmission and may offer novel therapeutic targets for neurological disorders characterized by synaptic dysfunction.
References
- 1. Frontiers | Revisiting the Role of Clathrin-Mediated Endoytosis in Synaptic Vesicle Recycling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 4. CDSearch: Navigate results [ncbi.nlm.nih.gov]
- 5. BAR domains and membrane curvature: Two BAR domains form a crescent shaped homodimer with positively charge residues distributed along the membrane-interacting concave face. We refer to the homodimer as a BAR module [www2.mrc-lmb.cam.ac.uk]
- 6. Endophilin BAR domain drives membrane curvature by two newly identified structure-based mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural inhibition of dynamin-mediated membrane fission by endophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural inhibition of dynamin-mediated membrane fission by endophilin | eLife [elifesciences.org]
- 10. The SH3 domains of endophilin and this compound bind to the proline-rich region of synaptojanin 1 at distinct sites that display an unconventional binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phospho-regulated this compound/endophilin interaction is required for synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 14. Decreased synaptic vesicle recycling efficiency and cognitive deficits in this compound 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The crystal structure of the BAR domain from human BIN1/ this compound II and its implications for molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular mechanism of membrane constriction and tubulation mediated by the F-BAR protein Pacsin/Syndapin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Liposome tubulation [protocols.io]
- 22. Physicochemical analysis from real-time imaging of liposome tubulation reveals the characteristics of individual F-BAR domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 24. goldbio.com [goldbio.com]
- 25. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 26. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 28. protocols.io [protocols.io]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. flowcytometry-embl.de [flowcytometry-embl.de]
- 31. med.upenn.edu [med.upenn.edu]
A Comparative Guide to the Functional Differences Between Amphiphysin 1 and 2 Heterodimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional distinctions between amphiphysin 1 and 2, with a particular focus on their roles as heterodimers in cellular processes. The information presented is supported by experimental data to aid in research and therapeutic development endeavors.
This compound 1 (Amph1) and this compound 2 (Amph2, also known as BIN1) are homologous proteins that play critical roles in clathrin-mediated endocytosis (CME), particularly in synaptic vesicle recycling. While they share a similar domain architecture, including an N-terminal BAR (Bin/Amphiphysin/Rvs) domain, a central clathrin and adaptor protein 2 (AP2) binding (CLAP) domain, and a C-terminal SH3 domain, they exhibit distinct functional properties, especially when they form heterodimers. In the brain, the predominant and functionally crucial form of this compound is a stable 1:1 heterodimer of Amph1 and Amph2.[1][2]
Key Functional Differences and the Significance of Heterodimerization
The formation of Amph1/2 heterodimers is essential for their proper function in endocytosis. Overexpression of either Amph1 or Amph2 alone has been shown to inhibit transferrin uptake, a classic measure of clathrin-mediated endocytosis. However, co-expression of both isoforms rescues this defect, highlighting the functional synergy of the heterodimer.[3][4]
The primary functional advantage of the heterodimer lies in its enhanced ability to recruit and activate the large GTPase dynamin, a key protein responsible for the fission of endocytic vesicles. While the SH3 domains of both Amph1 and Amph2 can individually bind to the proline-rich domain (PRD) of dynamin, the heterodimeric configuration allows for the simultaneous binding of multiple dynamin molecules.[1][4] This multivalent interaction is thought to be crucial for the efficient assembly of the dynamin collar at the neck of budding vesicles, a prerequisite for membrane scission.
Furthermore, the Amph1/2 heterodimer has been shown to activate the GTPase activity of dynamin in vitro, a critical step for vesicle fission.[3] While both isoforms contribute to this function, there are subtle differences in their interactions with other endocytic proteins. For instance, the SH3 domain of Amph1 has a higher affinity for the lipid phosphatase synaptojanin compared to the SH3 domain of Amph2.[1] This differential binding may contribute to the spatial and temporal regulation of phosphoinositide metabolism during endocytosis.
Quantitative Data Summary
The following table summarizes the key quantitative differences in the interactions of this compound isoforms and their heterodimer with dynamin.
| Feature | This compound 1 (Monomer/Homodimer) | This compound 2 (Monomer/Homodimer) | This compound 1/2 (Heterodimer) | Reference(s) |
| Dynamin Binding Stoichiometry | 1:1 (SH3 domain:dynamin) | 1:1 (SH3 domain:dynamin) | ~2:1 (dynamin:heterodimer) | [1][4] |
| Synaptojanin Binding | Effective binding | Less effective binding | Not explicitly quantified | [1] |
| Dynamin GTPase Activity | Stimulatory | Stimulatory | Activates dynamin's GTPase activity | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-Immunoprecipitation of this compound Heterodimers
This protocol is used to demonstrate the in vivo interaction between this compound 1 and 2.
Materials:
-
Cell or tissue lysate (e.g., rat brain extract)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Primary antibody specific to this compound 1 or this compound 2
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the primary antibody against one of the this compound isoforms to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both this compound 1 and this compound 2 to detect the co-immunoprecipitated protein.
Transferrin Uptake Assay in COS-7 Cells
This assay measures the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
Materials:
-
COS-7 cells cultured on coverslips
-
Expression vectors for this compound 1 and/or this compound 2
-
Transfection reagent
-
Serum-free medium (e.g., DMEM)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect COS-7 cells with the desired expression vectors (Amph1 alone, Amph2 alone, or both) and incubate for 24-48 hours.
-
Serum Starvation: Wash the cells with serum-free medium and incubate in the same medium for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Washing: To remove surface-bound transferrin, wash the cells with ice-cold acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) followed by washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Permeabilize the cells if needed for antibody staining of the transfected proteins. Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity in transfected versus non-transfected cells. A reduction in fluorescence indicates inhibition of endocytosis, while perinuclear accumulation of fluorescence indicates successful uptake.
In Vitro Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence or absence of this compound.
Materials:
-
Purified recombinant dynamin
-
Purified recombinant this compound (heterodimer or individual isoforms)
-
Liposomes of a defined size and composition
-
GTPase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
[γ-³²P]GTP
-
Thin-layer chromatography (TLC) system or malachite green-based phosphate detection reagent
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, liposomes, and this compound. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add purified dynamin to the mixture, followed by the addition of GTP (spiked with [γ-³²P]GTP).
-
Incubation: Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
Stop Reaction: Terminate the reaction by adding EDTA and placing the tubes on ice.
-
Detection of Released Phosphate:
-
TLC Method: Spot an aliquot of the reaction mixture onto a TLC plate and develop the chromatogram to separate GTP from free phosphate (Pi). Quantify the amount of released ³²P-labeled Pi using a phosphorimager.
-
Malachite Green Method: Add a malachite green reagent that forms a colored complex with free phosphate. Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of released Pi.
-
-
Data Analysis: Calculate the rate of GTP hydrolysis (nmol of Pi released per minute per nmol of dynamin) for each condition (dynamin alone, dynamin with Amph1, dynamin with Amph2, and dynamin with Amph1/2 heterodimer).
Visualizations
The following diagrams illustrate the key signaling pathway involving this compound heterodimers and a typical experimental workflow.
References
- 1. This compound II (SH3P9; BIN1), a Member of the this compound/Rvs Family, Is Concentrated in the Cortical Cytomatrix of Axon Initial Segments and Nodes of Ranvier in Brain and around T Tubules in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]
- 3. Truncations of this compound I by calpain inhibit vesicle endocytosis during neural hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Analysis of Drosophila Amphiphysin Mutants
This guide provides a comprehensive comparison of Drosophila amphiphysin (amph) mutants with their wild-type counterparts, focusing on key phenotypic differences. Experimental data is presented to support these comparisons, along with detailed methodologies for the key experiments cited. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, cell biology, and genetics.
Overview of Drosophila this compound Function
In contrast to its vertebrate homologs, which are primarily implicated in presynaptic clathrin-mediated endocytosis, Drosophila this compound plays a distinct and non-essential role in this process.[1][2][3] Genetic analysis of amph null mutants reveals that the protein is not critical for synaptic vesicle recycling.[1][4] Instead, research indicates its involvement in the organization of muscle membrane systems and the localization of postsynaptic proteins.[1][2] Drosophila this compound is localized postsynaptically at the larval neuromuscular junction (NMJ) and is also associated with the T-tubule/sarcoplasmic reticulum system in muscles.[1]
Comparative Phenotypic Data
The following tables summarize the key quantitative and qualitative differences observed between wild-type (amph⁺) and this compound mutant (amph⁻) Drosophila.
Table 1: Neuromuscular Junction (NMJ) Electrophysiology
| Parameter | Wild-Type (amph⁺) | amph⁻ Mutant | Key Finding |
| Miniature Excitatory Junctional Potential (mEJP) Amplitude | 0.81 ± 0.01 mV | 0.94 ± 0.02 mV | A small but statistically significant increase in quantal size is observed in mutants.[2] |
| mEJP Frequency | No significant difference | No significant difference | The frequency of spontaneous neurotransmitter release is unaltered.[1] |
| Excitatory Junctional Potential (EJP) Amplitude | Unaffected | Unaffected | Evoked neurotransmitter release appears normal under standard stimulation.[1] |
| Synaptic Transmission Failures | None observed | None observed | Mutants do not exhibit failures in synaptic transmission.[1] |
Table 2: Locomotor and Developmental Phenotypes
| Phenotype | Wild-Type (amph⁺) | amph⁻ Mutant | Key Finding |
| Viability | Viable and fertile | Viable and fertile | The gene is not essential for survival to adulthood.[1][2] |
| Larval Locomotion | Normal crawling | Sluggish movement | Mutants exhibit defects in larval locomotion.[2][3] |
| Adult Locomotion | Capable of flight | Flightless | A hallmark phenotype of amph mutants is the inability to fly.[1][5] |
Table 3: Muscle and Postsynaptic Structural Integrity
| Feature | Wild-Type (amph⁺) | amph⁻ Mutant | Key Finding |
| T-tubule/Sarcoplasmic Reticulum System | Organized network | Severely disorganized | This compound is crucial for the structural organization of the muscle excitation-contraction coupling machinery.[1] |
| Postsynaptic Protein Localization (e.g., Dlg, Lgl, Scrib) | Enriched at the postsynapse | Delocalized throughout the muscle | This compound is required for the proper localization of key postsynaptic scaffolding proteins.[2] |
| Fasciclin II (FasII) Surface Levels | Normal | Decreased | Mutants show reduced levels of the cell adhesion molecule FasII on the cell surface, despite normal total protein levels.[6] |
Key Experimental Protocols
Electrophysiological Recording at the Larval NMJ
This protocol is adapted from methods used to assess synaptic function in Drosophila larvae.[1][7][8]
-
Preparation: Third-instar larvae are dissected in a physiological saline solution (e.g., Schneider's insect medium). The body wall muscles are exposed by cutting along the dorsal midline and pinning the cuticle flat.
-
Recording Setup: Recordings are made from muscle 6 or 7 in abdominal segments A2-A4. A glass microelectrode filled with 3 M KCl is used to impale a muscle cell for intracellular recording.
-
Data Acquisition: Spontaneous miniature excitatory junctional potentials (mEJPs) are recorded in the absence of nerve stimulation. To record excitatory junctional potentials (EJPs), the segmental nerve is stimulated with a suction electrode.
-
Analysis: The amplitude and frequency of mEJPs and the amplitude of EJPs are measured and compared between wild-type and mutant larvae.
Immunocytochemistry of the Larval NMJ and Muscle
This protocol is based on standard techniques for visualizing protein localization in Drosophila tissues.[1][9][10]
-
Dissection and Fixation: Third-instar larvae are dissected as for electrophysiology. The preparations are fixed in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20-30 minutes.
-
Blocking and Antibody Incubation: The fixed tissues are washed in PBS with 0.3% Triton X-100 (PBT) and then blocked in PBT containing 5% normal goat serum. Primary antibodies (e.g., anti-Dlg, anti-Amphiphysin) are diluted in the blocking solution and incubated with the samples overnight at 4°C.
-
Secondary Antibody and Imaging: After washing, the samples are incubated with fluorescently labeled secondary antibodies. The preparations are then mounted on slides and imaged using a confocal microscope.
In Vivo Fasciclin II Internalization Assay
This method was developed to track the cycling of the cell adhesion molecule Fasciclin II.[6]
-
Labeling Surface FasII: Dissected larval preparations are incubated with a primary antibody against the extracellular domain of FasII at a low temperature to label only the surface-exposed protein.
-
Internalization Period: The preparations are then warmed to allow for endocytosis to occur, letting the antibody-bound FasII to be internalized.
-
Stripping External Antibody: Any remaining surface-bound primary antibody is removed by a low-pH wash.
-
Detection of Internalized FasII: The larvae are then fixed, permeabilized, and incubated with a fluorescently labeled secondary antibody to detect the internalized primary antibody-FasII complexes.
-
Analysis: The amount of internalized FasII is quantified by measuring the fluorescence intensity within the muscle.
Visualized Pathways and Workflows
Signaling and Protein Interactions at the Postsynapse
References
- 1. This compound is necessary for organization of the excitation–contraction coupling machinery of muscles, but not for synaptic vesicle endocytosis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Drosophila this compound is a post-synaptic protein required for normal locomotion but not endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drosophila this compound is implicated in protein localization and membrane morphogenesis but not in synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. Drosophila this compound Functions during Synaptic Fasciclin II Membrane Cycling | Journal of Neuroscience [jneurosci.org]
- 7. courses.cit.cornell.edu [courses.cit.cornell.edu]
- 8. Electrophysiological analysis of synaptic transmission in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Analysis of the Drosophila Larval Neuromuscular Junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drosophila Larval NMJ Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Experiments for Amphiphysin Knockdown in Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to rescue phenotypes associated with amphiphysin knockdown in neurons. It compares knockdown and rescue methodologies, presents supporting data from key studies, and offers detailed protocols for implementation.
The Critical Role of this compound in Synaptic Vesicle Endocytosis
This compound is a key protein involved in clathrin-mediated endocytosis (CME) at the presynaptic terminal. It plays a crucial role in the recycling of synaptic vesicles after neurotransmitter release. This compound exists in two major isoforms in the brain, this compound 1 (Amph1) and this compound 2 (Amph2), which form heterodimers to perform their function.[1] These proteins act as scaffolds, recruiting dynamin to the necks of budding vesicles, and are also involved in sensing and inducing membrane curvature, which is essential for vesicle fission.[2]
Disruption of this compound function leads to impaired synaptic vesicle endocytosis, which can have significant consequences for neuronal function and overall cognitive health. Studies using knockout mice have demonstrated the in vivo importance of this compound.
Phenotype of this compound 1 Knockout Mice
The following table summarizes key findings from studies on this compound 1 knockout (Amph1-/-) mice, highlighting the systemic effects of this compound deficiency.
| Parameter | Wild-Type (WT) | This compound 1 Knockout (Amph1-/-) | Reference |
| This compound 2 Protein Levels in Brain | Normal | Dramatically reduced | [1] |
| Synaptic Vesicle Endocytosis (FM Dye Uptake) | Normal stimulus-dependent uptake | Significantly reduced stimulus-dependent uptake | [1][3] |
| Recycling Vesicle Pool Size | Normal | Smaller functional recycling pool | [1] |
| Cognitive Function (Maze Learning) | Normal learning | Major learning deficits | [3] |
| Seizure Susceptibility | Normal | Increased mortality due to rare irreversible seizures | [3] |
Strategies for this compound Knockdown and Rescue in Neurons
To study the specific functions of this compound and to test potential therapeutic interventions, researchers often employ knockdown strategies in cultured neurons, followed by rescue experiments. The gold standard for validating the specificity of a knockdown phenotype is to rescue it by re-expressing a form of the target protein that is resistant to the knockdown mechanism.
Alternative 1: shRNA-Mediated Knockdown and cDNA Rescue
This is a widely used method for achieving stable, long-term knockdown of a target protein. A short hairpin RNA (shRNA) targeting the this compound mRNA is introduced into neurons, typically using a lentiviral vector. This leads to the degradation of the endogenous this compound mRNA. A rescue is then performed by introducing an shRNA-resistant version of the this compound cDNA.
Alternative 2: CRISPR/Cas9-Mediated Knockout and cDNA Rescue
CRISPR/Cas9 technology can be used to create a complete knockout of the this compound gene. This approach offers the advantage of complete loss of protein expression. Rescue experiments are then performed by introducing an this compound cDNA.
Experimental Data from a Neuronal Study
| Experimental Condition | Method | Relative FM 4-64 Uptake (%) | Reference |
| Control (WT this compound I Overexpression) | Lentiviral transduction of cultured hippocampal neurons | 100 | [4] |
| Truncated this compound I Overexpression | Lentiviral transduction of cultured hippocampal neurons | 43 | [4] |
This data indicates that the truncated form of this compound I significantly inhibits synaptic vesicle endocytosis, highlighting the importance of the full-length protein for this process.[4]
Experimental Protocols
shRNA-Mediated Knockdown of this compound in Cultured Neurons
This protocol describes a general method for knocking down this compound using lentiviral delivery of shRNAs. Specific shRNA sequences need to be designed and validated for efficacy.
a. shRNA Design and Vector Construction:
-
Design at least three shRNA sequences targeting the coding sequence of human or mouse this compound 1 or 2.
-
Synthesize and anneal complementary oligonucleotides encoding the shRNA sequence.
-
Ligate the annealed oligos into a lentiviral shRNA expression vector (e.g., pLKO.1).
b. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate and titer the lentiviral particles.
c. Transduction of Primary Neurons:
-
Culture primary hippocampal or cortical neurons.
-
On days in vitro (DIV) 4-7, transduce the neurons with the lentiviral particles at a multiplicity of infection (MOI) optimized for your specific culture conditions.
-
Allow 5-7 days for shRNA expression and knockdown of the target protein.
-
Verify knockdown efficiency by Western blotting or immunofluorescence.
Design and Construction of an shRNA-Resistant this compound Rescue Construct
To perform a rescue experiment, you need to create an this compound expression construct that will not be targeted by your shRNA.
-
Introduce silent point mutations into the this compound cDNA sequence at the site targeted by your most effective shRNA. This is typically done using site-directed mutagenesis.
-
Clone the shRNA-resistant this compound cDNA into a suitable expression vector, which can be the same lentiviral vector backbone used for the shRNA, but with a different promoter and marker.
Rescue Experiment and Functional Assay (FM 4-64 Uptake)
This assay measures the recycling pool of synaptic vesicles.
a. Lentiviral Transduction for Rescue:
-
Co-transduce cultured neurons with the lentivirus carrying the this compound shRNA and the lentivirus carrying the shRNA-resistant this compound cDNA.
-
Include control groups: non-transduced, shRNA only, and rescue vector only.
b. FM 4-64 Staining:
-
At DIV 14-21, incubate the neurons with a solution containing the styryl dye FM 4-64 (e.g., 10 µM) in a high-potassium buffer to stimulate vesicle cycling and dye uptake.
-
Wash the cells thoroughly with a dye-free buffer to remove surface-bound dye.
c. Image Acquisition and Analysis:
-
Acquire fluorescence images of individual synaptic boutons.
-
To measure dye unloading, stimulate the neurons again in a dye-free buffer and measure the decrease in fluorescence over time.
-
Quantify the fluorescence intensity of individual boutons. A successful rescue will show a recovery of FM 4-64 uptake in the co-transduced neurons compared to the shRNA-only group.
Visualizations
Caption: this compound's role in clathrin-mediated endocytosis.
Caption: Workflow for shRNA knockdown and rescue in neurons.
Caption: Logic of this compound knockdown and rescue.
References
- 1. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 2. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. Decreased synaptic vesicle recycling efficiency and cognitive deficits in this compound 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Truncations of this compound I by calpain inhibit vesicle endocytosis during neural hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Amphiphysin Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting Amphiphysin, with a focus on their potential cross-reactivity with its two major isoforms, this compound I (AMPH) and this compound II (BIN1).
Amphiphysins are a family of proteins crucial for synaptic vesicle endocytosis and membrane trafficking. The two primary isoforms, this compound I and II, share significant homology but have distinct expression patterns and functions, making antibody specificity a critical consideration for accurate experimental outcomes. This guide offers an in-silico analysis of immunogen sequences to predict cross-reactivity, alongside a summary of vendor-provided data and detailed experimental protocols to aid in antibody selection and validation.
Performance Comparison of Commercial this compound Antibodies
The following tables summarize key information for a selection of commercially available this compound I and this compound II (BIN1) antibodies. The "Predicted Cross-Reactivity" is based on an in-silico analysis of the provided immunogen sequence against the canonical protein sequences of human this compound I (UniProt: P49418) and human this compound II (BIN1) isoform 1 (UniProt: O00499).
Table 1: Comparison of Commercial this compound I Antibodies
| Antibody (Vendor, Cat. No.) | Type | Host | Immunogen Sequence/Region | Predicted Cross-Reactivity with this compound II (BIN1) | Validated Applications (Vendor Data) |
| Thermo Fisher Scientific, PA5-18513 | Polyclonal | Goat | KRKDESRISKAE (aa 159-170 of human this compound I) | Low . This region has low homology with this compound II. | Peptide ELISA |
| Thermo Fisher Scientific, 13379-1-AP | Polyclonal | Rabbit | aa 346-695 of human this compound I | High . This region contains domains with significant homology to this compound II. | WB, IHC(P), Flow, IP |
| Santa Cruz Biotechnology, sc-376397 (C-1) | Monoclonal | Mouse | Epitope mapping between amino acids 2-20 at the N-terminus of human this compound I | Low . The N-terminus of this compound I is distinct from this compound II. | WB, IP, IF, ELISA |
| MyBioSource, MBS8236152 | Polyclonal | Rabbit | Synthetic peptide encompassing a sequence within the center region of human this compound 1 (proprietary) | Uncertain . Without the exact sequence, prediction is not possible. | WB |
Table 2: Comparison of Commercial this compound II (BIN1) Antibodies
| Antibody (Vendor, Cat. No.) | Type | Host | Immunogen Sequence/Region | Predicted Cross-Reactivity with this compound I | Validated Applications (Vendor Data) |
| Novus Biologicals, NBP2-21675 (2F11) | Monoclonal | Mouse | Chimeric protein that encoded the human BIN1 BAR domain | High . The BAR domain is highly conserved between this compound I and II. | ELISA, IHC, IHC(P), IP, WB |
| Cell Signaling Technology, #13679 | Polyclonal | Rabbit | Synthetic peptide corresponding to residues surrounding Ala104 of human BIN1 protein | Low . This region shows low homology with the corresponding region in this compound I. | Not specified |
| Sigma-Aldrich, HPA005437 | Polyclonal | Rabbit | Not specified | Uncertain . | IHC |
| Human Protein Atlas, HPA005437 | Polyclonal | Rabbit | VTAGKIASNVQKKLTRAQEKVLQKLGKADETKDEQFEQCVQNFNKQLTEGTRLQKDLRTYLASVKAMHEASKKLNECLQEVYEPDWPGRDEANKIAENNDLLWMDYHQKLVDQALLTMDTYLGQFPDIKSRIAKRGRKLVDYDSARHH | Low . This region is specific to an N-terminal region of certain BIN1 isoforms not present in this compound I. | IHC |
Experimental Protocols
Accurate and reproducible results depend on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry for the detection of this compound.
Western Blotting Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 60-90 minutes in MOPS or MES running buffer.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Brain Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides three times with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Visualizing Experimental Workflow and Logic
To further clarify the process of antibody selection and validation, the following diagrams illustrate a typical experimental workflow and the decision-making process.
A Comparative Guide to the Function of BAR Domains: Amphiphysin and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The Bin-Amphiphysin-Rvs (BAR) domain is a highly conserved protein module critical for sensing and inducing membrane curvature, playing a pivotal role in a myriad of cellular processes including endocytosis, cell motility, and organelle biogenesis. This guide provides a detailed comparison of the BAR domain function of amphiphysin with other key BAR domain-containing proteins, supported by experimental data and detailed methodologies.
Overview of BAR Domain Superfamily
BAR domain proteins are classified into three main subfamilies based on the structure and curvature-inducing properties of their BAR domains:
-
N-BAR (this compound/Endophilin type): Characterized by an N-terminal amphipathic helix that inserts into the lipid bilayer, aiding in curvature generation. They typically induce high positive membrane curvature, leading to the formation of narrow tubules.
-
F-BAR (Fes/CIP4 Homology-BAR): These domains are less curved than N-BAR domains and induce shallower, wider tubules. They are often involved in the initial stages of membrane invagination.
-
I-BAR (Inverse BAR): In contrast to N-BAR and F-BAR domains, I-BAR domains have a convex membrane-binding surface, inducing negative membrane curvature, which results in outward protrusions like filopodia.
Quantitative Comparison of BAR Domain Function
The ability of BAR domains to remodel membranes can be quantified through various in vitro assays, primarily the liposome tubulation assay. The diameter of the tubules formed is an inverse measure of the curvature-inducing power of the BAR domain.
| Protein Family | Protein | Domain Type | Induced Tubule Diameter (nm) | Lipid Binding Affinity (Kd) | Key Functions |
| N-BAR | This compound | N-BAR | 20 - 50[1] | Not explicitly found | Synaptic vesicle endocytosis, T-tubule formation[2] |
| Endophilin | N-BAR | ~20 - 100[3] | Subnanomolar (dimerization)[4] | Synaptic vesicle endocytosis, signaling | |
| BIN1 (this compound 2) | N-BAR | Varies with mutations (e.g., R154Q leads to increased diameter) | 320 ± 51 nM (WT)[5] | T-tubule biogenesis, endocytosis, actin dynamics[5][6] | |
| F-BAR | FBP17 | F-BAR | 57 - 85 (in vitro)[7] | Higher than this compound for N-WASP[8] | Endocytosis, neurite outgrowth[9][10] |
| I-BAR | IRSp53 | I-BAR | ~43[5] | Not explicitly found | Filopodia formation, actin regulation[11][12] |
Signaling and Functional Pathways
The function of BAR domain proteins is intricately linked to other cellular components, particularly the actin cytoskeleton and the scission-mediating protein dynamin. Many BAR domain proteins possess additional domains, such as SH3 domains, that mediate these interactions.
Experimental Methodologies
Liposome Tubulation Assay
This assay is the gold standard for assessing the membrane-remodeling capacity of BAR domain proteins in vitro.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass vial. A typical composition for studying BAR domains is 70% Dioleoyl-sn-glycero-3-phosphocholine (DOPC), 29% Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), and 1% Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a 37°C water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension 11 times through a polycarbonate filter with a 100 nm pore size to generate unilamellar liposomes of a defined size.
-
-
Tubulation Reaction:
-
Incubate the prepared liposomes (e.g., at a final concentration of 0.1 mg/mL) with the purified BAR domain protein of interest (e.g., at a final concentration of 1-10 µM) in the reaction buffer.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Negative Staining and Electron Microscopy:
-
Place a 400-mesh copper grid with a carbon-coated formvar film in a glow discharge system for 30 seconds to make the surface hydrophilic.
-
Apply 3-5 µL of the tubulation reaction mixture to the grid and let it adsorb for 1 minute.
-
Blot the excess liquid with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water and blot again.
-
Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Blot the excess stain and let the grid air dry completely.
-
Image the grid using a transmission electron microscope (TEM).
-
Measure the outer diameter of the lipid tubules using image analysis software.
-
Vesicle Co-sedimentation Assay
This assay is used to quantify the binding affinity of a protein to liposomes.
Detailed Protocol:
-
Prepare Liposomes: Prepare liposomes as described in the liposome tubulation assay protocol.
-
Binding Reaction:
-
In a series of tubes, mix a constant concentration of the purified BAR domain protein (e.g., 1 µM) with increasing concentrations of liposomes (e.g., 0 to 1 mg/mL).
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound protein.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound protein at each liposome concentration.
-
-
Data Interpretation:
-
Plot the fraction of bound protein against the liposome concentration.
-
Fit the data to a binding curve (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Summary and Conclusion
This compound, with its canonical N-BAR domain, is a potent inducer of high membrane curvature, a function essential for the late stages of endocytosis and the formation of T-tubules. In comparison, F-BAR domain proteins like FBP17 generate wider tubules, suggesting a role in earlier stages of membrane deformation. I-BAR domain proteins such as IRSp53, on the other hand, induce outward membrane protrusions. The quantitative differences in their membrane remodeling activities, as determined by tubule diameter and lipid binding affinity, reflect their specialized roles in cellular membrane dynamics. The provided experimental protocols offer a framework for the direct comparison of these and other BAR domain proteins, facilitating further research into their intricate functions and potential as therapeutic targets.
References
- 1. Membrane-Bending Mechanism of this compound N-BAR Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 3. scispace.com [scispace.com]
- 4. Kinetics of Endophilin N-BAR Domain Dimerization and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in BIN1 Associated with Centronuclear Myopathy Disrupt Membrane Remodeling by Affecting Protein Density and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bin1 directly remodels actin dynamics through its BAR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-Sculpting BAR Domains Generate Stable Lipid Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EFC/F-BAR proteins and the N-WASP–WIP complex induce membrane curvature-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 10. Unfolding Mechanisms and Conformational Stability of the Dimeric Endophilin N-BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Mass Spectrometry Unravels Post-Translational Control of Amphiphysin in Neuronal Function
A Comparative Guide for Researchers in Neuroscience and Drug Development
Amphiphysin, a critical regulator of clathrin-mediated endocytosis in neurons, undergoes a complex series of post-translational modifications (PTMs) that fine-tune its interactions and function. Understanding these modifications is paramount for elucidating the molecular mechanisms of synaptic vesicle recycling and identifying potential therapeutic targets for neurological disorders. This guide provides a comparative overview of mass spectrometry-based approaches to confirm and quantify this compound PTMs, offering researchers the necessary tools to navigate this intricate landscape.
The Role of Mass Spectrometry in Deciphering this compound PTMs
Mass spectrometry has emerged as an indispensable tool for identifying and quantifying PTMs on this compound, providing site-specific information that is often unattainable with traditional biochemical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the precise mapping of phosphorylation, ubiquitination, and SUMOylation sites, offering insights into the dynamic regulation of this compound's function.
However, the low stoichiometry of many PTMs presents a significant analytical challenge. To overcome this, enrichment strategies are crucial prior to mass spectrometry analysis. Immunoaffinity purification, using antibodies specific to either this compound or the PTM of interest (e.g., phospho-tyrosine antibodies), and immobilized metal affinity chromatography (IMAC) for phosphopeptide enrichment are commonly employed techniques.
Comparative Analysis of Mass Spectrometry Techniques for this compound PTMs
| Mass Spectrometry Technique | Description | Advantages for this compound PTM Analysis | Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Peptides from digested this compound are separated by liquid chromatography and sequentially fragmented and analyzed by two mass analyzers. | High sensitivity and specificity for identifying and sequencing modified peptides. Enables precise localization of PTMs. | Requires sophisticated instrumentation and data analysis software. May not be suitable for analyzing intact this compound due to its size. |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry | Peptides are co-crystallized with a matrix and ionized by a laser. The time it takes for ions to travel to the detector is measured to determine their mass-to-charge ratio. | High throughput and relatively simple sample preparation. Useful for rapid screening of PTMs and peptide mass fingerprinting. | Lower resolution and sensitivity compared to LC-MS/MS. Fragmentation for site-specific localization can be challenging. |
| Quantitative Mass Spectrometry (e.g., SILAC, iTRAQ, Label-Free Quantification) | Various methods to compare the relative abundance of peptides (and their PTMs) between different samples. | Enables the study of dynamic changes in this compound PTMs in response to stimuli (e.g., neuronal depolarization). Provides quantitative data on the extent of modification. | Can be complex to set up and requires specialized software for data analysis. Labeling methods can be expensive. |
Key Post-Translational Modifications of this compound
Phosphorylation: A Switch for Endocytic Protein Interactions
Phosphorylation is a well-established regulatory mechanism for this compound function. Studies have shown that cyclin-dependent kinase 5 (Cdk5) phosphorylates this compound I, which in turn inhibits its interaction with the AP-2 adaptor complex (β-adaptin) and dynamin I.[1] This phosphorylation-dependent regulation is crucial for controlling the assembly of the endocytic machinery.
Conversely, upon neuronal stimulation, this compound I undergoes rapid, Ca2+-dependent dephosphorylation mediated by the phosphatase calcineurin.[2] This dephosphorylation event is thought to prime the nerve terminal for a burst of endocytosis following exocytosis.[2]
Experimental Workflow for this compound Phosphorylation Analysis
Workflow for identifying this compound phosphorylation sites.
Ubiquitination and SUMOylation: Emerging Regulatory Mechanisms
While phosphorylation is the most studied PTM of this compound, evidence for its regulation by ubiquitination and SUMOylation is still emerging. Large-scale proteomic studies provide a platform to screen for these modifications on a global scale, and this compound may be identified as a target in such screens.
Experimental Workflow for Ubiquitination/SUMOylation Analysis
Workflow for identifying this compound ubiquitination/SUMOylation.
Signaling Pathways Regulating this compound PTMs
The phosphorylation state of this compound is tightly controlled by the balance of kinase and phosphatase activity at the synapse. The following diagram illustrates the key signaling events that regulate this compound phosphorylation during synaptic activity.
Regulation of this compound phosphorylation at the synapse.
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous this compound from Brain Tissue for Mass Spectrometry
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., cortex or hippocampus) in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add a specific anti-amphiphysin antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer and twice with a high-salt wash buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100), followed by two washes with a final wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes. The eluted proteins can then be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides are then collected for mass spectrometry analysis.
-
Protocol 2: Enrichment of Phosphopeptides from this compound Digest
-
Sample Preparation: Start with the tryptic peptide mixture obtained from the immunoprecipitated this compound.
-
IMAC/TiO2 Column Equilibration: Equilibrate an IMAC or TiO2 column according to the manufacturer's instructions. This typically involves washing with a high concentration of organic solvent followed by an acidic loading buffer.
-
Peptide Loading: Acidify the peptide sample with an appropriate acid (e.g., trifluoroacetic acid) and load it onto the equilibrated column.
-
Washing: Wash the column extensively with the loading buffer to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides using a basic elution buffer (e.g., ammonium hydroxide solution).
-
Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Conclusion
The application of advanced mass spectrometry techniques is pivotal for a comprehensive understanding of this compound's post-translational regulation. This guide provides a framework for researchers to design and execute experiments aimed at identifying and quantifying these critical modifications. By elucidating the intricate PTM landscape of this compound, we can gain deeper insights into the fundamental processes of synaptic function and pave the way for novel therapeutic strategies for a range of neurological disorders.
References
- 1. Cophosphorylation of this compound I and dynamin I by Cdk5 regulates clathrin-mediated endocytosis of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I is associated with coated endocytic intermediates and undergoes stimulation-dependent dephosphorylation in nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Yeast Rvs167 as a Model for Amphiphysin Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the budding yeast protein Rvs167 and its mammalian homolog, amphiphysin. Leveraging the genetic tractability of Saccharomyces cerevisiae, Rvs167 serves as a powerful model system to dissect the conserved functions of amphiphysins in membrane dynamics and actin regulation, processes often dysregulated in human diseases.
At a Glance: Rvs167 vs. This compound
| Feature | Yeast Rvs167 | Mammalian this compound | Key Functional Implication |
| Domain Architecture | N-BAR, GPA-rich, SH3 | N-BAR, Clathrin/AP2 Binding (CLAP), SH3 | Both proteins link membrane curvature to protein-protein interactions. This compound has a dedicated domain for clathrin-mediated endocytosis machinery. |
| Oligomerization | Obligate heterodimer with Rvs161 | Primarily homodimers (Amph1/Amph1, Amph2/Amph2) or heterodimers (Amph1/Amph2) | The fundamental functional unit is a dimer, but the subunit composition differs, potentially allowing for more complex regulation in mammals.[1] |
| Primary Function | Endocytosis, actin cytoskeleton organization, cell polarity, sporulation | Synaptic vesicle endocytosis, T-tubule formation in muscle | Conserved roles in endocytosis, with mammalian amphiphysins having specialized functions in neuronal and muscle tissues.[1][2] |
| Key Interacting Partners | Rvs161, Vps1 (dynamin-like), Abp1, Las17 | Dynamin, Clathrin, AP2, Synaptojanin | Both interact with dynamin-family GTPases, highlighting a conserved mechanism for vesicle scission. |
Functional Comparison: Membrane Remodeling and Actin Regulation
Membrane Binding and Tubulation
Both the yeast Rvs161/167 complex and mammalian amphiphysins utilize their N-BAR domains to sense and induce membrane curvature. In vitro studies demonstrate that both can bind to liposomes and remodel them into tubules.
Comparative Summary of In Vitro Membrane Manipulation:
| Parameter | Yeast Rvs161/167 | Mammalian this compound | Reference |
| Liposome Binding | Curvature-independent binding to Folch (bovine brain) liposomes.[3] | Curvature-independent binding to liposomes. | [4] |
| Liposome Tubulation | Induces tubules of ~18-20 nm in diameter from synthetic liposomes mimicking the yeast plasma membrane.[3][5] | Induces tubules from liposomes; can also generate tubules from the plasma membrane when overexpressed.[6][7] | [3][6][7] |
| Lipid Specificity | Binding is enhanced by phosphoinositides such as PI(4,5)P2. | Binds preferentially to negatively charged membranes containing phosphoinositides. |
Regulation of the Actin Cytoskeleton
Rvs167 and this compound are both implicated in coordinating membrane dynamics with actin polymerization, a crucial step in endocytosis. They achieve this through interactions with various actin-binding proteins.
Comparative Summary of Actin Regulation:
| Feature | Yeast Rvs167 | Mammalian this compound | Reference |
| Actin Localization | Colocalizes with cortical actin patches, which are sites of endocytosis. | Accumulates at actin-rich structures during phagocytosis. | |
| Interaction with Actin Machinery | SH3 domain interacts with Abp1 and Las17 (a WASp homolog), which are activators of the Arp2/3 complex.[1] | Implicated in actin polymerization during phagocytosis. | [8] |
| Functional Role | Plays a role in the proper organization of the cortical actin cytoskeleton.[1] | Essential for actin polymerization during phagocytosis.[8] | [1][8] |
Signaling Pathways and Protein Interactions
The function of Rvs167 and this compound is tightly regulated through a network of protein-protein interactions, primarily mediated by their SH3 domains.
Endocytic Signaling Pathway in Yeast
In yeast, Rvs167 is recruited to the sites of endocytosis and, in concert with the dynamin-like GTPase Vps1, is involved in the scission of the endocytic vesicle.
Synaptic Vesicle Endocytosis Pathway in Mammals
In mammalian neurons, this compound plays a critical role in the recycling of synaptic vesicles. It recruits dynamin to the neck of clathrin-coated pits, a crucial step for vesicle fission.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Liposome Co-sedimentation Assay
This assay is used to assess the binding of Rvs167 or this compound to lipid vesicles.
Workflow:
Protocol for Rvs161/167:
-
Liposome Preparation: Liposomes are prepared from either Folch Fraction I (bovine brain lipids) or a synthetic mix mimicking the yeast plasma membrane (e.g., 17% phosphatidylcholine, 14% phosphatidylethanolamine, 27.7% phosphatidylinositol, 4% phosphatidylserine, 4.2% cholesterol, 2.5% phosphatidic acid, 30.7% sphingolipid). Lipids are dried, rehydrated, and extruded through polycarbonate filters with defined pore sizes (e.g., 0.8 µm and 0.05 µm) to generate vesicles of varying curvatures.[3]
-
Binding Reaction: Purified Rvs161/167 complex (e.g., 2 µM) is incubated with the prepared liposomes in a suitable buffer for 30 minutes at room temperature.[3]
-
Sedimentation: The mixture is subjected to ultracentrifugation (e.g., 140,000 x g for 20 minutes) to pellet the liposomes and any bound protein.[1]
-
Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-bound protein) are carefully separated and analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting.[1][3]
Protocol for this compound:
-
Liposome Preparation: Similar to the Rvs161/167 protocol, liposomes are prepared from sources like total bovine brain lipids.
-
Binding Reaction: Purified this compound (e.g., 7 nM) is incubated with liposomes (e.g., 0.8 mg/ml) for 30 minutes at 25°C.[1]
-
Sedimentation: The reaction is centrifuged at high speed (e.g., 140,000 x g for 20 minutes).[1]
-
Analysis: Supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting using anti-amphiphysin antibodies.[1]
Liposome Tubulation Assay
This assay visualizes the ability of Rvs167 or this compound to deform lipid membranes into tubules.
Protocol:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared as described in the co-sedimentation assay.
-
Incubation: Purified Rvs161/167 (e.g., 3 µM) or this compound is incubated with the liposomes at 37°C for 15 minutes.[3][9]
-
Visualization: The reaction mixture is adsorbed onto carbon-coated electron microscopy grids, negatively stained (e.g., with 2% uranyl acetate), and visualized by transmission electron microscopy.[9]
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo interaction partners of Rvs167 and this compound.
Workflow:
Protocol for Yeast (Rvs167):
-
Cell Lysis: Yeast cells expressing a tagged version of Rvs167 (e.g., HA-tagged) are grown to mid-log phase, harvested, and lysed by bead beating in a suitable lysis buffer.[1]
-
Immunoprecipitation: The cell lysate is pre-cleared and then incubated with anti-HA antibodies coupled to protein A-Sepharose beads for 1 hour.[1]
-
Washing and Elution: The beads are washed extensively with lysis buffer to remove non-specific binders, and the bound proteins are eluted by boiling in SDS sample buffer.[1]
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Coomassie staining, Western blotting for specific interacting partners, or mass spectrometry for unbiased identification of interactors.[1]
Protocol for Mammalian Cells (this compound):
-
Tissue/Cell Lysis: Brain tissue or cultured cells are homogenized in a lysis buffer containing detergents to solubilize membrane proteins.
-
Immunoprecipitation: The lysate is incubated with an antibody specific to this compound.
-
Capture and Analysis: The antibody-antigen complexes are captured using protein A/G beads, washed, and the co-precipitated proteins are identified by Western blotting or mass spectrometry.
Conclusion
The yeast Rvs167 protein, in complex with Rvs161, provides a robust and genetically tractable model for studying the core functions of the mammalian this compound family. Both protein complexes share fundamental activities in membrane binding, curvature generation, and interaction with the endocytic and actin machinery. While mammalian amphiphysins have evolved more specialized roles and interaction modules, the foundational mechanisms are conserved. This comparative guide highlights the utility of the yeast system for dissecting the molecular basis of this compound function and for screening potential therapeutic compounds that target these critical cellular processes.
References
- 1. Characterization of the Yeast Amphiphysins Rvs161p and Rvs167p Reveals Roles for the Rvs Heterodimer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound I and regulation of synaptic vesicle endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting BAR Domain Function in the Yeast Amphiphysins Rvs161 and Rvs167 during Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RVS167 | SGD [yeastgenome.org]
- 9. The stimulatory action of this compound on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Amphiphysin Localization with Super-Resolution Microscopy: A Comparative Guide
Introduction
Amphiphysin is a critical protein implicated in the regulation of membrane dynamics, most notably in clathrin-mediated endocytosis (CME) at the synapse.[1][2] This process is fundamental for the recycling of synaptic vesicles, a cornerstone of sustained neuronal communication. This compound, through its Bin-Amphiphysin-Rvs (BAR) domain, senses and induces membrane curvature, while its SH3 domain recruits dynamin to the necks of budding vesicles, facilitating their scission from the plasma membrane.[1][2][3][4] Given its role in orchestrating molecular events at the nanoscale, conventional light microscopy, limited by the diffraction of light to a resolution of approximately 200-250 nm, is insufficient to fully elucidate its precise spatial organization within the intricate architecture of the synapse.[5][6][7]
Super-resolution microscopy (SRM) techniques bypass this diffraction limit, offering a window into the molecular landscape of the cell with unprecedented detail.[8][9] These methods have become indispensable for confirming the localization of proteins like this compound, revealing its organization into nano-clusters and its spatial relationships with other components of the endocytic machinery.[10][11][12] This guide provides an objective comparison of key super-resolution techniques for imaging this compound, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the optimal approach for their scientific questions.
Comparison of Super-Resolution Microscopy Techniques
The choice of a super-resolution technique is a critical decision that involves trade-offs between achievable resolution, imaging speed, phototoxicity, and the specifics of the biological question.[13] The most common techniques for protein localization fall into two main categories: Stimulated Emission Depletion (STED) microscopy, a deterministic approach, and Single-Molecule Localization Microscopy (SMLM), a stochastic approach that includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).[9][14]
| Technique | Principle | Typical Resolution (Lateral) | Advantages | Disadvantages |
| Confocal | A pinhole rejects out-of-focus light, improving contrast and enabling optical sectioning.[5][15] | ~200 nm[5] | Widely available, good for 3D imaging of tissues, relatively easy to use.[6][15] | Limited by the diffraction of light, lower resolution than SRM.[5] |
| STED | A donut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function (PSF).[14][16] | 50-90 nm[7][14] | Direct image acquisition (no reconstruction), faster than SMLM for smaller fields of view. | High laser power can induce phototoxicity and photobleaching, requires specific stable dyes.[7] |
| STORM/PALM (SMLM) | Stochastically activates and images sparse subsets of photoswitchable fluorophores over thousands of frames. The precise center of each molecule is calculated and a composite super-resolution image is reconstructed.[9][17][18][19] | 10-20 nm[19] | Achieves the highest resolutions, provides quantitative data on molecule counts and clustering.[20] | Slower acquisition times, computationally intensive reconstruction, sensitive to sample drift.[13] |
Visualizing this compound's Role and the Imaging Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the signaling pathway of this compound in endocytosis and a generalized workflow for super-resolution imaging.
Caption: this compound's role in clathrin-mediated endocytosis.
Caption: Generalized workflow for super-resolution imaging.
Quantitative Data on this compound Localization
Super-resolution studies have begun to quantify the nanoscale distribution of this compound. While specific data can vary by cell type and experimental conditions, these techniques consistently reveal that this compound is not uniformly distributed but rather organized into distinct clusters. SMLM techniques, in particular, allow for detailed analysis of these clusters.
| Parameter | Confocal Microscopy | dSTORM / PALM | Reference |
| Observed Distribution | Diffuse or punctate signal at synapses, limited detail. | Discrete nano-clusters, often co-localizing with endocytic hotspots. | [10][11] |
| Cluster Size (Diameter) | Not resolvable. | Typically < 100 nm. | [11][12] |
| Molecules per Cluster | Not measurable. | Dozens to hundreds of molecules. | [12] |
| Co-localization | Overlap with synaptic markers like synaptophysin.[21] | High-precision co-localization with dynamin and endophilin at the necks of budding vesicles.[10][22] |
Note: The values presented are representative and can vary based on the specific biological context and analytical methods used.
Experimental Protocols
Accurate and reproducible super-resolution imaging relies on meticulous sample preparation and optimized imaging protocols.
Protocol 1: Sample Preparation for STORM Imaging of this compound
-
Cell Culture: Plate primary hippocampal neurons or a suitable cell line (e.g., PC12, COS-7) on high-precision glass coverslips (#1.5 thickness).
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature. This preserves the cellular structure.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., rabbit anti-amphiphysin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash extensively with PBS. Incubate with a STORM-compatible secondary antibody (e.g., donkey anti-rabbit conjugated to Alexa Fluor 647) for 1 hour at room temperature in the dark.
-
Post-fixation: To ensure stability, post-fix the sample with 4% PFA for 10 minutes.
-
Storage: Wash thoroughly with PBS. The sample can be stored in PBS at 4°C for a short period before imaging.
Protocol 2: STORM Image Acquisition and Analysis
-
Microscope Setup: Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) illumination to minimize background fluorescence.[20] Ensure the system is stable to minimize drift.
-
Imaging Buffer: Prepare a STORM imaging buffer to promote photoswitching of the fluorophores. A common recipe includes:
-
An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).
-
A primary thiol (e.g., β-mercaptoethanol or MEA) to facilitate the return of the dye to a fluorescent state.
-
-
Image Acquisition:
-
Use a high-power laser (e.g., 647 nm) to drive most fluorophores into a dark state.
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically return individual molecules to a fluorescent state.
-
Acquire a long sequence of images (typically 10,000-50,000 frames) at a high frame rate, ensuring that in each frame, the active fluorophores are optically resolvable.
-
-
Data Analysis:
-
Localization: Process the raw image stack with localization software (e.g., ThunderSTORM, rapidSTORM). The software identifies single-molecule events in each frame and fits their Point Spread Function (PSF) with a 2D Gaussian model to determine their precise coordinates.[20]
-
Reconstruction: Render the list of localized coordinates into a final super-resolution image.
-
Cluster Analysis: Apply algorithms like DBSCAN or Ripley's K-function to the coordinate data to quantitatively analyze the size, density, and distribution of this compound clusters.[20]
-
Conclusion
Super-resolution microscopy, particularly SMLM techniques like STORM and PALM, provides a powerful means to confirm and characterize the nanoscale localization of this compound.[23] By resolving its organization into discrete clusters at sites of endocytosis, these methods move beyond the diffraction-limited views of conventional microscopy to provide quantitative insights into the molecular machinery of synaptic vesicle recycling. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to leverage these advanced imaging technologies, paving the way for a deeper understanding of synaptic function and its associated pathologies.
References
- 1. The this compound family of proteins and their role in endocytosis at the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: These proteins are implicated in clathrin-mediated endocytosis by virtue of their binding to dynamin, synaptojanin clathrin and the AP2 adaptor complex. However, they can also function in muscle, in the formation and organisation of the T-tubule network and likely in membrane bending events in other cell types. A,phiphysins have an N-terminal lipid interaction, dimerisation and membrane bending BAR domain and a C-terminal SH3 domain. The neuronal form of Amphiphysin2 has a middle clathrin and adaptor binding domain (CLAP) [www2.mrc-lmb.cam.ac.uk]
- 3. Functional partnership between this compound and dynamin in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role of this compound in synaptic vesicle endocytosis suggested by its binding to dynamin in nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szphoton.com [szphoton.com]
- 6. news-medical.net [news-medical.net]
- 7. Comparing Super-Resolution Microscopy Techniques to Analyze Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-resolution Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Super-resolution microscopy - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Super-resolution Imaging Reveals the Internal Architecture of Nano-sized Syntaxin Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STED microscopy - Wikipedia [en.wikipedia.org]
- 15. Confocal vs Super-Resolution Microscopy - FluoroFinder [fluorofinder.com]
- 16. google.com [google.com]
- 17. Super-Resolution Localization Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 18. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- 19. FAB Lab - STORM / PALM [cup.uni-muenchen.de]
- 20. Super-Resolution Imaging by Localization Microscopy | Radiology Key [radiologykey.com]
- 21. mdpi.com [mdpi.com]
- 22. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]
- 23. PALM and STORM: unlocking live-cell super-resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Amphiphysin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is paramount to ensuring a safe and compliant research environment. While specific disposal protocols for every biological reagent are not always readily available, a comprehensive understanding of general principles for protein and peptide waste management can provide a clear path forward. This guide offers essential, step-by-step procedures for the proper handling and disposal of amphiphysin, a key protein in synaptic vesicle endocytosis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and any associated reagents with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are essential.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Core Principles of this compound Waste Management
Given the absence of specific toxicity data for isolated this compound, it should be treated as a potentially hazardous material. This precautionary principle dictates that all waste contaminated with this compound—including solids, liquids, and consumables—must be segregated and disposed of according to hazardous waste protocols.
This compound Waste Stream Characterization
Proper segregation at the point of generation is critical for safe and compliant disposal. The following table summarizes the primary waste streams for this compound-related laboratory work.
| Waste Stream | Description | Recommended Containment | Disposal Route |
| Solid Waste | Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper. | Dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. | Licensed professional waste disposal service. |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and eluates from purification columns. | Dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure compatibility with any solvents used. | Licensed professional waste disposal service. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for neutralized, non-hazardous buffer solutions.[1] |
| Biohazardous Waste | E. coli or other cell cultures used for recombinant this compound expression. | Autoclavable biohazard bags. | Dispose of as recommended by institutional biosafety protocols.[2] |
| Sharps Waste | Needles, syringes, and any other contaminated items that can puncture the skin. | Designated, puncture-resistant, and leak-proof sharps container. | Licensed professional waste disposal service. |
Experimental Protocol: General Disposal Procedure for this compound Waste
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] The following steps provide a general workflow for managing this compound waste in a laboratory setting.
-
Risk Assessment: Before beginning work, assess the potential hazards associated with this compound and any other chemicals being used. Consult the relevant Safety Data Sheets (SDS) for all reagents.
-
Waste Segregation:
-
Solid Waste: Collect all non-sharp, solid waste contaminated with this compound in a designated, labeled, leak-proof container.[1]
-
Liquid Waste: Transfer all liquid waste containing this compound into a dedicated, labeled, leak-proof, and chemically compatible container.[1] The container must be kept closed except when adding waste.
-
Sharps Waste: Immediately dispose of all contaminated sharps into a designated sharps container.[1]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other hazardous constituents (e.g., buffers, solvents). Include the accumulation start date.
-
Storage: Store sealed waste containers in a designated and secure "Satellite Accumulation Area." This area should be inspected regularly for any signs of leakage.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or their designated professional waste disposal service to arrange for the collection of the hazardous waste.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
It is imperative to always adhere to your institution's specific guidelines for hazardous waste management. Consult your Environmental Health and Safety (EHS) department for any questions or clarification regarding disposal procedures.
References
Essential Safety and Logistics for Handling Amphiphysin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized proteins like amphiphysin. While purified recombinant proteins are generally not considered hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This guide provides comprehensive safety procedures, operational protocols, and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound. This guidance is based on standard protocols for handling recombinant proteins.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or equivalent chemical-resistant gloves.[2] | To prevent skin contact with the protein solution and buffer components.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles.[2] | To protect eyes from potential splashes of the protein solution.[2] |
| Lab Coat | A standard laboratory coat.[1] | To protect skin and personal clothing from contamination.[1] |
| Body Protection | Appropriate for the task, which may include an apron in addition to a lab coat if there is a risk of significant splashing.[3] | Provides an additional layer of protection against spills. |
Experimental Protocol: Purification of Recombinant Human this compound 1
The following is a detailed methodology for the expression and purification of recombinant human this compound 1, a common procedure in research settings.[4]
1. Protein Expression:
-
Transform chemically competent BL21 (DE3) E. coli cells with a plasmid containing the human this compound 1 gene fused to a GST tag.
-
Grow the transformed cells in LB broth containing appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM and incubate at 18°C for 12-16 hours with shaking.
-
Harvest the cells by centrifugation.
2. Cell Lysis and Lysate Clarification:
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 1 hour at 4°C to pellet cell debris.[4]
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]
3. Affinity Chromatography:
-
Equilibrate a GST affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the GST-tagged this compound protein using an elution buffer containing reduced glutathione.
4. Tag Cleavage and Further Purification:
-
To remove the GST tag, treat the eluted protein with a specific protease (e.g., PreScission Protease) overnight at 4°C.[4]
-
Further purify the this compound protein using ion-exchange chromatography followed by size-exclusion chromatography to remove the cleaved GST tag, the protease, and any remaining impurities.[4]
5. Protein Concentration and Storage:
-
Concentrate the purified protein using centrifugal filter units.
-
Determine the protein concentration using a standard protein assay.
-
For short-term storage, keep the protein at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. To prevent aggregation, glycerol may be added to the purification buffers.[4][5]
Operational Plan: Safe Handling and Spill Response
Handling Procedures:
-
Preparation: Before handling this compound, ensure the work area is clean and decontaminated. Have all necessary materials and equipment, including PPE, readily available.
-
Aseptic Technique: When working with the purified protein, use aseptic techniques to prevent microbial contamination.
-
Avoid Aerosols: Handle the protein solution gently to avoid the formation of aerosols.
-
Labeling: Clearly label all tubes and containers with the protein name, concentration, and date.
Spill Response:
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., absorbent pads or paper towels).[1]
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant, such as a 10% bleach solution, followed by water.[2]
-
Waste Disposal: Dispose of all contaminated materials in a sealed container according to institutional guidelines for biological waste.[2]
Disposal Plan
Proper disposal of this compound-contaminated waste is crucial to maintain a safe laboratory environment.
-
Solid Waste: All disposable items that have come into contact with the this compound solution, such as pipette tips, tubes, and gloves, should be placed in a designated biohazard waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, leak-proof container. Decontaminate the liquid waste, if necessary, according to your institution's biosafety guidelines before disposal. Avoid disposing of the protein solution down the drain.[2]
-
Final Disposal: All waste must be disposed of in accordance with federal, state, and local regulations for biological waste.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
